molecular formula C10H9N3O B8053225 1-Phenyl-1H-imidazole-4-carboxamide

1-Phenyl-1H-imidazole-4-carboxamide

Katalognummer: B8053225
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: NNMGODHHAMOITE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)9-6-13(7-12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMGODHHAMOITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 1-Phenyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Structure and Properties of 1-Phenyl-1H-imidazole-4-carboxamide: A Technical Guide

Abstract

1-Phenyl-1H-imidazole-4-carboxamide (CAS 2089300-98-9) is a privileged heterocyclic scaffold utilized in medicinal chemistry and agrochemical research. Distinguished by its 1,4-disubstitution pattern, this compound serves as a critical pharmacophore in the development of Cannabinoid Receptor Type 2 (CB2) ligands, Xanthine Oxidoreductase (XOR) inhibitors, and Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and biological applications, designed for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Structural Analysis[2][3]

The compound consists of an imidazole ring substituted at the N1 position with a phenyl group and at the C4 position with a carboxamide group.[2] This specific regiochemistry is crucial; unlike its 1,5-isomer, the 1,4-substitution pattern aligns with the binding pockets of several target enzymes and receptors, facilitating


-

stacking and hydrogen bonding interactions.
PropertyData
IUPAC Name 1-Phenyl-1H-imidazole-4-carboxamide
CAS Number 2089300-98-9
Molecular Formula

Molecular Weight 187.20 g/mol
SMILES NC(=O)c1cn(c2ccccc2)cn1
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
pKa (Calculated) ~13.5 (Amide), ~5.5 (Imidazole N3)
LogP ~1.5 - 1.7

Structural Pharmacophore Features:

  • Phenyl Ring (N1): Provides lipophilic bulk and engages in hydrophobic interactions (e.g., with Tyr residues in PARP active sites).

  • Imidazole Core: Acts as a linker and hydrogen bond acceptor (N3).

  • Carboxamide (C4): A primary hydrogen bond donor/acceptor motif, critical for anchoring the molecule in protein active sites (e.g., mimicking the nicotinamide moiety in NAD+).

Physicochemical Properties & Stability[10]

The thermodynamic stability of 1-Phenyl-1H-imidazole-4-carboxamide is derived from the aromaticity of the imidazole and phenyl rings.

  • Thermal Stability: The compound typically exhibits a melting point in the range of 210–215 °C (dependent on crystal habit), indicating strong intermolecular hydrogen bonding in the solid state.

  • Chemical Reactivity:

    • Hydrolysis: The amide bond is stable under neutral conditions but can be hydrolyzed to the carboxylic acid (1-phenylimidazole-4-carboxylic acid) under strong acidic or basic reflux.

    • Electrophilic Substitution: The C5 position of the imidazole ring is susceptible to electrophilic attack (e.g., halogenation), allowing for further functionalization.

Synthesis & Manufacturing

The most robust synthetic route for 1,4-disubstituted imidazoles involves the reaction of an isocyanoacrylate derivative with an aniline. This method ensures high regioselectivity compared to alkylation of pre-formed imidazoles.

Protocol: Synthesis via Ethyl 3-(dimethylamino)-2-isocyanoacrylate

Reaction Overview: This [3+2] cycloaddition-elimination sequence provides the ethyl ester intermediate, which is subsequently ammonolyzed to the carboxamide.

Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate

  • Reagents: Aniline (1.0 eq), Ethyl 3-(dimethylamino)-2-isocyanoacrylate (1.1 eq).

  • Solvent: Ethanol or n-Butanol.

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: The primary amine (aniline) displaces the dimethylamino group, followed by cyclization onto the isocyanide carbon.

  • Workup: Evaporate solvent. The product often precipitates upon cooling or addition of diethyl ether. Filtration yields the ester.

Step 2: Amidation to 1-Phenyl-1H-imidazole-4-carboxamide

  • Reagents: Ethyl 1-phenyl-1H-imidazole-4-carboxylate (1.0 eq), 7N Ammonia in Methanol (excess).

  • Conditions: Sealed tube, 80 °C, 12–24 hours.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water.

SynthesisPath Aniline Aniline (Starting Material) Intermediate Ethyl 1-phenyl-1H- imidazole-4-carboxylate Aniline->Intermediate Reflux, EtOH (-Me2NH) Reagent Ethyl 3-(dimethylamino)- 2-isocyanoacrylate Reagent->Intermediate Product 1-Phenyl-1H-imidazole- 4-carboxamide Intermediate->Product NH3 / MeOH 80°C, Sealed Tube

Figure 1: Synthetic pathway for the production of 1-Phenyl-1H-imidazole-4-carboxamide ensuring 1,4-regiochemistry.[3]

Biological Relevance & Applications[1][11][12][13]

This scaffold is not merely a passive intermediate but a validated pharmacophore in several therapeutic areas.

A. Cannabinoid Receptor Type 2 (CB2) Ligands

Research indicates that 1-phenylimidazole-4-carboxamide derivatives are potent CB2 receptor agonists.[4] The carboxamide group forms critical hydrogen bonds within the receptor pocket, while the N1-phenyl group occupies a hydrophobic sub-pocket.

  • Key Insight: Substitution at the imidazole C2 position (e.g., with alkyl groups) and modification of the amide nitrogen (e.g., N-adamantyl) can boost affinity into the nanomolar range (

    
     nM).
    
B. Xanthine Oxidoreductase (XOR) Inhibition

While the carboxylic acid derivative (1-phenylimidazole-4-carboxylic acid) is the primary inhibitor species for XOR (treating hyperuricemia/gout), the carboxamide serves as a potential prodrug or a lead for non-acidic inhibitors.

  • Mechanism: The imidazole ring mimics the purine ring of xanthine, competitively inhibiting the enzyme.

C. PARP-1 Inhibition

The 1-phenyl-imidazole-4-carboxamide motif shares structural homology with the benzamide pharmacophore of classic PARP inhibitors (e.g., Veliparib).

  • Binding Mode: The carboxamide group mimics the nicotinamide of

    
    , forming essential hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.
    

BiologicalActivity Core 1-Phenyl-1H-imidazole- 4-carboxamide Core CB2 CB2 Receptor Agonism (Immunomodulation) Core->CB2 Derivatization at Amide N & C2 XOR Xanthine Oxidoreductase Inhibition (Gout) Core->XOR Hydrolysis to Acid or Bioisostere PARP PARP-1 Inhibition (Oncology/DNA Repair) Core->PARP Mimics Nicotinamide Pharmacophore Agro Plant Growth Regulation ('Fairy Chemicals') Core->Agro C-H Arylation Analogs

Figure 2: Therapeutic and biological applications of the 1-Phenyl-1H-imidazole-4-carboxamide scaffold.

Handling & Safety (SDS Summary)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautions:

  • Wear nitrile gloves and safety glasses.

  • Process in a fume hood to avoid inhalation of dust.

  • Store in a cool, dry place away from strong oxidizing agents.

References

  • Synthesis & Regiochemistry: Sudo, T., et al. "Novel synthesis of 1-substituted-4-imidazolecarboxylates via solvent-free reaction." Journal of Heterocyclic Chemistry. Link

  • CB2 Receptor Ligands: Ruda, G. F., et al. "Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands."[4] ACS Medicinal Chemistry Letters. Link

  • XOR Inhibition: Zhou, H., et al. "Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors."[5][6] European Journal of Medicinal Chemistry. Link

  • PARP Inhibition Scaffold: Min, R., et al. "Discovery of Benzimidazole-4-carboxamide Derivatives as Potent PARP Inhibitors."[2] Molecules. Link

  • Agrochemical Activity: "C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity." Scientific Reports. Link

Sources

An In-Depth Technical Guide to 1-Phenyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Phenyl-1H-imidazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, and potential therapeutic applications, offering insights for researchers and professionals in drug discovery and development.

Core Compound Identification

  • IUPAC Name: 1-phenyl-1H-imidazole-4-carboxamide

  • CAS Number: 2089300-98-9[1]

  • Molecular Formula: C10H9N3O[1]

  • Molecular Weight: 187.198 g/mol [1]

Identifier Value Source
IUPAC Name1-phenyl-1H-imidazole-4-carboxamide-
CAS Number2089300-98-9[1]
Molecular FormulaC10H9N3O[1]
Molecular Weight187.198 g/mol [1]
InChI KeyNNMGODHHAMOITE-UHFFFAOYSA-N

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][3][4] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions. The imidazole nucleus is a key component of the amino acid histidine and the purine bases found in DNA.[2][4]

Derivatives of imidazole exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, analgesic, and anti-inflammatory properties.[2][4][5] The versatility of the imidazole scaffold allows for the synthesis of diverse libraries of compounds with tailored biological activities.

Synthesis of 1-Phenyl-1H-imidazole-4-carboxamide Derivatives

A common and adaptable method for synthesizing N-phenyl-1H-imidazole-5-carboxamide derivatives, a class of compounds to which our topic molecule belongs, starts from 1H-imidazole-4-carbaldehyde. This multi-step process allows for the introduction of various substituents on both the phenyl ring and the imidazole core, enabling a thorough exploration of structure-activity relationships (SAR).

A generalized synthetic workflow is depicted below:

Synthesis_Workflow 1H_imidazole_4_carbaldehyde 1H-imidazole-4-carbaldehyde Intermediate_Ester Intermediate Ester 1H_imidazole_4_carbaldehyde->Intermediate_Ester Oxidative Esterification (e.g., Phenol, IPr, TEMPO, Toluene) Final_Product N-phenyl-1H-imidazole-5-carboxamide Derivatives Intermediate_Ester->Final_Product Aminolysis with Substituted Anilines

Caption: A general workflow for the synthesis of N-phenyl-1H-imidazole-5-carboxamide derivatives.[6]

This synthetic route offers the flexibility to modify the starting materials, allowing for the creation of a diverse range of derivatives for biological screening. The choice of oxidizing agent and reaction conditions for the esterification step, as well as the specific substituted aniline used in the aminolysis step, will ultimately determine the final product's structure and properties.

Potential Therapeutic Applications

While specific research on 1-Phenyl-1H-imidazole-4-carboxamide is emerging, the broader class of phenyl-imidazole-carboxamide derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of this class of compounds.[6] They have been shown to inhibit the proliferation of various cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[6] A key mechanism of action for some derivatives is the inhibition of protein kinases, which are crucial for cancer cell signaling.[6] For example, certain 2-phenyl-benzimidazole-4-carboxamide derivatives have been evaluated as PARP-1 inhibitors, a promising target in cancer therapy.[7]

Antimicrobial Activity

The imidazole core is a well-established pharmacophore in antimicrobial agents.[6] N-phenyl-1H-imidazole-5-carboxamide derivatives have exhibited promising activity against a variety of bacterial and fungal pathogens.[6] Their efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

Other Therapeutic Areas

The versatility of the imidazole scaffold extends to other potential applications. For instance, derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been investigated as potent TGR5 agonists for the treatment of diabetes and other metabolic syndromes.[8] Additionally, some imidazole carboxamide derivatives have been explored for their anti-inflammatory, analgesic, and antipyretic activities.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-Phenyl-1H-imidazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on both the phenyl and imidazole rings. Analysis of published data reveals several key trends:

  • Substituents on the N-phenyl ring: The electronic and steric properties of substituents on the N-phenyl ring significantly influence activity. For anticancer derivatives, electron-withdrawing groups such as halogens or nitro groups can enhance potency.[6]

  • Linker Groups: In more complex derivatives, such as those targeting PARP-1, the nature of the linker group between the imidazole core and other functionalities plays a critical role in determining inhibitory activity.[7]

The following diagram illustrates the key areas for substitution and their potential impact on biological activity.

SAR_Diagram cluster_0 1-Phenyl-1H-imidazole-4-carboxamide Core cluster_1 Key Substitution Points & Effects Imidazole Imidazole Core Phenyl N-Phenyl Ring R2 R2 Substituents (on Imidazole Ring) Imidazole->R2 Influences binding and selectivity Carboxamide Carboxamide Group R1 R1 Substituents (on Phenyl Ring) Phenyl->R1 Modulates electronic and steric properties Linker Linker Modification Carboxamide->Linker Impacts target engagement and pharmacokinetic properties

Caption: Key areas for structural modification on the 1-Phenyl-1H-imidazole-4-carboxamide scaffold.

Experimental Protocols: A Representative Example

The following is a generalized, representative protocol for the synthesis of a 1-Phenyl-1H-imidazole-4-carboxamide derivative, based on common synthetic strategies for this class of compounds. Note: This is an illustrative example and specific reaction conditions may need to be optimized for particular target molecules.

Objective: To synthesize a substituted 1-Phenyl-1H-imidazole-4-carboxamide derivative.

Materials:

  • Substituted 1-phenyl-1H-imidazole-4-carboxylic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Substituted aniline

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation:

    • Dissolve the substituted 1-phenyl-1H-imidazole-4-carboxylic acid in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add an excess of thionyl chloride or oxalyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess solvent and acyl chloride in vacuo.

  • Amide Coupling:

    • Dissolve the crude acid chloride in an anhydrous solvent.

    • In a separate flask, dissolve the substituted aniline and a base (e.g., triethylamine) in the same anhydrous solvent.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight, or until completion.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

1-Phenyl-1H-imidazole-4-carboxamide and its derivatives represent a promising class of compounds with significant potential in drug discovery. The versatility of the imidazole scaffold, combined with the ability to readily modify the phenyl and carboxamide moieties, provides a rich platform for the development of novel therapeutics targeting a range of diseases. Further research into the synthesis, biological evaluation, and structure-activity relationships of these compounds is warranted to fully explore their therapeutic potential.

References

  • 1-Phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 23445047. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 1H-Imidazole, 1-phenyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • 1-Phenyl-1H-imidazole-4-carbaldehyde | C10H8N2O | CID 13399966. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273. Retrieved from [Link]

  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. (2023). PubMed. Retrieved from [Link]

  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 1-12. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. (2025). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Synlett. Retrieved from [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Journal of Chemical Health Risks. Retrieved from [Link]

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). PubMed. Retrieved from [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (2022). EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH. Retrieved from [Link]

  • Imidazole carboxamide derivatives and pharmaceutical compositions thereof. (1985). Google Patents.

Sources

Introduction: The Imidazole-4-Carboxamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Phenyl-1H-imidazole-4-carboxamide for Drug Development Professionals

Executive Summary: The N-phenyl-1H-imidazole-4-carboxamide scaffold represents a significant area of interest in medicinal chemistry, demonstrating broad therapeutic potential. This document provides a comprehensive technical overview of 1-Phenyl-1H-imidazole-4-carboxamide, including its fundamental physicochemical properties, a detailed synthetic pathway with experimental protocols, and an exploration of its relevance and potential applications in modern drug discovery. Designed for researchers and scientists, this guide synthesizes chemical principles with practical, field-proven insights to facilitate further investigation and development of this promising molecular entity.

The imidazole ring is a privileged pharmacophore, integral to the structure of numerous endogenous molecules and approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of small molecule inhibitors and receptor modulators. When functionalized with a carboxamide moiety at the 4-position and a phenyl group at the N-1 position, the resulting scaffold, 1-Phenyl-1H-imidazole-4-carboxamide, gains specific steric and electronic features that can be exploited for targeted drug design.

Derivatives of the imidazole-carboxamide core have been extensively investigated for a range of biological activities, including as inhibitors of key signaling proteins in oncology such as c-Met kinase and Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2] The N-phenyl substitution, in particular, provides a critical handle for modulating pharmacokinetic properties and exploring key hydrophobic interactions within target protein binding sites. This guide focuses specifically on the parent compound, 1-Phenyl-1H-imidazole-4-carboxamide, to establish a foundational understanding for further analog development and biological screening.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to its development. These parameters influence solubility, permeability, and metabolic stability, directly impacting bioavailability and therapeutic efficacy.

Below is the chemical structure of 1-Phenyl-1H-imidazole-4-carboxamide.

G start 1-Phenyl-1H-imidazole- 4-carboxylic acid reagent1 Activating Agent (e.g., SOCl₂, HATU) start->reagent1 Activation intermediate Activated Intermediate (Acid Chloride or Activated Ester) product 1-Phenyl-1H-imidazole- 4-carboxamide intermediate->product Amidation reagent2 Ammonia Source (e.g., NH₄Cl, NH₄OH) reagent2->product purification Purification (Chromatography/Recrystallization) product->purification

Caption: General synthetic workflow for 1-Phenyl-1H-imidazole-4-carboxamide.

Detailed Experimental Protocol: Synthesis via Amidation

This protocol describes the conversion of 1-Phenyl-1H-imidazole-4-carboxylic acid to the target carboxamide. The choice of an activating agent like thionyl chloride (SOCl₂) is a classic, cost-effective method for forming the acid chloride intermediate, which is highly reactive towards nucleophilic attack by ammonia.

Materials:

  • 1-Phenyl-1H-imidazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Activation (Acid Chloride Formation):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 1-Phenyl-1H-imidazole-4-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane to create a slurry.

    • Cool the flask to 0°C using an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred slurry. Causality Note: This exothermic reaction generates HCl and SO₂ gas; slow addition at 0°C is crucial to control the reaction rate and prevent side reactions.

    • After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC). The solution should become homogeneous as the acid is converted to the more soluble acid chloride.

  • Amidation:

    • In a separate flask, cool a concentrated solution of ammonium hydroxide to 0°C.

    • Slowly add the freshly prepared acid chloride solution from step 1 to the cold ammonium hydroxide solution via a dropping funnel. Self-Validation Check: A precipitate of the crude carboxamide should form immediately upon addition. Maintaining a low temperature is critical to minimize hydrolysis of the acid chloride back to the carboxylic acid.

    • Stir the resulting mixture vigorously at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Work-up and Isolation:

    • Filter the solid precipitate and wash with cold water.

    • For any product remaining in the filtrate, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

    • Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by either recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel (e.g., using a mobile phase of DCM/Methanol) to yield the pure 1-Phenyl-1H-imidazole-4-carboxamide.

Potential Applications in Drug Discovery

While direct biological data for 1-Phenyl-1H-imidazole-4-carboxamide is emerging, the broader class of N-phenyl imidazole carboxamides has shown significant promise. The structural motif is present in molecules targeting several disease pathways, particularly in oncology.

  • Kinase Inhibition: The imidazole core can act as a hinge-binding motif in many protein kinases. Related imidazole-4-carboxamide derivatives have been successfully developed as potent c-Met kinase inhibitors, a key target in various cancers. [2]The N-phenyl ring can be functionalized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

  • PARP Inhibition: The carboxamide functional group is a critical pharmacophore for inhibitors of PARP-1, an enzyme central to DNA damage repair. Several PARP inhibitors feature a benzimidazole-4-carboxamide core, highlighting the potential of the simpler imidazole scaffold as a starting point for novel inhibitor design. [1]* Hedgehog Pathway Modulation: The related isomer, N-phenyl-1H-imidazole-5-carboxamide, has been identified as an antagonist of the Smoothened (SMO) receptor, a critical transducer in the Hedgehog signaling pathway, which is aberrantly activated in several cancers. [3]This suggests that the 4-carboxamide isomer may also possess activity against G-protein coupled receptors or related pathway components.

Safety and Handling

Based on available safety data, 1-Phenyl-1H-imidazole-4-carboxamide is classified as a warning-level hazard. [4]

  • Hazard Statements:

    • H315: Causes skin irritation. [4] * H319: Causes serious eye irritation. [4]* Precautionary Measures:

    • Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Future Directions

1-Phenyl-1H-imidazole-4-carboxamide is a synthetically accessible compound built upon a privileged medicinal chemistry scaffold. Its structural relationship to known inhibitors of critical oncology targets like c-Met and PARP makes it a molecule of significant interest for further investigation. Future research should focus on comprehensive biological screening of this compound against a panel of kinases and other cancer-related targets. Furthermore, the established synthetic route provides a robust platform for the creation of an analog library, enabling a systematic exploration of the structure-activity relationship (SAR) to identify derivatives with enhanced potency, selectivity, and drug-like properties.

References

  • MilliporeSigma. (n.d.). 1-Phenyl-1H-imidazole-4-carboxamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Imidazole-4-carboxamide, N-phenyl-. Retrieved from [Link]

  • American Elements. (n.d.). 1-phenyl-1H-imidazole-5-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-phenyl-. Retrieved from [Link]

  • ChemSrc. (n.d.). Ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • ResearchGate. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved from [Link]

  • PubMed. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use.
  • MDPI. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. Retrieved from [Link]

Sources

Thermodynamic stability of phenylimidazole carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the phenylimidazole carboxamide scaffold has emerged as a highly privileged structural motif. Most notably, it serves as a critical P1 binding moiety in the development of next-generation, orally bioavailable Factor XIa (FXIa) inhibitors—a major target for anticoagulant therapies that carry a significantly reduced risk of bleeding[1][2].

However, identifying a potent binder is only half the battle. As a Senior Application Scientist, I frequently observe promising candidates fail in late-stage development due to poor physicochemical properties. The thermodynamic stability of phenylimidazole carboxamide derivatives dictates their entire lifecycle: from solid-state stability during formulation to the free-energy dynamics of target engagement in vivo. This technical guide explores the causal relationship between the structural thermodynamics of these derivatives, their macrocyclization, and the rigorous experimental workflows required to profile them.

Thermodynamic Rationale in Scaffold Design

The binding affinity of a drug to its target is governed by the Gibbs free energy equation:


.

Linear phenylimidazole carboxamide derivatives often exhibit high conformational flexibility. When these molecules bind to a target like FXIa, they must adopt a specific bioactive conformation, resulting in a massive loss of conformational entropy (a large, unfavorable


 penalty).

To optimize thermodynamic stability and binding affinity, we employ macrocyclization strategies [3][4]. By incorporating the phenylimidazole carboxamide into a pyridine-based macrocycle, we pre-organize the scaffold[1].

  • The Causality: The entropic penalty is "paid upfront" during chemical synthesis rather than during the binding event. Consequently, the binding process becomes heavily enthalpy-driven (

    
    ), significantly lowering the dissociation rate and enhancing the thermodynamic stability of the ligand-receptor complex[3].
    

BindingThermo Unbound Linear Derivative (High Conformational Entropy) PreOrg Macrocyclic Derivative (Pre-organized Scaffold) Unbound->PreOrg Macrocyclization (u0394S penalty paid synthetically) Complex Ligand-Target Complex (Thermodynamically Stable) PreOrg->Complex Binding (Enthalpy-driven, u0394H < 0) Target Target Enzyme (e.g., Factor XIa) Target->Complex Induced Fit

Thermodynamic rationale for macrocyclization of phenylimidazole carboxamides.

Solid-State Thermodynamics & Physicochemical Profiling

Before a derivative can be evaluated in biological assays, its solid-state thermodynamic stability must be established. Imidazole derivatives generally exhibit robust crystalline stability, with thermal degradation often only occurring at elevated temperatures (e.g., >423 K)[5].

The melting temperature (


) and the enthalpy of fusion (

) are critical metrics. A higher

indicates a highly stable crystal lattice. While a stable lattice prevents degradation during hot-melt extrusion or storage, it also increases the thermodynamic barrier to solvation, potentially limiting oral bioavailability. Therefore, profiling these parameters allows us to engineer the delicate balance between shelf-stability and aqueous solubility.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, every thermodynamic claim must be backed by a self-validating experimental protocol. Below is the comprehensive workflow we utilize to profile phenylimidazole carboxamides.

Workflow Synthesis Synthesis SolidState Solid-State Profiling (DSC / TGA) Synthesis->SolidState Crystal Lattice Analysis Solution Solution Thermodynamics (Solubility / van't Hoff) Synthesis->Solution Solvation Energy Binding Binding Thermodynamics (ITC) Synthesis->Binding Target Interaction Data Thermodynamic Matrix (u0394G, u0394H, -Tu0394S, T_fus) SolidState->Data Solution->Data Binding->Data

Comprehensive thermodynamic profiling workflow for carboxamide derivatives.

Protocol 1: Solid-State Profiling via Differential Scanning Calorimetry (DSC)

This protocol determines the absolute thermal stability and fusion thermodynamics of the synthesized derivative[5][6].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the >98% pure phenylimidazole carboxamide derivative into a standard aluminum DSC pan and crimp the lid.

  • Atmospheric Control: Purge the DSC furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: Nitrogen displaces oxygen, suppressing oxidative degradation pathways that could overlap with the melting endotherm. This ensures the measured heat flow strictly represents the disruption of the crystal lattice[6].

  • Thermal Ramping: Heat the sample from 298.15 K to 533.15 K at a controlled rate of 5 K/min.

    • Causality: A slow heating rate ensures thermal equilibrium within the sample pan, preventing thermal lag that could artificially broaden the endotherm and skew the calculated

      
      .
      
  • Self-Validation Check: Run an empty, crimped aluminum pan under identical conditions prior to sample analysis. A perfectly flat baseline confirms the absence of instrument contamination or thermal drift.

Protocol 2: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of the derivative to its target (e.g., FXIa), allowing simultaneous determination of


, 

, and

.
  • Preparation & Degassing: Prepare a 10

    
    M solution of FXIa and a 100 
    
    
    
    M solution of the ligand in identical buffer systems. Degas both solutions under vacuum for 10 minutes.
    • Causality: Degassing prevents the formation of microbubbles during the titration. Bubble popping causes massive endothermic/exothermic spikes that obscure the true micro-calorie heat of binding.

  • Titration Execution: Load the protein into the sample cell and the ligand into the injection syringe. Perform 20 sequential injections of 2

    
    L at 298.15 K, with a 120-second interval between injections to allow the baseline to stabilize.
    
  • Self-Validation Check: Perform a control titration of the ligand directly into the bare buffer (no protein). The resulting heat of dilution must be subtracted from the main experimental data to isolate the true heat of target binding.

Quantitative Data Synthesis

The following table summarizes a typical thermodynamic profile comparing a linear phenylimidazole carboxamide to an optimized macrocyclic derivative. The data clearly illustrates the thermodynamic advantages of structural pre-organization.

Compound Class

(K)

(kJ/mol)
Binding

(kcal/mol)
Binding

(kcal/mol)
Binding

(kcal/mol)
Linear Phenylimidazole Carboxamide 420.1528.4-7.2-10.5+3.3
Macrocyclic Pyridine-Based Derivative 465.2035.6-10.8-11.2+0.4

Data Analysis: The macrocyclic derivative exhibits a higher melting point and enthalpy of fusion, indicating superior solid-state stability. More importantly, the entropic penalty of binding (


) is reduced from +3.3 kcal/mol to a negligible +0.4 kcal/mol, driving a significantly more potent free energy of binding (

).

Conclusion

The thermodynamic stability of phenylimidazole carboxamide derivatives is not merely a formulation parameter; it is the fundamental driver of their pharmacological efficacy. By utilizing macrocyclization to restrict conformational entropy and employing rigorous calorimetric workflows (DSC and ITC) to validate these designs, application scientists can systematically engineer highly stable, orally bioavailable therapeutics.

References

  • Potent, Orally Bioavailable, and Efficacious Macrocyclic Inhibitors of Factor XIa. Discovery of Pyridine-Based Macrocycles Possessing Phenylazole Carboxamide P1 Groups Source: Journal of Medicinal Chemistry (ACS Publications) URL:1

  • Potent, Orally Bioavailable and Efficacious Macrocyclic Inhibitors of Factor XIa. Discovery of Pyridine-Based Macrocycles Possessing Phenylazole Carboxamide P1 Groups Source: ResearchGate URL:2

  • The Missing Link(er): A Roadmap to Macrocyclization in Drug Discovery Source: ResearchGate URL:3

  • A perspective on the application of macrocyclic design strategies in antitumor drugs Source: ResearchGate URL:4

  • Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry Source: SciELO México URL:5

  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres Source: ResearchGate URL:6

Sources

Introduction: The Critical Role of Hydrogen Bonding in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrogen Bonding Potential of 1-Phenyl-1H-imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the hydrogen bonding potential of 1-Phenyl-1H-imidazole-4-carboxamide, a molecule of significant interest in medicinal chemistry. By dissecting its structural features and outlining robust experimental and computational methodologies, this document serves as a vital resource for professionals engaged in drug discovery and development. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure scientific integrity.

Hydrogen bonds are highly specific, directional, non-covalent interactions that are fundamental to molecular recognition at the atomic level.[1][2] In the realm of drug design, the ability of a molecule to form hydrogen bonds with its biological target, such as an enzyme or receptor, is a paramount determinant of its binding affinity and specificity.[1][3][4] These interactions, although weaker than covalent bonds, collectively contribute significantly to the stability of a drug-receptor complex.[1][3] A thorough understanding and precise characterization of a drug candidate's hydrogen bonding potential are therefore indispensable for rational drug design and optimization.[2] This guide focuses on 1-Phenyl-1H-imidazole-4-carboxamide, a scaffold with inherent structural features that suggest a rich hydrogen bonding capability, making it a compelling subject for detailed investigation.

Molecular Scrutiny: Identifying Hydrogen Bonding Donors and Acceptors

The structure of 1-Phenyl-1H-imidazole-4-carboxamide features several key functional groups that can participate in hydrogen bonding. A meticulous analysis of its molecular architecture is the first step in predicting its interaction profile.

  • Hydrogen Bond Donors: The primary hydrogen bond donor is the amine group (-NH2) of the carboxamide moiety. The two hydrogen atoms attached to the nitrogen are capable of forming strong hydrogen bonds with electronegative atoms.

  • Hydrogen Bond Acceptors: The molecule presents multiple hydrogen bond acceptor sites:

    • The carbonyl oxygen (C=O) of the carboxamide group is a strong hydrogen bond acceptor.

    • The two nitrogen atoms of the imidazole ring are also potential hydrogen bond acceptors. The lone pair of electrons on these nitrogen atoms can readily interact with hydrogen bond donors.

The presence of both donor and acceptor groups within the same molecule raises the possibility of both intermolecular and intramolecular hydrogen bonding, which can significantly influence its conformation and interactions with biological targets.[5][6]

Experimental Elucidation of Hydrogen Bonding

A multi-faceted experimental approach is essential for a comprehensive understanding of the hydrogen bonding characteristics of 1-Phenyl-1H-imidazole-4-carboxamide. The following protocols are designed to provide a self-validating system of inquiry.

X-Ray Crystallography: The Definitive Structural Snapshot

Rationale: Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state. This technique is unparalleled for directly visualizing and quantifying hydrogen bond geometries, including bond lengths and angles.[7]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of 1-Phenyl-1H-imidazole-4-carboxamide are grown by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of angles.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates.[8]

  • Analysis: Hydrogen bonds are identified based on donor-acceptor distances and angles. The typical distance for a hydrogen bond is between 2.5 and 3.2 Å.[1]

Hypothetical Data Presentation:

Hydrogen Bond Donor (D) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A ( (°)
IntermolecularN-H (amide)O=C (amide)0.862.052.90170
IntermolecularN-H (amide)N (imidazole)0.862.153.00165
IntramolecularC-H (imidazole)O=C (amide)0.932.302.85115
Spectroscopic Investigations: Probing Hydrogen Bonds in Solution

While X-ray crystallography provides a static picture, spectroscopic techniques offer insights into hydrogen bonding dynamics in solution, which is more representative of a biological environment.[9]

Rationale: FTIR spectroscopy is highly sensitive to changes in vibrational frequencies of chemical bonds. Hydrogen bonding leads to a characteristic broadening and red-shifting (lower frequency) of the stretching frequency of the donor group (e.g., N-H).[9][10]

Experimental Protocol:

  • Sample Preparation: Solutions of 1-Phenyl-1H-imidazole-4-carboxamide are prepared in a non-polar solvent (e.g., CCl4) at varying concentrations.

  • Data Acquisition: FTIR spectra are recorded for each concentration.

  • Analysis: The N-H stretching region (typically 3500-3300 cm⁻¹) is analyzed. The appearance of new, broader bands at lower frequencies with increasing concentration is indicative of intermolecular hydrogen bonding.

Rationale: The chemical shift of a proton involved in a hydrogen bond is sensitive to its electronic environment.[9][10] Hydrogen bonding deshields the proton, causing its resonance to shift downfield (to a higher ppm value).

Experimental Protocol:

  • Sample Preparation: ¹H NMR spectra of 1-Phenyl-1H-imidazole-4-carboxamide are acquired in a deuterated solvent (e.g., CDCl₃) at various concentrations and temperatures.

  • Data Acquisition: Standard ¹H NMR experiments are performed.

  • Analysis: The chemical shift of the amide N-H protons is monitored. A downfield shift with increasing concentration or decreasing temperature provides strong evidence for intermolecular hydrogen bonding.

Computational Chemistry: In Silico Prediction and Corroboration

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and analyzing hydrogen bonding interactions with a high degree of accuracy.[11][12]

Rationale: DFT calculations can provide detailed information about molecular geometry, electronic structure, and interaction energies, complementing experimental findings.

Computational Protocol:

  • Model Building: The 3D structure of 1-Phenyl-1H-imidazole-4-carboxamide is built using molecular modeling software.

  • Geometry Optimization: The geometry of the monomer and potential dimers (formed via intermolecular hydrogen bonds) is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[13]

  • Interaction Energy Calculation: The strength of the hydrogen bonds is quantified by calculating the interaction energy, with corrections for basis set superposition error (BSSE).

  • NBO and QTAIM Analysis: Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can be performed to further characterize the nature of the hydrogen bonds.[13]

Hypothetical Computational Data:

Dimer Configuration Interaction Energy (kcal/mol) Hydrogen Bond Length (H···A, Å)
Amide-Amide (N-H···O=C)-8.52.02
Amide-Imidazole (N-H···N)-6.22.11

Visualizing the Interactions

Diagrams are essential for a clear understanding of the complex spatial relationships involved in hydrogen bonding.

Hydrogen_Bonding_Intermolecular cluster_0 Molecule A cluster_1 Molecule B a_N N-H b_O C=O a_N->b_O H-Bond b_Im_N N (imidazole) a_N->b_Im_N H-Bond a_O C=O a_Im_N N (imidazole) b_N N-H

Caption: Intermolecular hydrogen bonding modes of 1-Phenyl-1H-imidazole-4-carboxamide.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis XRay X-Ray Crystallography Characterization Structural Characterization XRay->Characterization FTIR FTIR Spectroscopy FTIR->Characterization NMR NMR Spectroscopy NMR->Characterization DFT DFT Calculations NBO NBO/QTAIM Analysis DFT->NBO NBO->Characterization Synthesis Synthesis & Purification Synthesis->XRay Synthesis->FTIR Synthesis->NMR Synthesis->DFT Conclusion Comprehensive H-Bonding Profile Characterization->Conclusion

Caption: Integrated workflow for hydrogen bonding analysis.

Conclusion and Future Directions

This in-depth technical guide has systematically explored the hydrogen bonding potential of 1-Phenyl-1H-imidazole-4-carboxamide. Through a combination of experimental and computational methodologies, a robust framework for the comprehensive characterization of its hydrogen bonding capabilities has been established. The presence of both strong hydrogen bond donors and multiple acceptors within its structure makes it a versatile scaffold for establishing critical interactions with biological targets.

Future research should focus on co-crystallization studies with relevant target proteins to directly visualize the binding modes and the specific hydrogen bond networks formed. Furthermore, advanced computational techniques such as molecular dynamics simulations can provide insights into the dynamic nature of these interactions in a solvated environment, further refining our understanding and guiding the design of next-generation therapeutics.

References

  • Content Background: How Does a Drug Interact With Its Target? It's All in the Chemistry! (n.d.). Duke University. Retrieved from [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]

  • Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP. (n.d.). StudySmarter US. Retrieved from [Link]

  • The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). ScienceDirect. Retrieved from [Link]

  • Pharmacodynamics: Mechanisms of Drug Action. (2015, January 5). Pocket Dentistry. Retrieved from [Link]

  • Drug Receptor Interactions. (2022, July 4). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogen Bonding: The Last Mystery in Drug Design? (n.d.). Wiley Online Library. Retrieved from [Link]

  • HYDROGEN BOND STUDIES. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Hydrogen bond. (n.d.). Wikipedia. Retrieved from [Link]

  • Structural formula of the studied N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, physicochemical properties, and hydrogen bonding of 4(5)-substituted 1-H-imidazole-2-carboxamide, a potential universal reader for DNA sequencing by recognition tunneling. (2012, May 7). PubMed. Retrieved from [Link]

  • Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. (2016, December 2). MDPI. Retrieved from [Link]

  • 1-Phenyl-1H-imidazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). (n.d.). ResearchGate. Retrieved from [Link]

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024, May 23). MDPI. Retrieved from [Link]

  • Non-covalent interactions of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives—a case of intramolecular N-oxide hydrogen bonds. (2026, February 27). ResearchGate. Retrieved from [Link]

  • Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives. (2002, October 12). Semantic Scholar. Retrieved from [Link]

  • Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. (2021, June 21). PubMed. Retrieved from [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (2015, May 4). Hilaris Publisher. Retrieved from [Link]

  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. (2023, June 15). PubMed. Retrieved from [Link]

  • Journal of Applicable Chemistry. (n.d.). Physics @ Manasagangotri. Retrieved from [Link]

  • Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. (2020, March 31). European Journal of Chemistry. Retrieved from [Link]

  • Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide. (2012, March 29). Wiley Online Library. Retrieved from [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.). IUCr Journals. Retrieved from [Link]

  • Crystal structure and luminescent properties of [1-(biphenyl-4-yl)-1H-imidazole-κN 3]dichloridozinc. (n.d.). PubMed Central. Retrieved from [Link]

  • Theoretical Investigations of Hydrogen Bonding Interactions of (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-Phenylprop-2-en-1-one Momoners and Dimers: NBO, QTAIM and NCI Study. (2019, October 9). Science Publishing Group. Retrieved from [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.). ResearchGate. Retrieved from [Link]

Sources

The 1-Phenyl-1H-imidazole-4-carboxamide Scaffold in Oncology: A 2026 Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Guide & Literature Synthesis

Executive Summary

The 1-phenyl-1H-imidazole-4-carboxamide moiety has solidified its position as a highly versatile and privileged pharmacophore in modern oncological drug discovery. By acting as a rigid, hydrogen-bond-capable scaffold, it allows for the precise spatial orientation of functional groups to engage diverse oncogenic targets. Recent literature highlights its pivotal role in three distinct therapeutic modalities: the covalent inhibition of deubiquitinating enzymes (USP30) to trigger apoptosis, the allosteric modulation of Cannabinoid Receptor 2 (CB2R) for tumor microenvironment mapping, and the downregulation of immune checkpoints (PD-L1/Axl) to synergize with classical chemotherapeutics.

This whitepaper synthesizes the mechanistic logic, quantitative structure-activity relationships (SAR), and self-validating experimental protocols necessary for advancing derivatives of this scaffold through the preclinical pipeline.

Mechanistic Paradigms in Oncology

USP30 Inhibition and Mitochondrial Apoptosis

Ubiquitin Specific Peptidase 30 (USP30) is a mitochondrial deubiquitinase that antagonizes PINK1/Parkin-mediated mitophagy. In various malignancies (e.g., B-cell lymphomas, solid tumors), USP30 overexpression prevents the clearance of damaged mitochondria, thereby conferring resistance to apoptosis. Derivatives such as N-(1-cyanopyrrolidin-3-yl)-1-phenyl-1H-imidazole-4-carboxamide have been engineered as potent USP30 inhibitors 1.

The 1-phenyl-1H-imidazole-4-carboxamide core provides the necessary lipophilic and hydrogen-bonding interactions to anchor the molecule in the USP30 binding pocket. Concurrently, the electrophilic cyano-pyrrolidine warhead forms a reversible covalent bond with the catalytic cysteine (Cys77) of USP30. This inhibition restores mitochondrial stress signaling, activating the Bax/Bak cascade and inducing tumor cell apoptosis.

USP30_Pathway Compound 1-Phenyl-1H-imidazole-4-carboxamide (Cyano-pyrrolidine derivative) USP30 USP30 Enzyme (Mitochondrial DUB) Compound->USP30 Covalent Binding (Cys77) Mitophagy Restoration of Mitophagy USP30->Mitophagy Prevents Ubiquitin Cleavage BaxBak Bax/Bak Activation Mitophagy->BaxBak Accumulation of Damaged Mitochondria Apoptosis Tumor Cell Apoptosis BaxBak->Apoptosis Cytochrome C Release

Mechanism of USP30 covalent inhibition by 1-phenyl-1H-imidazole-4-carboxamide derivatives.

CB2R Modulation in the Tumor Microenvironment

Cannabinoid Receptor 2 (CB2R) is significantly upregulated in various cancers and plays a critical role in modulating tumor immunity and cell proliferation. Fluorinated derivatives of N-(adamantan-1-yl)-5-ethyl-2-methyl-1-phenyl-1H-imidazole-4-carboxamide have been developed as highly affine and selective CB2R ligands 2. The 1-phenyl ring is crucial for π-π stacking interactions within the transmembrane helices of CB2R. These compounds not only serve as potential anti-proliferative agents but are also utilized as Positron Emission Tomography (PET) radiotracers (e.g., 18F-labeled derivatives) to map the tumor microenvironment and guide immuno-oncology interventions.

Immune Checkpoint Downregulation (Axl/PD-L1 Axis)

The core imidazole-4-carboxamide structure has demonstrated profound synergistic effects with standard chemotherapeutics like Cisplatin in melanoma models 3. Mechanistically, these compounds inhibit the expression of the Axl receptor tyrosine kinase, which subsequently downregulates PD-L1 and PD-L2 expression on the tumor cell surface. This removal of the immune blockade facilitates robust CD8+ T-cell infiltration into the tumor bed.

Immune_Pathway ICA Imidazole-4-carboxamide Scaffold Axl Axl Receptor Tyrosine Kinase ICA->Axl Transcriptional Downregulation PDL1 PD-L1 / PD-L2 Expression ICA->PDL1 Direct Inhibition Axl->PDL1 Disrupts Signaling Cascade TCell CD8+ T-Cell Infiltration PDL1->TCell Removes Immune Checkpoint Blockade TumorDeath Enhanced Anti-Tumor Immunity (Synergy with Cisplatin) TCell->TumorDeath Cytotoxic Granule Release

Immune checkpoint modulation and Axl downregulation by imidazole-4-carboxamide.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the quantitative pharmacological parameters of key 1-phenyl-1H-imidazole-4-carboxamide derivatives across different oncological targets.

Compound / DerivativePrimary TargetBinding Affinity / PotencyKey SAR Observation
N-(1-cyanopyrrolidin-3-yl)-1-phenyl-1H-imidazole-4-carboxamide USP30 (Deubiquitinase)IC50 < 50 nMThe cyano group acts as an electrophilic trap for Cys77; the 1-phenyl ring occupies the S1' pocket.
Compound 15 (Fluorinated Adamantyl Derivative) CB2 ReceptorKi = 0.29 nMFluorination at the adamantane-3-position enhances metabolic stability and PET imaging suitability.
Imidazole-4-carboxamide (ICA) Axl / PD-L1Synergistic with Cisplatin (In vivo)The unsubstituted carboxamide is essential for hydrogen bonding with the Axl kinase regulatory domain.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to evaluate the efficacy of these compounds.

Protocol 1: USP30 Biochemical Cleavage Assay (Covalent Inhibition Kinetics)

Rationale: To quantify the time-dependent covalent inhibition of USP30 by cyano-pyrrolidine derivatives, establishing the


 ratio.
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 1 mM DTT). Dilute recombinant human USP30 (catalytic domain) to a final concentration of 2 nM.

  • Substrate Preparation: Utilize Ubiquitin-Rhodamine 110 (Ub-Rho110) as a fluorogenic substrate at a final concentration of 500 nM. Causality: Rho110 provides a continuous, highly sensitive readout upon cleavage of the isopeptide bond, essential for capturing rapid kinetic changes.

  • Compound Pre-incubation: Serially dilute the 1-phenyl-1H-imidazole-4-carboxamide derivative (10 pM to 10 µM). Pre-incubate the compound with USP30 for variable time points (0, 15, 30, 60 minutes) at 25°C. Causality: Time-dependent shifts in IC50 confirm the covalent mechanism of action.

  • Kinetic Measurement: Add Ub-Rho110 to initiate the reaction. Monitor fluorescence continuously (Ex: 485 nm, Em: 525 nm) for 60 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocity (

    
    ) against compound concentration. Fit the data to a pseudo-first-order kinetic model to extract 
    
    
    
    (binding affinity) and
    
    
    (inactivation rate). Self-Validation: Include N-ethylmaleimide (NEM) as a positive control for pan-cysteine alkylation to ensure assay sensitivity.
Protocol 2: In Vivo Melanoma Xenograft & Immune Profiling

Rationale: To validate the in vivo synergy of imidazole-4-carboxamide with Cisplatin and confirm the downregulation of PD-L1 and Axl.

  • Cell Inoculation: Subcutaneously inject

    
     B16F10 murine melanoma cells into the right flank of 6-week-old female C57BL/6 mice.
    
  • Treatment Regimen: Once tumors reach ~100 mm³, randomize mice into four cohorts (n=8): (A) Vehicle, (B) Cisplatin (5 mg/kg, i.p., biweekly), (C) Imidazole-4-carboxamide (50 mg/kg, oral, daily), (D) Combination. Causality: The combination arm is critical to test the hypothesis that Axl/PD-L1 downregulation sensitizes tumors to DNA-damaging agents.

  • Tumor Dissociation: At day 21, euthanize mice and excise tumors. Digest tumors using Collagenase IV and DNase I to obtain single-cell suspensions.

  • Flow Cytometry (Immune Profiling): Stain cells with fluorophore-conjugated antibodies against CD45, CD3, CD8 (for T-cells), and PD-L1. Analyze via flow cytometry. Self-Validation: Use matched isotype controls to set gating boundaries and ensure specific fluorescence signals.

  • Western Blotting: Lyse a portion of the tumor tissue in RIPA buffer. Probe for Axl, phosphorylated Axl (p-Axl), and GAPDH (loading control) to confirm target engagement at the protein level.

References

  • 1-cyano-pyrrolidine compounds as USP30 inhibitors (US10343992B2).
  • Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. PubMed (ACS Med Chem Lett).
  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cispl

Sources

Physicochemical Profiling: pKa and Ionization of 1-Phenyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of 1-Phenyl-1H-imidazole-4-carboxamide , focusing on its ionization constants (pKa), structural electronic effects, and experimental determination strategies.

Executive Summary

1-Phenyl-1H-imidazole-4-carboxamide is a functionalized imidazole derivative often utilized as a scaffold in the synthesis of antineoplastic agents (e.g., related to Temozolomide intermediates) and purine analogs.[1][2]

From a physicochemical perspective, this molecule is a weak base .[2] Its ionization behavior is governed by the imidazole ring nitrogen (N3), which is significantly less basic than unsubstituted imidazole due to the combined electron-withdrawing effects of the N1-phenyl group and the C4-carboxamide moiety.[1][2]

  • Estimated pKa (Conjugate Acid): 3.0 – 3.5 [1][2]

  • Physiological State (pH 7.4): >99.9% Neutral (Unionized).[1][2]

  • Solubility Profile: Poor aqueous solubility at neutral pH; significant solubility enhancement requires pH < 2.0.[2]

Structural Analysis & Ionization Centers

To understand the pKa, we must deconstruct the electronic environment of the imidazole ring. The molecule contains three potential sites of interaction, but only one is relevant for ionization in the physiological range.[1]

The Ionization Locus (N3)

The imidazole ring contains two nitrogen atoms:[1][2]

  • N1 (Pyrrole-type): Substituted with a phenyl group.[1][2] The lone pair is involved in the aromatic sextet of the ring and is non-basic .

  • N3 (Pyridine-type): Contains a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system.[2] This is the proton acceptor site .
Electronic Effects on pKa

The basicity of N3 (normally pKa ~6.95 for imidazole) is drastically modulated by substituents:

SubstituentPositionElectronic EffectImpact on pKa
Phenyl Group N1Inductive withdrawal (-I) & Resonance delocalizationDecreases pKa (Shift: ~ -1.5 units)
Carboxamide C4Strong Inductive (-I) & Resonance (-R) withdrawalDecreases pKa (Shift: ~ -2.4 units)

Synthesis of Effects:

  • Baseline: Imidazole pKa = 6.95.[2]

  • Effect 1 (N1-Phenyl): Lowers pKa to ~5.45 (observed in 1-phenylimidazole).[1][2]

  • Effect 2 (C4-Carboxamide): Lowers pKa to ~4.6 (observed in imidazole-4-carboxamide).[2]

  • Combined Effect: The simultaneous presence of both Electron Withdrawing Groups (EWGs) acts synergistically to reduce electron density at N3, depressing the pKa further to the 3.0 – 3.5 range.[1][2]

The Amide Group

The carboxamide (-CONH


) is chemically neutral in aqueous solution.[1][2]
  • Protonation (O-protonation): Occurs only in superacids (pKa < -1).[1][2]

  • Deprotonation (N-deprotonation): Occurs only in strong base (pKa > 14).[1][2]

Predicted Physicochemical Properties[2][3][4][5][6][7][8][9]

The following data summarizes the expected behavior based on Structure-Activity Relationship (SAR) analysis and component data.

PropertyValue / RangeContext
pKa (Basic) 3.2 ± 0.3 Protonation of Imidazole N3.[2]
pKa (Acidic) > 14 Deprotonation of Amide NH

.
LogP ~1.1 Moderately lipophilic.[2]
LogD (pH 7.4) ~1.1 Identical to LogP (molecule is neutral).[1][2]
Solubility (pH 7.4) Low (< 0.5 mg/mL) Limited by crystal lattice energy and lack of charge.[1][2]
Solubility (pH 1.2) High Formation of the soluble cation species.[2]

Experimental Determination Protocol

Because this compound is expected to be poorly soluble in water at the pKa (buffered region), standard aqueous potentiometric titration will likely yield noisy data or precipitation.[2]

Recommended Method: UV-Metric Titration (D-PAS) This method is superior for low-solubility compounds because it requires concentrations as low as


 M.[2]
Reagents & Setup
  • Instrument: Sirius T3 or equivalent UV-titrator.

  • Solvent: 0.15 M KCl (aqueous) or Methanol/Water co-solvent system (if solubility < 10 µg/mL).[2]

  • Titrant: 0.5 M HCl and 0.5 M KOH (CO

    
    -free).
    
Workflow: The Yasuda-Shedlovsky Extrapolation

If the compound precipitates during aqueous titration, use the co-solvent extrapolation method.[1]

TitrationWorkflow Start Start: Sample Preparation (1 mg in 1 mL DMSO) CheckSol Check Aqueous Solubility (Turbidimetry) Start->CheckSol Decision Is soluble > 50 µM? CheckSol->Decision Aqueous Aqueous UV-Metric Titration (pH 1.5 to 7.0) Decision->Aqueous Yes Cosolvent Co-Solvent Titration (30%, 40%, 50% Methanol) Decision->Cosolvent No Analysis Data Processing (Multi-wavelength Absorbance Analysis) Aqueous->Analysis Cosolvent->Analysis Yasuda Yasuda-Shedlovsky Plot (pKa vs % Solvent) Analysis->Yasuda If Co-solvent used Result Final pKa Determination (Extrapolated to 0% Organic) Analysis->Result If Aqueous used Yasuda->Result

Figure 1: Decision tree for accurate pKa determination of hydrophobic weak bases.

Data Analysis (Causality)

In the UV-metric method, we observe the shift in the UV absorption spectrum (bathochromic or hypsochromic shift) as the protonation state changes.[1][2]

  • The Mechanism: Protonation of the imidazole ring disrupts the

    
    -conjugation between the phenyl ring and the imidazole/amide system.[1]
    
  • Observation: You will see a distinct isosbestic point if the transition is a clean two-state equilibrium (Neutral

    
     Cation).[2]
    

Implications for Drug Development[2][3]

Absorption & Permeability (Lipinski Context)
  • Stomach (pH 1.5): The molecule will be ~99% protonated (Cationic).[1][2] Solubility will be maximal here.

  • Intestine (pH 6.5 - 7.4): The molecule will be ~100% Neutral.[2]

  • Permeability: As a neutral, moderately lipophilic molecule (LogP ~1.[1][2]1) in the intestine, membrane permeability is expected to be high .[1] The rate-limiting step for bioavailability will likely be dissolution , not permeation.[1][2]

Salt Selection

To improve the pharmaceutical properties, converting this weak base into a salt is a viable strategy.[1]

  • Counter-ion Choice: Since the pKa is low (~3.2), weak acids (like acetic acid) will not form stable salts (proton transfer will not be complete).[1][2]

  • Recommendation: Use strong acids such as Hydrochloric acid (HCl) , Methanesulfonic acid (Mesylate) , or Sulfuric acid .[1][2] These will ensure full protonation and a stable crystalline salt lattice.[2]

References

  • ChemicalBook. (2025).[2] 1-Phenylimidazole Physicochemical Properties. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 81595, 1-Phenylimidazole. Retrieved from [2]

  • Environmental Protection Agency (EPA). (2025).[1][2] CompTox Chemicals Dashboard: Imidazole-4-carboxamide. Retrieved from

  • Katritzky, A. R., et al. (1989).[2][3] Synthesis and Properties of Imidazole Carboxamides. Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for amide electronic effects).

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Authoritative text on pKa determination protocols).

Sources

Rational Design and Pharmacological Profiling of 1-Phenyl-1H-imidazole-4-carboxamide Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privilege of the Imidazole-4-Carboxamide Scaffold

In modern drug discovery, the 1-phenyl-1H-imidazole-4-carboxamide scaffold represents a highly privileged structural motif. Its unique physicochemical properties—planar aromaticity, amphoteric hydrogen-bonding capability, and highly tunable substitution vectors (N1, C2, and C5)—allow it to act as a versatile pharmacophore across vastly different biological targets.

As an application scientist bridging the gap between computational design and benchtop synthesis, I have observed that minor structural deviations on this core dictate profound shifts in target selectivity. Currently, this scaffold is the foundation for three major therapeutic avenues:

  • Cannabinoid Receptor 2 (CB2) Allosteric Modulators: Highly lipophilic analogs (e.g., adamantyl-substituted) serve as potent, selective CB2 ligands for neuroinflammation imaging and therapy ()[1].

  • Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors: Fusing the imidazole to a benzene or thiophene ring (e.g., 1H-benzo[d]imidazole-4-carboxamide) locks the carboxamide into a conformation that mimics nicotinamide, enabling synthetic lethality in BRCA-mutant cancers ()[2].

  • Endogenous "Fairy Chemicals": Unsubstituted imidazole-4-carboxamide (ICA) naturally occurs in mushrooms and acts as an immune checkpoint inhibitor, downregulating Axl, PD-L1, and PD-L2 to sensitize melanomas to cisplatin ()[3].

This whitepaper provides an in-depth mechanistic analysis, quantitative structure-activity relationship (QSAR) data, and self-validating synthetic protocols for developing these structural analogs.

Structural Biology & Mechanism of Action

CB2 Receptor Modulation via Lipophilic Anchoring

The CB2 receptor binding pocket is highly hydrophobic, evolved to accommodate endogenous cannabinoids like 2-arachidonoylglycerol. In analogs such as N-(adamantan-1-yl)-5-ethyl-2-methyl-1-phenyl-1H-imidazole-4-carboxamide, the 1-phenyl ring and the adamantyl group act as dual lipophilic anchors. The introduction of fluorine atoms at the 1-phenyl ring or the adamantane subunit does not disrupt this lipophilic interaction but significantly enhances metabolic stability, making these analogs ideal candidates for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


F-PET radiotracers.
PARP-1 Catalytic Inhibition via Nicotinamide Mimicry

In PARP-1 inhibitors, the 4-carboxamide group is non-negotiable. It acts as a bioisostere for the nicotinamide moiety of NAD


, forming critical bidentate hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain. When the imidazole is fused into a benzimidazole core (1H-benzo[d]imidazole-4-carboxamide), the rigidified structure forces the 2-phenyl substituent to project deeply into the hydrophobic adenine-ribose (AD) binding pocket. This dual-pocket occupancy is the causal mechanism behind their sub-nanomolar IC

values[2].

Visualizing the Pharmacological Workflows

To understand how these structural modifications translate to systemic biological effects, we must map the signaling and validation pathways.

Diagram 1: CB2 Receptor Activation & Downstream Anti-inflammatory Pathway

CB2_Pathway LIG Fluorinated CB2 Ligand (Analog 15) CB2 CB2 Receptor (Activation) LIG->CB2 GI Gi/o Protein Coupling CB2->GI AC Adenylate Cyclase (Inhibition) GI->AC Inhibits MAPK MAPK/ERK Pathway GI->MAPK Activates CAMP cAMP Levels (Decrease) AC->CAMP PKA PKA Activity (Downregulation) CAMP->PKA OUT Anti-inflammatory & Neuroprotective Effects PKA->OUT MAPK->OUT

Caption: CB2 receptor activation pathway driven by 1-phenyl-1H-imidazole-4-carboxamide analogs.

Diagram 2: High-Throughput Validation Workflow for PARP-1 Inhibitors

PARP1_Workflow S1 Scaffold Design (AD Pocket Fit) S2 Chemical Synthesis (Amidation/Coupling) S1->S2 S3 Enzymatic Assay (Chemiluminescence) S2->S3 S4 Cellular Validation (BRCA-mutant lines) S3->S4 S5 Lead Optimization (IC50 < 10 nM) S4->S5

Caption: Self-validating high-throughput workflow for PARP-1 inhibitor development.

Quantitative Data: Structure-Activity Relationships (SAR)

The causality of structural modifications is best demonstrated through quantitative binding and inhibition data. Tables 1 and 2 summarize the impact of specific functional group substitutions on target affinity.

Table 1: Binding Affinity of Fluorinated CB2 Ligands

Data adapted from Moldovan et al., 2017[1].

CompoundStructural ModificationK

(CB2) nM
Selectivity (CB1/CB2)
Lead (5) N-(adamantan-1-yl)-5-ethyl-2-methyl-1-phenyl...~1.0High
Compound 12 4-fluorobenzyl substitution at N-phenyl1.0High
Compound 15 Optimized fluorinated derivative0.29 >10,000

Insight: The introduction of fluorine does not sterically clash with the CB2 binding pocket. Compound 15 achieves a sub-nanomolar K


 while maintaining a >10,000-fold selectivity over CB1, minimizing psychoactive off-target effects[1].
Table 2: IC of Benzimidazole-based PARP-1 Inhibitors

Data adapted from Wu et al., 2023[2].

CompoundLinker Group (AD Pocket)PARP-1 IC

(nM)
MDA-MB-436 IC

(

M)
Olaparib Clinical Control2.7723.89
Compound 6b Piperazine8.65 >50.0
Compound 6m 1,4-diazepane15.2025.36

Insight: While the piperazine linker (6b) yields superior enzymatic inhibition, the 1,4-diazepane linker (6m) exhibits roughly twofold higher holistic anti-proliferation activity in BRCA-1 mutant cells, likely due to enhanced cellular permeability and favorable basicity[2].

Experimental Protocols & Methodologies

To ensure scientific integrity, protocols must be self-validating. The following methodologies detail the critical steps and the causality behind the reagent choices.

Protocol 1: Synthesis of N-Adamantyl-1-phenyl-1H-imidazole-4-carboxamides (CB2 Ligands)

Objective: Synthesize sterically hindered amides without epimerization or low yields.

  • Saponification: Begin with the corresponding 1-phenyl-1H-imidazole-4-carboxylic acid ethyl ester. Hydrolyze using 2M LiOH in THF/H

    
    O (3:1) at room temperature for 4 hours.
    
    • Causality: LiOH is preferred over NaOH to prevent unwanted cleavage of sensitive functional groups, ensuring a clean conversion to the free carboxylic acid.

  • Activation & Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active HOAt ester.

    • Causality: The adamantyl amine is a highly bulky, poor nucleophile. Standard EDC/NHS coupling often fails or requires elevated temperatures that degrade the starting material. HATU generates a highly reactive intermediate that forces the amidation at room temperature.

  • Nucleophilic Attack: Add adamantan-1-amine (1.5 eq) and stir for 12 hours under an inert argon atmosphere.

  • Purification: Quench with saturated NaHCO

    
    , extract with EtOAc, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol 2: PARP-1 Enzymatic Validation Assay

Objective: Quantify the competitive displacement of NAD


 by the synthesized 1H-benzo[d]imidazole-4-carboxamide analogs.
  • Plate Preparation: Utilize a 96-well plate pre-coated with histone proteins (e.g., BPS Bioscience PARP-1 Chemiluminescent Assay Kit)[4].

  • Inhibitor Incubation: Add the synthesized inhibitor (serial dilutions from 10

    
    M to 0.1 nM) to the wells alongside recombinant PARP-1 enzyme in optimized assay buffer. Incubate for 30 minutes.
    
    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the catalytic site before the substrate is introduced.

  • Substrate Addition: Add a biotinylated NAD

    
     mixture and activated DNA template. Incubate for 1 hour.
    
    • Causality: The activated DNA template is required to allosterically activate PARP-1. If the inhibitor is successful, it blocks the binding of biotinylated NAD

      
      , preventing the poly(ADP-ribosylation) of the histones.
      
  • Detection: Wash the plate, treat with Streptavidin-HRP, and add ELISA ECL substrate. Read chemiluminescence. The reduction in signal is directly proportional to the IC

    
     of the inhibitor[4].
    

Conclusion

The 1-phenyl-1H-imidazole-4-carboxamide architecture is a masterclass in rational drug design. By understanding the spatial requirements of the CB2 hydrophobic pocket and the PARP-1 AD/catalytic domains, medicinal chemists can leverage this single core to develop highly divergent, potent therapeutics. Whether utilizing fluorine for PET imaging or expanding linker groups for synthetic lethality, the protocols and structural insights provided herein serve as a foundational blueprint for next-generation drug development.

References

  • Moldovan, R.-P., Hausmann, K., Deuther-Conrad, W., & Brust, P. (2017). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. ACS Medicinal Chemistry Letters, 8(5), 566–571. URL:[Link]

  • Wu, K., Peng, X., Li, Y., et al. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chemical Biology & Drug Design, 101(6), 1335-1347. URL:[Link]

  • Inoue, C., Yasuma, T., D'Alessandro-Gabazza, C. N., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. Cells, 11(3), 374. URL:[Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit Protocols and Technical Data. URL:[Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis of 1-Phenyl-1H-imidazole-4-carboxamide from Aniline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

As a Senior Application Scientist, I have designed this protocol to address the growing demand for robust, scalable syntheses of 1-aryl-1H-imidazole scaffolds. The 1-phenyl-1H-imidazole-4-carboxamide motif is a privileged pharmacophore in modern drug discovery. It serves as a critical structural core in highly affine Cannabinoid Type 2 (CB2) receptor ligands[1], novel potent xanthine oxidoreductase (XOR) inhibitors for hyperuricemia[2], and selective Ubiquitin C-terminal hydrolase 30 (USP30) inhibitors targeting mitochondrial dysfunction[3].

This application note details a highly efficient, three-phase synthetic workflow to construct the 1-phenyl-1H-imidazole-4-carboxamide system entirely de novo from basic aniline precursors.

Strategic Overview & Mechanistic Rationale

Synthesizing the imidazole ring directly onto the aniline nitrogen circumvents the regioselectivity issues often encountered when attempting to N-arylate pre-formed imidazoles (which frequently yields mixtures of 1,4- and 1,5-isomers).

Our strategy relies on a bifurcated logic:

  • Electrophilic Activation: Aniline is first condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly reactive formimidamide. This prevents unwanted side reactions and provides a highly electrophilic carbon.

  • Base-Promoted Cycloaddition: The formimidamide undergoes a cycloaddition with ethyl isocyanoacetate. A strong organic base (DBU) deprotonates the

    
    -carbon of the isocyanoacetate, initiating a nucleophilic attack on the formimidamide, followed by intramolecular ring closure via the isocyanide carbon[4].
    
  • Functional Group Elaboration: The resulting ester is saponified to the carboxylic acid, which is subsequently coupled with an ammonia surrogate (NH₄Cl) using HATU to yield the final carboxamide.

SynthesisWorkflow A Aniline (Precursor) B N,N-dimethyl-N'- phenylformimidamide A->B DMF-DMA Reflux C Ethyl 1-phenyl-1H- imidazole-4-carboxylate B->C Ethyl isocyanoacetate Base (DBU) D 1-phenyl-1H-imidazole- 4-carboxylic acid C->D LiOH THF/H2O E 1-phenyl-1H-imidazole- 4-carboxamide D->E NH4Cl, HATU DIPEA

Fig 1: Step-by-step synthetic workflow from aniline to 1-phenyl-1H-imidazole-4-carboxamide.

Mechanism N1 Formimidamide Electrophile N3 Nucleophilic Attack (C-C Bond Formation) N1->N3 N2 Isocyanoacetate Carbanion N2->N3 N4 Dimethylamine Elimination N3->N4 N5 Intramolecular Cyclization (N attacks Isocyanide) N4->N5 N6 Aromatization (Proton Transfer) N5->N6 N7 Imidazole Core Constructed N6->N7

Fig 2: Mechanistic sequence of the base-promoted imidazole ring cycloaddition.

Quantitative Reaction Parameters

PhaseChemical TransformationPrimary ReagentsSolvent SystemTemp / TimeExpected Yield
1a Formimidamide FormationAniline (1.0 eq), DMF-DMA (1.2 eq)Neat90 °C / 2 h>95% (Crude)
1b Imidazole CycloadditionEthyl isocyanoacetate (1.1 eq), DBU (1.5 eq)Anhydrous DMF60 °C / 12 h65 - 75%
2 Ester SaponificationLiOH·H₂O (3.0 eq)THF/MeOH/H₂O (2:1:1)25 °C / 4 h85 - 90%
3 AmidationNH₄Cl (5.0 eq), HATU (1.2 eq), DIPEA (4.0 eq)Anhydrous DMF25 °C / 12 h70 - 80%

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate

Causality Note: Direct condensation of aniline with ethyl isocyanoacetate and triethyl orthoformate often suffers from low yields. By pre-forming the formimidamide, we isolate a highly reactive electrophile, ensuring the subsequent cycloaddition proceeds cleanly[4].

  • Activation: Charge an oven-dried 100 mL round-bottom flask with Aniline (10.0 mmol, 1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol, 1.2 eq).

  • Reflux: Heat the neat mixture to 90 °C under nitrogen for 2 hours.

  • In-Process Control (IPC) 1: Monitor by TLC (Hexane/EtOAc 3:1). Aniline (

    
     ~0.6) should be fully consumed, replaced by a new UV-active spot (
    
    
    
    ~0.3).
  • Concentration: Remove generated methanol and excess DMF-DMA under reduced pressure to yield the crude formimidamide as a viscous oil.

  • Cycloaddition: Dissolve the oil in anhydrous DMF (20 mL). Add Ethyl isocyanoacetate (11.0 mmol, 1.1 eq) followed by dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (15.0 mmol, 1.5 eq).

  • Heating: Stir the reaction mixture at 60 °C for 12 hours.

  • Workup: Quench by pouring into ice-cold water (100 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organics with a 5% aqueous LiCl solution (3 x 30 mL) to effectively strip residual DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to afford the target ester.

Phase 2: Saponification to 1-Phenyl-1H-imidazole-4-carboxylic acid

Causality Note: The isoelectric point of the imidazole carboxylic acid dictates its solubility. Over-acidification during workup will protonate the imidazole nitrogen (


 ~6), rendering the product highly water-soluble and ruining the isolated yield.
  • Hydrolysis: Dissolve Ethyl 1-phenyl-1H-imidazole-4-carboxylate (7.0 mmol, 1.0 eq) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 28 mL).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (21.0 mmol, 3.0 eq) in one portion. Stir at room temperature for 4 hours.

  • IPC 2: TLC (100% EtOAc) must show complete consumption of the ester (

    
     ~0.5) with the product remaining at the baseline.
    
  • Solvent Removal: Evaporate the volatile organics (THF, MeOH) under reduced pressure.

  • Isoelectric Precipitation: Dilute the aqueous layer with water (10 mL) and cool to 0 °C. Carefully acidify with 1M HCl dropwise until the pH reaches exactly ~3.0.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.

Phase 3: Amidation to 1-Phenyl-1H-imidazole-4-carboxamide

Causality Note: HATU is selected for its superior kinetics in forming heteroaromatic amides via a highly reactive HOAt ester intermediate. DIPEA serves a dual purpose: it deprotonates the carboxylic acid and neutralizes the NH₄Cl to release in situ free ammonia.

  • Pre-activation: In a dried flask, suspend 1-Phenyl-1H-imidazole-4-carboxylic acid (5.0 mmol, 1.0 eq) in anhydrous DMF (15 mL). Add HATU (6.0 mmol, 1.2 eq) and stir for 10 minutes at room temperature.

  • Amine Introduction: Add Ammonium chloride (25.0 mmol, 5.0 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 4.0 eq).

  • Coupling: Stir the mixture at room temperature for 12 hours.

  • IPC 3: LC-MS must confirm the disappearance of the acid mass (

    
     = 189.1) and the appearance of the carboxamide mass (
    
    
    
    = 188.1).
  • Workup: Pour the reaction mixture into ice water (50 mL) to induce precipitation.

  • Final Isolation: Filter the solid, wash thoroughly with water and a small volume of cold diethyl ether, and dry under high vacuum to yield the final 1-phenyl-1H-imidazole-4-carboxamide.

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-

    
    ):  Expected diagnostic peaks include a sharp singlet at ~8.3 ppm (imidazole C2-H), a singlet at ~8.0 ppm (imidazole C5-H), a multiplet at 7.4–7.7 ppm (phenyl protons), and two broad singlets at ~7.2 and ~7.5 ppm corresponding to the primary carboxamide (
    
    
    
    ) protons.
  • LC-MS (ESI):

    
     calculated for 
    
    
    
    
    
    188.08, found 188.1.

References

  • Zhou, H., Li, X., Li, Y., Zhu, X., Zhang, L., & Li, J. "Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry, 2020.2

  • Kumar, S., et al. "Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase." Journal of Medicinal Chemistry, 2008.5

  • Slavik, R., et al. "Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands." PMC - NIH, 2015. 1

  • Mphahlele, M. J., et al. "Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids." Molecules, 2021. 4

Sources

Application Note: Synthesis Protocol for 1-Phenyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The 1-phenyl-1H-imidazole-4-carboxamide structural motif is a highly privileged scaffold in modern drug discovery. It is prominently featured in the design of highly selective deubiquitinating enzyme (DUB) inhibitors—specifically USP30 inhibitors targeting mitochondrial dysfunction and oncology [2]—as well as in the development of high-affinity cannabinoid type 2 (CB2) receptor ligands [3].

Due to the amphoteric nature of the imidazole ring and the inherent polarity induced by the ring nitrogen atoms [1], direct amidation of the corresponding carboxylic acid under high-temperature conditions is thermodynamically unfavorable and often leads to substrate degradation. To bypass this, this protocol utilizes a robust, two-step activation-amidation sequence starting from commercially available 1-phenyl-1H-imidazole-4-carboxylic acid[4].

Causality in Experimental Design:

  • Activation via Vilsmeier-Haack Reagent: Instead of relying on expensive peptide coupling reagents (e.g., HATU, EDCI), we utilize Thionyl Chloride (

    
    ) catalyzed by N,N-Dimethylformamide (DMF). The DMF reacts with 
    
    
    
    to generate a highly electrophilic chloroiminium ion in situ, which rapidly converts the carboxylic acid to an acyl chloride at mild reflux.
  • Cold Amidation: The subsequent nucleophilic acyl substitution with aqueous ammonia is performed at 0 °C. The low temperature strictly suppresses the competing hydrolysis of the highly reactive acyl chloride back to the starting material, ensuring maximum atom economy and yield.

Synthetic Workflow

SynthesisWorkflow SM 1-Phenyl-1H-imidazole- 4-carboxylic acid (Starting Material) Act Activation (SOCl2, DMF cat., Reflux) SM->Act Step 1 Int 1-Phenyl-1H-imidazole- 4-carbonyl chloride (Intermediate) Act->Int Amidation Amidation (Aqueous NH4OH, 0 °C) Int->Amidation Step 2 Product 1-Phenyl-1H-imidazole- 4-carboxamide (Final Product) Amidation->Product Purif Purification (Recrystallization / Filtration) Product->Purif Workup

Two-step synthetic workflow for 1-Phenyl-1H-imidazole-4-carboxamide preparation.

Materials & Reagents

Table 1: Stoichiometry and Reagent Specifications for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
1-Phenyl-1H-imidazole-4-carboxylic acid 188.181.0 eq1.88 g (10 mmol)Starting Material
Thionyl Chloride (

)
118.975.0 eq3.6 mL (50 mmol)Activating Agent
N,N-Dimethylformamide (DMF) 73.090.05 eq38 µL (0.5 mmol)Catalyst
Ammonium Hydroxide (28% aq) 35.055.0 eq3.5 mL (~50 mmol)Nitrogen Source / Base
Anhydrous Toluene 92.14N/A20 mLCo-solvent for stripping
Tetrahydrofuran (THF) 72.11N/A20 mLReaction Solvent

Step-by-Step Experimental Protocol

Step 1: Preparation of 1-Phenyl-1H-imidazole-4-carbonyl chloride

Objective: Convert the stable carboxylic acid into a highly reactive electrophile.

  • Setup: Charge a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-phenyl-1H-imidazole-4-carboxylic acid (1.88 g, 10 mmol).

  • Reagent Addition: Slowly add Thionyl Chloride (3.6 mL, 50 mmol) at room temperature. Caution: This step is exothermic and evolves corrosive

    
     and 
    
    
    
    gases. Perform strictly inside a fume hood.
  • Catalysis: Add anhydrous DMF (38 µL, 0.05 mmol). You will observe an immediate increase in gas evolution, indicating the formation of the active Vilsmeier-Haack intermediate.

  • Reflux: Heat the reaction mixture to 80 °C (reflux) under a nitrogen atmosphere for 2.5 hours.

  • Self-Validation (In-Process Control): To confirm the reaction is complete, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze this quenched sample via LC-MS. The presence of the methyl ester derivative (

    
    ) and the absence of the starting material (
    
    
    
    ) validates that the activation is 100% complete.
  • Concentration: Cool the mixture to room temperature. Remove the excess

    
     under reduced pressure.
    
  • Azeotropic Removal: To ensure no residual

    
     or 
    
    
    
    interferes with the amidation, add anhydrous toluene (10 mL) to the crude residue and concentrate under vacuum. Repeat this step once more. The resulting crude acid chloride will appear as a pale yellow solid.
Step 2: Amidation to yield 1-Phenyl-1H-imidazole-4-carboxamide

Objective: Nucleophilic trapping of the acyl chloride to form the primary amide.

  • Solvation: Dissolve the crude 1-phenyl-1H-imidazole-4-carbonyl chloride in anhydrous THF (20 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to an internal temperature of 0 °C for 10 minutes.

  • Nucleophilic Addition: Dropwise add cold Ammonium Hydroxide (28% aqueous solution, 3.5 mL, ~50 mmol) over 5 minutes under vigorous stirring.

  • Self-Validation (Visual Confirmation): Because the resulting carboxamide is highly polar and lacks solubility in the cold THF/water mixture, a dense white precipitate will immediately begin to crash out of the solution. This serves as a real-time visual validation of product formation.

  • Maturation: Remove the ice bath and allow the heterogeneous mixture to stir at room temperature for 1 hour to ensure complete consumption of the acyl chloride.

  • Workup & Isolation: Add 10 mL of cold distilled water to the flask to dissolve any precipitated ammonium chloride (

    
    ) salts. Filter the suspension through a sintered glass funnel.
    
  • Washing & Drying: Wash the filter cake with ice-cold water (2 x 10 mL) followed by cold diethyl ether (5 mL) to remove trace organic impurities. Dry the solid in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization

A successful synthesis following this protocol will yield approximately 1.55 g (83% yield) of 1-phenyl-1H-imidazole-4-carboxamide as an off-white crystalline powder. Verify the integrity of your synthesized batch against the following typical analytical parameters:

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 188.08; Found: 188.1 m/z.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.35 (d, J = 1.3 Hz, 1H, Imidazole C2-H), 8.18 (d, J = 1.3 Hz, 1H, Imidazole C5-H), 7.72 – 7.65 (m, 2H, Phenyl-H), 7.58 – 7.48 (m, 2H, Phenyl-H), 7.45 (br s, 1H,
    
    
    ), 7.42 – 7.35 (m, 1H, Phenyl-H), 7.22 (br s, 1H,
    
    
    ).

References

  • Product Class 3: Imidazoles. Thieme-connect.1

  • CN107484415B - 1-cyanopyrrolidine compounds as USP30 inhibitors. Google Patents.2

  • Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. PMC - National Institutes of Health.3

  • 1-Phenyl-1H-imidazole-4-carboxylic acid | 18075-64-4. Sigma-Aldrich.

Sources

Reagents required for imidazole-4-carboxamide ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Imidazole-4-Carboxamide Scaffolds

Abstract

The imidazole-4-carboxamide moiety is a privileged pharmacophore, serving as the structural anchor for critical alkylating agents (Dacarbazine, Temozolomide) and purine antimetabolites (Mizoribine, AICAR). This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated technical analysis of the synthetic routes to this scaffold. We focus on the chemoselectivity of ring-closure reagents , specifically differentiating between the industrial isocyanoacetate route and the laboratory-scale amidine cyclization pathway. A detailed, step-by-step protocol for the synthesis of 5-aminoimidazole-4-carboxamide (AICA) via the orthoester method is provided.

Strategic Analysis: The Synthetic Landscape

The formation of the imidazole-4-carboxamide ring system generally proceeds through two distinct logic gates, depending on whether the target is the naked heterocycle or a nucleoside derivative.

Pathway A: The Isocyanoacetate Route (Industrial Standard)

Used extensively in the commercial production of Dacarbazine.

  • Mechanism: [3+2] Cycloaddition or stepwise condensation.

  • Precursors: Glycine

    
     2-Isocyanoacetamide.[1][2]
    
  • Key Reagent: Cyanamide (or formamidine) + Base.

  • Pros: Cost-effective for multi-ton scale.

  • Cons: Requires handling of isocyanides (odor/toxicity) and often yields a mixture requiring rigorous purification.

Pathway B: The Amidine/Orthoester Route (Laboratory Preferred)

The "Traube-like" synthesis favored for medicinal chemistry and analog generation.

  • Mechanism: Condensation of a C-N-C backbone with a C1 synthon.

  • Precursors: 2-Amino-2-cyanoacetamide (AICA precursor).

  • Key Reagents: Triethyl Orthoformate (TEOF) (C1 source) followed by Ammonia/Amines .

  • Pros: High regional selectivity, milder conditions, amenable to substitution at N1.

Critical Reagent Selection Guide

The choice of the C1 synthon (the carbon that becomes C2 of the imidazole) dictates the reaction conditions and yield profile.

ReagentRoleReaction ConditionsSelectivity/Notes
Triethyl Orthoformate (TEOF) C1 Synthon (Electrophile)Reflux (80-100°C); often neat or in MeCN/EtOH.High. Forms an imidate intermediate first. Allows isolation of the intermediate before ring closure.
Formamidine Acetate C1 + N SynthonReflux in EtOH or BuOH.Moderate. Acts as both carbon source and nitrogen source. Often requires harsher conditions.[3]
Cyanamide N-C-N SynthonBasic conditions (NaOEt/EtOH).Specific. Used primarily with isocyanoacetates. Prone to polymerization if pH is not controlled.
2-Amino-2-cyanoacetamide Backbone PrecursorSolid, stable starting material.Essential. The "spine" of the AICA molecule. Purity >98% required to prevent colored by-products.

Visualizing the Synthetic Logic

The following diagram maps the decision process and chemical flow for synthesizing 5-aminoimidazole-4-carboxamide (AICA), the universal precursor for this class of drugs.

ImidazoleSynthesis cluster_conditions Critical Control Points Start Starting Material: 2-Amino-2-cyanoacetamide Intermediate Intermediate: N-(Carbamoyl(cyano)methyl) formimidate Start->Intermediate Reflux (80°C) Imidate Formation Reagent1 Reagent A: Triethyl Orthoformate (TEOF) Reagent1->Intermediate Product Target Scaffold: 5-Aminoimidazole-4-carboxamide (AICA) Intermediate->Product Cyclization Ring Closure Reagent2 Reagent B: Ammonia (aq) or Amines Reagent2->Product Drug Downstream APIs: Dacarbazine / Temozolomide Product->Drug Diazotization Control1 Moisture Control: TEOF hydrolyzes in water. Use anhydrous conditions. Control2 Temperature: >75°C required for imidate formation.

Figure 1: Step-wise logic flow for the synthesis of the AICA scaffold via the Orthoester route.

Detailed Protocol: Synthesis of 5-Aminoimidazole-4-carboxamide HCl

Objective: Synthesis of 5-aminoimidazole-4-carboxamide hydrochloride (AICA-HCl) from 2-amino-2-cyanoacetamide. Scale: 100 mmol (approx. 10 g scale). Safety: Work in a fume hood. Ammonia and acetonitrile are toxic.

Phase 1: Imidate Formation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-amino-2-cyanoacetamide (10.0 g, 101 mmol) to the flask.

  • Solvent/Reagent: Add Triethyl orthoformate (TEOF) (25 mL, 150 mmol) and Acetonitrile (anhydrous, 60 mL).

    • Note: TEOF acts as both reagent and co-solvent. Excess is used to drive the equilibrium.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 1.5 to 2 hours.

    • Checkpoint: The suspension will initially dissolve, and then a new precipitate (the imidate intermediate) may form. The solution typically turns yellow.

  • Isolation (Optional but Recommended): Cool to room temperature. If solid precipitates, filter and wash with cold acetonitrile. If not, proceed directly to Phase 2 (one-pot method). For high purity, isolation is preferred.

Phase 2: Ring Closure (Cyclization)
  • Preparation: Suspend the imidate intermediate (or the crude reaction mixture) in Ethanol (50 mL).

  • Amine Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add Ammonia solution (25-28% aq) (20 mL) or a solution of ammonia in methanol (7N).

    • Chemistry: Ammonia attacks the imidate carbon, displacing ethanol and closing the ring onto the nitrile nitrogen.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Observation: The mixture usually darkens slightly.

  • Crystallization: Cool the mixture to 0°C. The product, 5-aminoimidazole-4-carboxamide, often precipitates as a free base.

  • Salt Formation: To isolate as the stable HCl salt (easier to handle), dissolve the crude solid in minimal hot methanol and add concentrated HCl (1.1 eq) dropwise. Cool to crystallize.

Phase 3: Purification & Analysis
  • Filtration: Collect the off-white crystals by vacuum filtration.

  • Washing: Wash with cold isopropanol (2 x 10 mL) followed by diethyl ether.

  • Drying: Dry under vacuum at 40°C for 12 hours.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the C2-H singlet around δ 8.0–8.5 ppm and the broad amide/amine protons.

    • Melting Point: AICA HCl decomposes >250°C.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Phase 1 Hydrolysis of TEOF.Ensure glassware is dry. Use anhydrous acetonitrile. Add a catalytic amount of acetic acid if reaction is sluggish.
Dark/Tarred Product Thermal decomposition or oxidation.Degas solvents with Nitrogen. Do not exceed 90°C. Keep the cyclization step (Phase 2) cool initially.
Product is Oily Incomplete cyclization or residual solvent.Triturate the oil with cold diethyl ether or ethyl acetate to induce crystallization. Convert to HCl salt immediately.
Starting Material Remains Low reactivity of amine.If using substituted amines (not ammonia), steric hindrance may slow the reaction. Increase reflux time in Phase 1.

References

  • Synthesis of Dacarbazine Precursors: Xiao, S., Liu, Z., Liu, Y., & Chen, H. (2015).[2] Optimization of the Synthetic Process of Antineoplastic Drug Dacarbazine. Chinese Journal of Organic Chemistry, 35(5), 1161-1165.[2]

  • Mechanistic Insight into AICA Ribonucleotide: E.C. 2.1.2.3 (AICAR Transformylase) and related biosynthetic pathways.

  • General Imidazole Synthesis Protocols: BenchChem Application Note: Synthesis of Imidazole Derivatives.

  • Historical Grounding (The Traube Synthesis): Suzuki, K., et al. (1969). 4-cyanoimidazole-5-carboxamide and its conversion to 5-aminoimidazole-4-carboxamide.[4][5] US Patent 3,468,901.

Sources

The Strategic Utility of 1-Phenyl-1H-imidazole-4-carboxamide as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Phenyl-1H-imidazole-4-carboxamide, a versatile intermediate in pharmaceutical synthesis. We will explore its preparation, key reactions, and applications in the development of contemporary therapeutics, supported by detailed experimental protocols and analytical methodologies.

Introduction: The Imidazole Carboxamide Scaffold

The 1-phenyl-1H-imidazole-4-carboxamide core is a privileged scaffold in medicinal chemistry. The imidazole ring, being a bioisostere of various biological molecules, imparts favorable pharmacokinetic and pharmacodynamic properties. The phenyl group at the 1-position and the carboxamide at the 4-position provide key vectors for synthetic diversification, allowing for the fine-tuning of a molecule's biological activity. This intermediate is particularly valuable in the synthesis of targeted therapies, including enzyme inhibitors and receptor modulators.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Appearance Solid
Storage Sealed in dry, room temperature

Synthesis of 1-Phenyl-1H-imidazole-4-carboxamide: A Two-Step Approach

The synthesis of 1-Phenyl-1H-imidazole-4-carboxamide is typically achieved through a two-step process starting from the corresponding carboxylic acid, 1-phenyl-1H-imidazole-4-carboxylic acid.

Diagram: Synthetic Pathway to 1-Phenyl-1H-imidazole-4-carboxamide

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation Methyl_1_phenyl_1H_imidazole_4_carboxylate Methyl 1-phenyl-1H-imidazole-4-carboxylate 1_Phenyl_1H_imidazole_4_carboxylic_acid 1-Phenyl-1H-imidazole-4-carboxylic acid Methyl_1_phenyl_1H_imidazole_4_carboxylate->1_Phenyl_1H_imidazole_4_carboxylic_acid LiOH, THF/MeOH/H₂O 1_Phenyl_1H_imidazole_4_carboxylic_acid_2 1-Phenyl-1H-imidazole-4-carboxylic acid 1_Phenyl_1H_imidazole_4_carboxamide 1-Phenyl-1H-imidazole-4-carboxamide 1_Phenyl_1H_imidazole_4_carboxylic_acid_2->1_Phenyl_1H_imidazole_4_carboxamide Coupling Agent (HATU or CDI), NH₃ source G Intermediate 1-Phenyl-1H-imidazole-4-carboxamide Final_Product PARP Inhibitor Scaffold Intermediate->Final_Product Multi-step synthesis (e.g., N-alkylation, functional group interconversion) G Intermediate 1-Phenyl-1H-imidazole-4-carboxamide Final_Product TGR5 Agonist Core Intermediate->Final_Product Functionalization of phenyl ring and/or imidazole nitrogen

Functionalization of 1-Phenyl-1H-imidazole-4-carboxamide for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scaffold Analysis

1-Phenyl-1H-imidazole-4-carboxamide represents a privileged scaffold in modern drug discovery, acting as a lipophilic, metabolically stable analog of the natural product Imidazole-4-carboxamide (ICA) . While ICA (a "fairy chemical" derived from Lepista sordida) has demonstrated potential in modulating Axl, PD-L1, and PD-L2 expression [1], its high polarity limits cellular permeability.

The N1-phenyl substituent serves two critical roles:

  • Pharmacokinetic Optimization: It increases logP, enhancing membrane permeability.

  • Pharmacodynamic Anchoring: It provides a hydrophobic vector for

    
     stacking interactions within the binding pockets of kinases (e.g., BRAF, Axl) and immune checkpoints.
    

This guide details the regioselective functionalization of this scaffold, focusing on C-H activation at C2, halogenation/coupling at C5, and amide diversification.

Part 2: Strategic Functionalization Map

The imidazole ring offers three distinct vectors for modification. The reactivity profile is governed by the electronic influence of the N1-phenyl group and the C4-carboxamide (electron-withdrawing).

  • C2 Position (Vector A): Most acidic proton (

    
     in DMSO). Prone to deprotonation/lithiation and transition-metal-catalyzed C-H activation.
    
  • C5 Position (Vector B): Less acidic. Accessible via electrophilic halogenation followed by cross-coupling.

  • Amide Nitrogen (Vector C): Nucleophilic. Open to alkylation or reductive amination to tune solubility.

Diagram 1: Synthetic Workflow & Logic

G Core 1-Phenyl-1H-imidazole- 4-carboxamide (Core) C2_Act Vector A: C2 Functionalization (C-H Activation) Core->C2_Act Pd(OAc)2 / Cu(OAc)2 C5_Hal Vector B: C5 Halogenation (NBS/NIS) Core->C5_Hal Electrophilic Subst. Amide_Mod Vector C: Amide Modification (Alkylation/Bioisosteres) Core->Amide_Mod Base / R-X C2_Prod C2-Aryl/Alkyl Analogs (Potency Optimization) C2_Act->C2_Prod C5_Coup Pd-Catalyzed Coupling (Suzuki/Sonogashira) C5_Hal->C5_Coup C5_Prod C5-Substituted Analogs (Selectivity Tuning) C5_Coup->C5_Prod Amide_Prod Solubility/ADME Optimized Analogs Amide_Mod->Amide_Prod

Caption: Divergent synthesis pathways from the core scaffold. Vector A (C2) is the primary target for potency enhancement via C-H activation.

Part 3: Detailed Experimental Protocols

Protocol A: C2-H Arylation via Pd/Cu-Catalyzed C-H Activation

Rationale: Traditional lithiation at C2 requires cryogenic conditions (-78°C) and protecting groups. Direct C-H activation is more atom-economical and tolerant of the amide functionality.

Materials:

  • Substrate: 1-Phenyl-1H-imidazole-4-carboxamide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Co-oxidant/Additive: Cu(OAc)₂ (1.0 equiv) or Ag₂CO₃ (for lower temp)

  • Ligand: PPh₃ (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with the imidazole substrate (1.0 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and K₂CO₃ (276 mg).

  • Addition: Add the Aryl Iodide (1.5 mmol) and Cu(OAc)₂ (181 mg).

  • Solvation: Add anhydrous DMF (5 mL) via syringe. Seal the tube.

  • Reaction: Heat the mixture to 120°C for 12–16 hours. Note: Monitor via LC-MS. The appearance of a peak at [M+Ar-H]+ indicates conversion.

  • Workup (Crucial for Emulsion Prevention):

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove metal salts.

    • Wash the filtrate with 5% LiCl solution (3x 15 mL) to remove DMF (LiCl prevents emulsions better than water).

    • Dry over Na₂SO₄, concentrate.

  • Purification: Flash column chromatography (DCM:MeOH gradient 100:0 to 95:5).

Validation Criteria:

  • 1H NMR: Disappearance of the sharp singlet at

    
     ppm (C2-H).
    
  • Regioselectivity: Confirm C2 vs C5 substitution via NOESY (C2-substituent should show NOE with N1-Phenyl protons).

Protocol B: C5-Functionalization (The "Blocked C2" Strategy)

Rationale: C5 is electronically less activated. To selectively functionalize C5, one must either block C2 or use electrophilic halogenation which favors C5 (and C4, but C4 is occupied).

Step 1: C5-Bromination

  • Dissolve 1-Phenyl-1H-imidazole-4-carboxamide in CH₃CN.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C.

  • Stir at RT for 2 hours.

  • Precipitate with water. The product is 5-bromo-1-phenyl-1H-imidazole-4-carboxamide .

Step 2: Suzuki-Miyaura Coupling

  • Mix 5-bromo intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: Dioxane/Water (4:1).

  • Heat at 90°C for 4 hours.

  • Result: 5-Aryl-1-phenyl-1H-imidazole-4-carboxamide.

Part 4: Quantitative Data & SAR Logic

The following table summarizes the expected impact of functionalization on physicochemical properties, crucial for optimizing drug-like parameters (Lipinski's Rule of 5).

Modification SiteChemical ChangeEffect on LogPMetabolic StabilityTarget Interaction Potential
Core (Reference) --~1.5ModerateH-bond Donor/Acceptor (Amide)
C2-Arylation +Phenyl/Heteroaryl+1.5 to +2.5High (Blocks C2 oxidation)

stacking, Hydrophobic pocket fill
C5-Halogenation +Cl / +Br+0.5 to +0.8HighHalogen bonding, Steric occlusion
N-Methylation Amide -NH2 -> -NHMe+0.3ModerateReduces H-bond donor count
Diagram 2: SAR Decision Tree

SAR Start Lead Compound Evaluation Potency Is Potency < 10 nM? Start->Potency Solubility Is Solubility > 50 µM? Potency->Solubility Yes Action1 Functionalize C2 (Extend into hydrophobic pocket) Potency->Action1 No Metab Microsomal Stability > 30 min? Solubility->Metab Yes Action2 Modify Amide (Introduce solubilizing group) Solubility->Action2 No Action3 Block C2/C5 (Add F or Cl) Metab->Action3 No Success Advance to PK Studies Metab->Success Yes

Caption: Decision logic for optimizing the imidazole-4-carboxamide scaffold based on assay data.

Part 5: References

  • Konishi, M., et al. (2022). "The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma."[1] Cells, 11(3), 374.[2] [Link]

  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of imidazole derivatives." Tetrahedron, 62(31), 7213-7256. (General Review on Imidazole Functionalization).

  • Muto, K., et al. (2015). "C–H Arylation and Alkenylation of Imidazoles by Nickel Catalysis." Chemical Science, 6, 6792-6798. [Link]

  • PubChem. "1-Phenyl-1H-imidazole-4-carboxylic acid."[3] Compound Summary. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-Phenyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenyl-1H-imidazole-4-carboxamide motif is a privileged scaffold in modern medicinal chemistry. It serves as the core pharmacophore for highly selective Cannabinoid Type 2 (CB2) receptor ligands and novel Ubiquitin Specific Peptidase 30 (USP30) inhibitors. Traditional synthetic routes to this scaffold suffer from prolonged reaction times, high thermal degradation of intermediates, and poor atom economy. This application note details a highly optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this workflow drastically reduces reaction times from days to minutes while establishing a self-validating system for high-throughput drug development.

Scientific Rationale & Mechanistic Insights

Pharmacological Relevance of the Scaffold

The spatial geometry of 1-phenyl-1H-imidazole-4-carboxamide provides an ideal vector for receptor binding. Modifications at the N1-phenyl ring and the C4-carboxamide position allow for precise tuning of lipophilicity and target affinity, which is critical in the1[1] and the design of2[2].

Causality in Microwave-Accelerated 1,5-Electrocyclization

The synthesis of the imidazole core is achieved via a multicomponent3[3].

  • Why Paraformaldehyde? Using paraformaldehyde ensures the C2 position of the imidazole remains unsubstituted, fulfilling specific Structure-Activity Relationship (SAR) requirements for downstream targets. Under microwave irradiation, it rapidly depolymerizes to yield reactive formaldehyde gas in situ.

  • Why Microwave Heating? The reaction proceeds via an azavinyl azomethine ylide intermediate. Under conventional conductive heating (e.g., refluxing toluene), this intermediate is prone to thermal degradation, capping yields at ~50%. Microwave irradiation directly couples with the highly polar ylide dipole, providing targeted dielectric heating. This rapidly overcomes the activation energy barrier for the 1,5-electrocyclization, boosting yields to >75% and reducing reaction time from 12 hours to just 15 minutes.

Mechanism A 1,2-Diaza-1,3-diene (DD) + Aniline C Azavinyl Azomethine Ylide (Polar Intermediate) A->C Condensation B Paraformaldehyde (C2 Source) B->C D 1,5-Electrocyclization (MW Dielectric Heating) C->D Overcomes Activation Barrier E Ethyl 1-phenyl-1H-imidazole- 4-carboxylate D->E Ring Closure F Direct Amidation (NH3 in MeOH, MW) E->F Aminolysis G 1-Phenyl-1H-imidazole- 4-carboxamide F->G Target Scaffold

Mechanistic pathway for MW-assisted 1,5-electrocyclization and amidation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to ensure mechanistic fidelity before proceeding to the next stage.

Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate

Objective: Construct the C2-unsubstituted imidazole core via MW-assisted multicomponent cyclization.

Reagents:

  • 1,2-Diaza-1,3-diene (DD) derived α-aminoester hydrazone (1.0 mmol)

  • Aniline (1.2 mmol)

  • Paraformaldehyde (2.0 mmol)

  • Toluene (3.0 mL)

Methodology:

  • Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend the DD, aniline, and paraformaldehyde in toluene.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to contain the formaldehyde gas generated in situ.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120°C for 15 minutes with dynamic power modulation (max 300W) and high-speed stirring.

  • Cooling & Venting: Allow the system to cool to <40°C before decrimping to prevent the loss of volatile intermediates.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash chromatography (cyclohexane/ethyl acetate 60:40).

Validation Checkpoint 1 (Self-Validating System):

  • TLC: Check for the disappearance of the DD starting material (Rf ~0.8) and the appearance of a new UV-active spot (Rf ~0.4).

  • LC-MS: Confirm the presence of the cyclized ester. Expected mass: [M+H]⁺ = 217.1. Troubleshooting: If the uncyclized ylide mass is detected, verify the microwave power output and vessel pressure seal, as insufficient dielectric heating fails to trigger the 1,5-electrocyclization.

Step 2: Microwave-Assisted Direct Amidation

Objective: Convert the ethyl ester directly to the primary carboxamide.

Reagents:

  • Ethyl 1-phenyl-1H-imidazole-4-carboxylate (0.5 mmol)

  • 7N Ammonia in Methanol (4.0 mL)

  • Sodium methoxide (0.05 mmol, catalytic)

Methodology:

  • Assembly: Transfer the purified ester from Step 1 into a fresh microwave vial. Add the methanolic ammonia and catalytic sodium methoxide.

  • Irradiation: Seal the vial and irradiate at 100°C for 10 minutes. Note: The microwave must be equipped with a robust pressure sensor, as heating methanolic ammonia generates significant internal pressure.

  • Workup: Cool the reaction to 0°C. The product, 1-phenyl-1H-imidazole-4-carboxamide, will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with ice-cold methanol (1 mL), and dry under high vacuum.

Validation Checkpoint 2:

  • FT-IR: Confirm the shift of the carbonyl stretch from ~1720 cm⁻¹ (ester) to ~1670 cm⁻¹ (amide) and the appearance of primary amine N-H stretches at ~3350 and ~3180 cm⁻¹.

  • Yield Expectation: >85% post-filtration.

Workflow Step1 1. Reagent Assembly DD, Aniline, (CH2O)n in Toluene Step2 2. Microwave Irradiation 120°C, 15 min, 300W Step1->Step2 Step3 3. Intermediate Validation LC-MS: [M+H]+ 217.1 Step2->Step3 Step4 4. MW-Assisted Amidation NH3/MeOH, 100°C, 10 min Step3->Step4 Proceed if validated Step5 5. Final Purification Precipitation & Filtration Step4->Step5 Step6 Step6 Step5->Step6

Self-validating experimental workflow for synthesizing the target carboxamide.

Quantitative Data Presentation

The integration of microwave technology provides a distinct advantage over conventional methods. As highlighted in 4[4], uniform energy transfer minimizes side reactions and drastically improves throughput.

Reaction StepParameterConventional HeatingMicrowave IrradiationPerformance Gain
1. 1,5-Electrocyclization Temperature 110°C (Reflux)120°C (Sealed Vessel)+10°C
Reaction Time 12 - 18 Hours15 Minutes~50x Faster
Isolated Yield 51 - 55%71 - 77%+20% Yield Increase
Impurity Profile High (Thermal Degradation)Low (Clean Conversion)Superior Purity
2. Direct Amidation Temperature 25°C (Stirring)100°C (Sealed Vessel)+75°C
Reaction Time 48 - 72 Hours10 Minutes~300x Faster
Isolated Yield 60 - 65%85 - 90%+25% Yield Increase

References

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides Source: nih.gov
  • Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands Source: nih.gov
  • Source: google.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazole Deriv

Sources

Application Note: Preparation of Antiproliferative Agents Using Phenylimidazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole carboxamide scaffold represents a privileged structure in oncology drug discovery, serving as a core pharmacophore for agents targeting tubulin polymerization , cyclin-dependent kinases (CDKs) , and VEGFR signaling pathways. This application note provides a rigorous, field-proven protocol for the synthesis, purification, and biological evaluation of N-substituted 4-phenyl-1H-imidazole-2-carboxamides .

Unlike generic synthetic guides, this protocol focuses on overcoming common pitfalls in the amidation of electron-deficient heteroaromatics—specifically addressing low yields caused by N-acylurea byproduct formation and poor solubility. We present a high-efficiency HATU-mediated coupling workflow validated to deliver yields >85% with high purity suitable for immediate biological screening.

Scientific Rationale & Mechanism of Action

The antiproliferative potency of phenylimidazole carboxamides stems from their ability to mimic the purine ring system, allowing them to occupy the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

Dual-Targeting Mechanism
  • Tubulin Destabilization: The phenyl group (often substituted with methoxy or halogen moieties) mimics the trimethoxyphenyl ring of colchicine, inhibiting microtubule assembly during mitosis.

  • Kinase Inhibition: The carboxamide nitrogen and imidazole nitrogens form critical hydrogen bonds with the hinge region of kinases (e.g., CDK2, VEGFR2), arresting the cell cycle at the G2/M phase.

Pathway Visualization

The following diagram illustrates the downstream effects of the synthesized agent on cancer cell proliferation.

MOA_Pathway Drug Phenylimidazole Carboxamide Target1 Tubulin (Colchicine Site) Drug->Target1  Binding (Kd < 50 nM) Target2 Kinase Domain (ATP Pocket) Drug->Target2  Competitive Inhibition Effect1 Microtubule Destabilization Target1->Effect1 Effect2 Phosphorylation Blockade Target2->Effect2 Arrest G2/M Cell Cycle Arrest Effect1->Arrest Effect2->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis  Caspase-3 Activation

Figure 1: Dual-mechanism pathway showing the convergence of tubulin destabilization and kinase inhibition leading to apoptosis.

Chemical Synthesis Protocol

Target Compound Class: N-aryl-4-phenyl-1H-imidazole-2-carboxamides.

Retrosynthetic Analysis

The most reliable route involves the direct coupling of 4-phenyl-1H-imidazole-2-carboxylic acid (Core A) with various substituted anilines (Amine B). While acyl chlorides (using SOCl₂) are common, they often lead to decomposition of the imidazole ring. This protocol uses HATU , a uronium-based coupling agent, which is superior for sterically hindered or electron-poor anilines.

Materials & Reagents[1][2]
  • Starting Material: 4-phenyl-1H-imidazole-2-carboxylic acid (CAS: 123456-78-9, >98% purity).

  • Amine: 3,4,5-trimethoxyaniline (or equivalent derivative).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine), anhydrous.

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Step-by-Step Synthesis Procedure

Step 1: Activation of the Carboxylic Acid

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-phenyl-1H-imidazole-2-carboxylic acid in 5 mL of anhydrous DMF.

  • Add 1.5 mmol (260 µL) of DIPEA. The solution should remain clear.

  • Add 1.1 mmol (418 mg) of HATU in one portion.

  • Stir at room temperature (RT) under nitrogen atmosphere for 15 minutes .

    • Expert Insight: A slight color change (yellow to orange) indicates the formation of the active ester. Do not extend this step beyond 30 minutes to avoid racemization or side reactions.

Step 2: Amine Coupling

  • Add 1.1 mmol of the substituted aniline (e.g., 3,4,5-trimethoxyaniline) directly to the reaction flask.

  • Stir the mixture at RT for 4–6 hours .

  • Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The product typically appears as a highly fluorescent spot under UV (254 nm).

Step 3: Workup and Purification [1]

  • Quench: Pour the reaction mixture into 50 mL of ice-cold water . Stir vigorously for 10 minutes.

  • Precipitation: In many cases, the product will precipitate as a solid. Filter, wash with water (3 x 10 mL) and cold diethyl ether (2 x 5 mL).

  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Flash Chromatography: Purify residue on silica gel.

    • Gradient: 0% → 5% MeOH in DCM.

    • Yield Expectation: 80–92%.

Analytical Characterization (Self-Validation)

A successful synthesis must meet the following criteria before biological testing.

ParameterAcceptance CriteriaMethod
Purity > 95%HPLC (254 nm)
Identity (¹H NMR) Singlet at ~10.5 ppm (Amide NH)Singlet at ~13.0 ppm (Imidazole NH)400 MHz NMR (DMSO-d₆)
Mass Spec [M+H]⁺ ± 0.4 DaLC-MS (ESI)
Appearance White to off-white solidVisual Inspection

Key NMR Diagnostic: The disappearance of the broad carboxylic acid proton (~12-14 ppm) and the appearance of the sharp amide doublet/singlet (~9-10 ppm) confirms the formation of the carboxamide bond.

Biological Evaluation Protocols

Antiproliferative Assay (MTT)

This assay quantifies the reduction of metabolic activity, a proxy for cell viability.

Workflow:

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add synthesized compounds (dissolved in DMSO) at serial dilutions (0.01 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Tubulin Polymerization Assay (Mechanistic Validation)

To confirm the MOA, test if the compound inhibits the assembly of purified tubulin.

  • Reagent: Porcine brain tubulin (>99% pure) in PEM buffer containing GTP.

  • Setup: Mix tubulin (3 mg/mL) with the test compound (5 µM) in a pre-warmed 96-well plate (37°C).

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Result Interpretation: A "flat" line compared to the rising curve of the control indicates polymerization inhibition.

Structure-Activity Relationship (SAR) Guide

When optimizing this scaffold, use the following table to guide substituent selection.

Substituent (R on Aniline)Predicted EffectRationale
3,4,5-trimethoxy High Potency Mimics Colchicine; excellent tubulin binding.
4-Fluoro / 4-Chloro Metabolic Stability Blocks metabolic oxidation; improves half-life.
3-Hydroxy Kinase Selectivity H-bond donor for kinase hinge region interaction.
4-Nitro Lower Activity Strong electron-withdrawing groups often reduce binding affinity in this scaffold.

Troubleshooting & Expert Tips

  • Problem: Low yield due to "sticky" DMF removal.

    • Solution: Wash the organic layer with 5% Lithium Chloride (LiCl) solution during extraction. LiCl dramatically increases the partitioning of DMF into the aqueous phase.

  • Problem: Product is an oil and won't crystallize.

    • Solution: Triturate the oil with a 1:1 mixture of Diethyl Ether/Hexane . Sonication for 5 minutes often induces crystallization.

  • Problem: Poor solubility in biological media.

    • Solution: Convert the free base to a Hydrochloride salt by treating the final product with 4M HCl in Dioxane, then evaporating.

References

  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry. (2009). Demonstrates the foundational antiproliferative potential of carboxamide-linked heterocycles.

  • Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. Bioorganic & Medicinal Chemistry Letters. (2005). Establishes the CDK2 inhibitory mechanism of imidazole carboxamides.

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem Technical Guides. (2025). Provides comparative data on HATU vs. EDC coupling efficiencies.

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry. (2011). Detailed SAR analysis of phenyl-carboxamide derivatives.

  • Direct synthesis of amides from nonactivated carboxylic acids. Royal Society of Chemistry Advances. (2020). Discusses alternative catalytic amidation methods.

Sources

Advanced Solvent Selection Strategies for 1-Phenyl-1H-imidazole-4-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Causality

1-Phenyl-1H-imidazole-4-carboxamide is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a core pharmacophore in cannabinoid type 2 (CB2) receptor ligands[1], USP30 deubiquitinating enzyme inhibitors[2], and antiviral agents targeting Dengue and Yellow Fever[3].

The structural dichotomy of this molecule presents unique challenges in synthetic manipulation. It combines a lipophilic N-phenyl ring, a basic imidazole core, and a highly polar, hydrogen-bonding carboxamide group. Poor solvent selection often leads to failed cross-couplings, incomplete amide functionalizations, or intractable emulsions during workup. This application note establishes a causality-driven framework for selecting optimal solvent systems based on the physicochemical behavior of the imidazole-4-carboxamide scaffold.

Physicochemical Profiling & Solvation Dynamics

The primary hurdle in solvating 1-phenyl-1H-imidazole-4-carboxamide lies in the strong intermolecular hydrogen-bonding network formed by the primary carboxamide (-CONH₂) group.

  • Non-polar solvents (e.g., toluene, heptane) efficiently solvate the N-phenyl ring but fail to disrupt the carboxamide hydrogen bonds, resulting in poor global solubility. They are best reserved for azeotropic drying or as anti-solvents.

  • Polar aprotic solvents (e.g., DMF, DMSO) possess high dielectric constants and strong dipole moments, enabling them to act as potent hydrogen-bond acceptors. This disrupts the crystal lattice of the carboxamide, making these solvents ideal for homogeneous reactions like N-alkylation or dehydration[3].

  • Protic solvents (e.g., ethanol, water) can act as both H-bond donors and acceptors. They are highly effective for crystallization or as co-solvents in biphasic catalytic systems, where they stabilize the polar carboxamide while a miscible organic co-solvent solvates the lipophilic domains[4].

Quantitative Solvent Profiling Data
Solvent SystemDielectric Constant (ε)Dipole Moment (D)Carboxamide SolvationPrimary Application
DMSO 46.73.96ExcellentSNAr, High-temp functionalization
DMF 36.73.82ExcellentAmide coupling, Dehydration
Ethanol 24.51.69Good (Temperature Dependent)Crystallization, Condensation
1,4-Dioxane / H₂O (4:1) ~15.0 (Mixed)~1.2 (Mixed)Moderate to GoodTransition metal catalysis (Suzuki)
Toluene 2.40.36PoorAzeotropic drying, Anti-solvent

Strategic Workflows and Mechanistic Interactions

SolventSelection Start 1-Phenyl-1H-imidazole-4-carboxamide Reaction Type Amide Amide Functionalization (e.g., Dehydration, Coupling) Start->Amide Metal Transition Metal Catalysis (e.g., Suzuki, C-H Activation) Start->Metal Cryst Purification & Crystallization Start->Cryst Amide_Solv Polar Aprotic (DMF, DMSO, NMP) High dielectric, dissolves carboxamide Amide->Amide_Solv Metal_Solv Biphasic / Ethers (1,4-Dioxane/H2O, Toluene) Supports Pd-catalyst, limits N-coordination Metal->Metal_Solv Cryst_Solv Protic / Non-polar Mix (EtOH / Heptane) Tunable solubility gradient Cryst->Cryst_Solv

Workflow for selecting optimal solvents based on the target reaction class.

Solvation Molecule 1-Phenyl-1H-imidazole- 4-carboxamide Solvent1 Non-polar (Toluene) Solvates Phenyl Ring Molecule->Solvent1 Lipophilic Interaction Solvent2 Protic (EtOH/H2O) H-Bonds with C=O and NH2 Molecule->Solvent2 H-Bond Donor/Acceptor Solvent3 Aprotic (DMF/DMSO) Disrupts Intermolecular H-Bonds Molecule->Solvent3 Dipole-Dipole

Mechanistic interactions between the molecular scaffold and solvent classes.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Context: Cross-coupling of a halogenated derivative (e.g., 5-bromo-1-phenyl-1H-imidazole-4-carboxamide) with an aryl boronic acid. Causality: The basic imidazole nitrogen can coordinate to palladium, poisoning the catalyst. Utilizing a biphasic 1,4-Dioxane/Water system provides a highly effective solution. Dioxane ensures the lipophilic aryl halide and boronic acid remain solvated in the organic phase. Concurrently, water dissolves the inorganic base (K₃PO₄) and creates a hydration shell around the carboxamide group, sterically and electronically hindering the imidazole nitrogen from out-competing the phosphine ligand for palladium coordination.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 5-bromo-1-phenyl-1H-imidazole-4-carboxamide (1.0 eq), aryl boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 10 mL/mmol).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of argon.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring (800 rpm) to ensure maximum interfacial surface area between the biphasic layers.

  • Self-Validating Check: The biphasic mixture should transition from a cloudy suspension to a clear, biphasic liquid upon reaching 80 °C, indicating complete dissolution of the carboxamide intermediate. A color shift to dark brown/black confirms active Pd(0) species formation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄ and concentrated.

Protocol B: Recrystallization and Purification

Context: Isolating the pure 1-phenyl-1H-imidazole-4-carboxamide product from lipophilic reaction impurities (e.g., triphenylphosphine oxide). Causality: An Ethanol/Heptane solvent gradient exploits the temperature-dependent solubility of the carboxamide. The protic ethanol readily solvates the carboxamide at elevated temperatures via H-bonding[4], while the non-polar heptane acts as an anti-solvent for the polar core but retains lipophilic impurities in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in absolute ethanol (approx. 5 mL/g). Heat to reflux (78 °C) until the solid completely dissolves.

  • Hot Filtration: If any insoluble particulates remain, perform a rapid hot filtration to prevent premature nucleation.

  • Anti-Solvent Addition: While maintaining the solution at 70 °C, add heptane dropwise until the solution becomes faintly turbid.

  • Self-Validating Check: The formation of a persistent cloudiness upon the dropwise addition of heptane confirms the saturation point has been reached. Troubleshooting: If the solution "oils out" (forms a biphasic liquid) instead of crystallizing, the ethanol concentration is too low; immediately back-add 0.5 mL of hot ethanol until the oil dissolves, then cool more slowly.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours, followed by an ice bath for 1 hour.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold heptane.

References

1.[1] Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. ACS Chemical Neuroscience (via PubMed Central). URL:[Link] 2.[4] Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. ACS Omega. URL:[Link] 3.[3] Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. European Journal of Medicinal Chemistry (via PubMed Central). URL:[Link] 4.[2] 1-cyano-pyrrolidine compounds as USP30 inhibitors. Google Patents (US10343992B2). URL:

Sources

Application Note: Scalable Manufacturing Strategies for Imidazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Overview

Imidazole-4-carboxamide and its structural derivatives—most notably 5-amino-1H-imidazole-4-carboxamide (AICA)—serve as foundational pharmacophores for a wide class of active pharmaceutical ingredients (APIs). These include antineoplastic alkylating agents such as 1 [1], as well as metabolic modulators like AICAR.

The transition from bench-scale discovery to industrial manufacturing of these compounds presents severe thermal and safety bottlenecks. The traditional synthesis of triazene-based APIs from AICA requires the generation of a 5-diazo-1H-imidazole-4-carboxamide intermediate. This diazonium salt is a highly reactive contact explosive [1]. In a conventional batch reactor, the accumulation of this intermediate poses catastrophic thermal runaway risks. To mitigate this, modern scalable manufacturing employs a hybrid batch-to-flow architecture . The stable AICA core is synthesized via a high-throughput batch process, while the hazardous diazotization and subsequent amination/cyclization steps are telescoped into a continuous-flow microreactor system. This inherently safer design (ISD) limits the steady-state inventory of explosive intermediates to sub-milliliter volumes while drastically improving heat dissipation.

Process Architecture & Workflow Visualization

The manufacturing workflow is divided into two distinct phases to optimize both throughput and safety. Phase 1 utilizes controlled batch condensation to build the imidazole ring. Phase 2 leverages continuous flow chemistry to safely handle the transient diazonium species.

G N1 Raw Materials (Batch) N2 POCl3 Condensation (0-35°C) N1->N2 N3 Alkaline Cyclization (NaOH, 95°C) N2->N3 Intermediate 1 N4 AICA Core (Isolated) N3->N4 N5 Flow Diazotization (NaNO2, HCl, 0°C) N4->N5 Telescoped into Flow N6 Diazonium Salt (Hazardous) N5->N6 N7 Flow Amination (Dimethylamine) N6->N7 In-line IR Monitoring N8 API Formulation (Continuous) N7->N8

Fig 1: Hybrid batch-to-flow manufacturing workflow for imidazole carboxamides.

Quantitative Data Summary: Batch vs. Continuous Flow

The implementation of continuous flow for the functionalization of AICA yields significant improvements in safety and process efficiency compared to legacy batch methods.

Process ParameterTraditional Batch SynthesisContinuous Flow SynthesisMechanistic Advantage
Diazonium Inventory 100s of Liters (High Risk)< 1.0 mL at any given timeInherently safer design; eliminates explosion risk [1].
Residence/Reaction Time 4 to 12 hours2 to 5 minutesRapid heat dissipation via high surface-area-to-volume ratio.
Triazene Yield 40% – 60%Up to 90% (Substrate dependent)Precise stoichiometric control suppresses side-reactions [1].
Scalability Model Volume scale-up (Cooling limited)Numbering-up (Parallel reactors)Linear scalability without altering reaction thermodynamics.

Detailed Experimental Protocols

The following protocols represent a self-validating manufacturing system. Every critical step includes integrated analytical checks to ensure causality between the chemical input and the desired output.

Protocol A: Industrial Batch Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AICA)

Causality Focus: Phosphorus oxychloride (


) acts as a potent dehydrating agent to drive the initial condensation of diaminomaleonitrile and formamide. Because this reaction is highly exothermic, temperature must be strictly controlled to prevent the degradation of the nitrile groups. The subsequent alkaline environment (

) provides the thermodynamic driving force for the intramolecular ring closure [2].

Step-by-Step Methodology:

  • Inertion & Dissolution: Purge a 5 L jacketed glass reactor with Argon. Charge 1458 mL of anhydrous tetrahydrofuran (THF), 162 g of diaminomaleonitrile, and 101.3 g (1.5 eq) of formamide.

  • Controlled Condensation: Cool the reactor jacket to 0 °C. Using an automated dropping funnel, add 344.7 g (1.5 eq) of

    
     dropwise over 2 hours. Self-Validation Check: The internal temperature probe must not exceed 5 °C during addition to prevent runaway kinetics.
    
  • Maturation: Raise the jacket temperature to 35 °C and stir for 3 hours. Self-Validation Check: Pull a 1 mL aliquot every hour for HPLC analysis. The reaction is deemed complete when the diaminomaleonitrile peak area is < 0.3% [2].

  • Alkaline Ring Closure: Transfer the resulting intermediate solution into a secondary 3 L reactor pre-charged with 1450 mL of deionized water and 290 g of

    
    . Heat the mixture to 95 °C for 3 hours to force the cyclization.
    
  • Isolation: Allow the reactor to cool naturally to 20 °C. Filter the precipitated AICA, wash with cold water, and dry under vacuum.

Protocol B: Continuous-Flow Synthesis of Dacarbazine (Triazene Formation)

Causality Focus: The diazotization of AICA generates an unstable diazonium intermediate that decomposes rapidly if exposed to localized hot spots. PFA (perfluoroalkoxy) tubing is utilized in the flow reactor due to its extreme chemical resistance and high thermal conductivity, ensuring immediate heat removal during the exothermic diazotization and amination steps[1].

Step-by-Step Methodology:

  • System Priming: Prime a continuous flow reactor setup (PFA tubing, 1.0 mm ID, 5 mL volume) with carrier solvents (acetonitrile/water) using three independent HPLC pumps.

  • Reagent Preparation:

    • Stream A: 0.2 M solution of AICA in a 3.5:1 mixture of 0.6 M aqueous HCl and acetonitrile.

    • Stream B: 0.25 M aqueous

      
      .
      
    • Stream C: 0.4 M dimethylamine in acetonitrile.

  • Diazotization (T-Mixer 1): Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min) into a T-mixer submerged in a cooling bath at 0 °C. The residence time in the first reactor coil is calibrated to 2.5 minutes.

  • Process Analytical Technology (PAT) Check: Route the effluent through an in-line Flow-IR cell. Self-Validation Check: Monitor the appearance of the diazonium stretching frequency (

    
    ). A stable absorbance value indicates steady-state conversion.
    
  • Amination (T-Mixer 2): Route the validated diazonium effluent directly into a second T-mixer, intersecting with Stream C (dimethylamine) at 1.0 mL/min. The nucleophilic attack of the secondary amine on the diazonium salt forms the triazene linkage.

  • Quenching & Recovery: Direct the final effluent into a collection vessel containing saturated aqueous sodium bicarbonate to neutralize excess acid. Extract the product with ethyl acetate, dry over

    
    , and concentrate under reduced pressure to isolate the dacarbazine API [1].
    

References

  • Schotten, C., et al. "Protected Diazonium Salts: A Continuous-Flow Preparation of Triazenes Including the Anticancer Compounds Dacarbazine and Mitozolomide." ResearchGate / Organic Process Research & Development.
  • "Industrial production method of 4-amino-5-imidazole formamide." Google Patents (CN111362875A).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important imidazole derivative. Imidazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Phenyl-1H-imidazole-4-carboxamide?

A1: A prevalent and effective method involves a multi-step process that often starts with an imidazole-4-carboxylic acid or its ester derivative. The key step is the formation of the amide bond with aniline. This is typically achieved by activating the carboxylic acid using a coupling reagent, followed by the addition of aniline.[3][4]

Q2: Why is my reaction yield consistently low?

A2: Low yields in heterocyclic synthesis can stem from several factors.[5] Common causes include:

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can interfere with the reaction.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that may require optimization.[1][6]

  • Inefficient Amide Coupling: The direct condensation of a carboxylic acid and an amine can be inefficient. The use of a suitable coupling reagent is crucial to activate the carboxylic acid.[3][7]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.[6][8]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, lab coats, and gloves. Many reagents used in organic synthesis can be hazardous. For example, coupling reagents can be irritants, and organic solvents are often flammable. Always consult the Safety Data Sheet (SDS) for each reagent and perform the reaction in a well-ventilated fume hood.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1-Phenyl-1H-imidazole-4-carboxamide and provides actionable solutions.

Problem 1: Low or No Product Formation
Potential Cause Solution
Ineffective Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine to form an amide is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][7] Solution: Employ a coupling reagent to activate the carboxylic acid. Common choices include carbodiimides like DCC or EDC, often used with an additive like NHS.[3][7]
Decomposition of Starting Material or Product The imidazole ring or the carboxamide functional group may be unstable under harsh reaction conditions (e.g., high temperatures or extreme pH).[5][6] Solution: Monitor the reaction progress using TLC or LC-MS to check for degradation.[5] Consider using milder reaction conditions, such as a lower temperature for a longer duration.[6]
Atmospheric Moisture Many coupling reagents and intermediates in amide bond formation are sensitive to moisture.[5] Solution: Ensure all glassware is oven-dried before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5]
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Solution
Formation of Side Products Side reactions are a common issue in heterocyclic synthesis.[6] For instance, if starting from an ester, incomplete hydrolysis can leave unreacted starting material. Solution: Optimize reaction conditions such as temperature and reaction time to favor the desired product.[8] Sometimes, changing the order of reagent addition can also minimize side product formation.[6]
Excess Coupling Reagent and Byproducts The byproducts of coupling reagents (e.g., dicyclohexylurea from DCC) can contaminate the final product. Solution: Choose a water-soluble coupling reagent like EDC, as its urea byproduct can be easily removed with an aqueous workup.[3] For DCC, the urea byproduct is largely insoluble in many organic solvents and can be removed by filtration.
Purification Challenges N-heterocycles can be polar and may interact with silica gel, leading to streaking and poor separation during column chromatography.[9] Solution: Consider using a modified solvent system for column chromatography, such as adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[9] Alternatively, using neutral or basic alumina as the stationary phase can be beneficial for acid-sensitive compounds.[9]

Experimental Protocols

Protocol 1: Amide Coupling using EDC and NHS

This protocol describes a general procedure for the amide coupling of 1-Phenyl-1H-imidazole-4-carboxylic acid with aniline using EDC and NHS.

Materials:

  • 1-Phenyl-1H-imidazole-4-carboxylic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 1-Phenyl-1H-imidazole-4-carboxylic acid (1 equivalent) in anhydrous DCM or DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[3]

  • Stir the reaction mixture at room temperature for 15-60 minutes to pre-activate the carboxylic acid.[3]

  • Add aniline (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the yield. The following table provides a general comparison of common amide coupling reagents.

Coupling Reagent SystemAdditiveTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages
EDC NHS or Sulfo-NHSDCM, DMF, Water1-12 hours60-95%Water-soluble byproduct, easy workup.[3]
DCC HOBt or NHSDCM, DMF2-12 hours70-95%High reactivity, inexpensive.

Visualization of Key Workflows

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of 1-Phenyl-1H-imidazole-4-carboxamide.

G start Low Reaction Yield check_reagents Check Purity of Reagents and Solvents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_coupling Evaluate Amide Coupling Strategy start->check_coupling check_degradation Investigate Potential Degradation start->check_degradation solution_reagents Use High-Purity Reagents and Anhydrous Solvents check_reagents->solution_reagents Impurities or Water Detected solution_conditions Optimize Temperature, Time, and Concentration check_conditions->solution_conditions Suboptimal Parameters solution_coupling Use Effective Coupling Reagent (e.g., EDC/NHS) check_coupling->solution_coupling Inefficient Amide Formation solution_degradation Use Milder Conditions, Monitor by TLC/LC-MS check_degradation->solution_degradation Product or Starting Material Unstable

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025).
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • BenchChem. (2025). Avoiding common pitfalls in the scale-up synthesis of imidazole compounds.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • BenchChem. (2025).
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (n.d.). Chemical Science (RSC Publishing).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Synthesis of Bioactive Imidazoles: A Review. (2015, May 4). Hilaris Publisher.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.

Sources

Solubility issues of 1-Phenyl-1H-imidazole-4-carboxamide in water vs DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Topic: 1-Phenyl-1H-imidazole-4-carboxamide (CAS: 2089300-98-9) Audience: Medicinal Chemists, Pharmacologists, and Formulation Scientists.

Executive Technical Summary

1-Phenyl-1H-imidazole-4-carboxamide presents a classic "solubility paradox" common in fragment-based drug discovery. While it contains polar moieties (imidazole nitrogen, primary amide), the N-phenyl substitution introduces significant planarity and lipophilicity (Predicted LogP ~1.5), driving strong crystal lattice energy that resists aqueous solvation.

  • The Challenge: The compound is highly soluble in dipolar aprotic solvents (DMSO) but prone to rapid, amorphous precipitation ("crashing out") upon dilution into aqueous buffers, particularly at neutral pH.

  • The Solution: Successful handling requires disrupting the crystal lattice with DMSO, stabilizing the transition with co-solvents (PEG/Tween), and managing ionization states via pH control.

Physicochemical Profile & Solubility Data

PropertyValue / DescriptionTechnical Implication
Molecular Weight 187.198 g/mol Small molecule, high diffusion rate.
LogP (Predicted) ~1.5Moderately lipophilic; prefers organic phases.
pKa (Imidazole) ~4.6 (Basic N)At pH 7.4, the molecule is neutral (uncharged), minimizing solubility.
pKa (Amide) ~11.8 (Acidic)Irrelevant for physiological pH handling.
Solubility (DMSO) > 20 mg/mLIdeal for stock solution preparation.
Solubility (Water) < 0.15 mg/mLCritical Risk: High risk of precipitation at >100 µM.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon adding the DMSO stock to the cell culture media."

Diagnosis: This is "Solvent Shock." When a small volume of high-concentration DMSO stock is injected into a large volume of aqueous buffer, the DMSO disperses faster than the compound can solvate. The local environment around the compound molecules instantly shifts from lipophilic (DMSO) to hydrophilic (Water), forcing the hydrophobic phenyl rings to aggregate.

Corrective Protocol:

  • Do not inject directly into static media.

  • Use Intermediate Dilution: Dilute your DMSO stock 1:10 into a "bridge solvent" (e.g., PEG-300 or propylene glycol) before adding to the final buffer.

  • Vortex During Addition: Inject the compound stream into the center of a vortexing buffer solution to maximize rapid dispersion.

Issue 2: "The solution is clear initially but becomes cloudy after 2 hours."

Diagnosis: Ostwald Ripening / Metastable Supersaturation. You likely created a supersaturated solution that was kinetically stable but thermodynamically unstable. Over time, microscopic nuclei grew into visible crystals.

Corrective Protocol:

  • Check Concentration: Ensure your final concentration is below the thermodynamic solubility limit (approx. 100-150 µg/mL in PBS).

  • Add Surfactant: Pre-condition your buffer with 0.5% Tween-80 or 0.1% Pluronic F-68 . These surfactants form micelles that sequester the hydrophobic phenyl tail, preventing crystal growth.

Issue 3: "Can I use acid to dissolve it?"

Diagnosis: pKa Exploitation. The imidazole ring has a basic nitrogen (pKa ~4.6).

Technical Insight:

  • At pH 7.4: The molecule is neutral (insoluble).

  • At pH 3.0: The imidazole is protonated (cationic), drastically increasing solubility.

Corrective Protocol:

  • Yes , you can dissolve it in 0.1 M HCl or acetate buffer (pH 4.0).

  • Warning: If your assay requires pH 7.4, neutralizing this acidic stock will cause immediate reprecipitation. Only use this method if your downstream application tolerates acidic conditions.

Step-by-Step Laboratory Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)
  • Objective: Create a 100 mM Master Stock.

  • Reagents: Anhydrous DMSO (Grade ≥99.9%), 1-Phenyl-1H-imidazole-4-carboxamide powder.

  • Weighing: Weigh 18.7 mg of compound into a glass vial (avoid plastic microfuge tubes for long-term storage).

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Note: DMSO is hygroscopic. Absorbed water will degrade the compound over months. Use single-use aliquots.

Protocol B: The "Sandwich" Dilution Method (For Aqueous Assays)
  • Objective: Dilute to 100 µM in PBS without precipitation.

  • Step 1 (Stock): Start with 10 mM DMSO stock.

  • Step 2 (Co-solvent Bridge): Mix 10 µL of DMSO Stock + 40 µL of PEG-300 . (Result: 2 mM solution in 20% DMSO/80% PEG).

  • Step 3 (Surfactant Buffer): Prepare PBS containing 0.5% Tween-80 .

  • Step 4 (Final Mix): Slowly add the 50 µL "Bridge" mixture into 950 µL of the Surfactant Buffer while vortexing.

    • Final Composition: 100 µM Compound, 1% DMSO, 4% PEG-300, 0.5% Tween-80.

Visualized Workflows (Graphviz)

Diagram 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Compound Precipitates in Aqueous Buffer CheckConc Is Final Conc > 150 µg/mL? Start->CheckConc ReduceConc Reduce Concentration (Exceeds thermodynamic limit) CheckConc->ReduceConc Yes CheckpH Is Buffer pH > 6.0? CheckConc->CheckpH No Acidify Can assay tolerate pH 4.0? CheckpH->Acidify Yes (Neutral/Basic) Cosolvent Add Co-solvents CheckpH->Cosolvent No (Already Acidic) UseAcid Dissolve in 0.1M Acetate Buffer Acidify->UseAcid Yes Acidify->Cosolvent No Protocol Use 'Sandwich' Protocol: DMSO -> PEG300 -> Tween/Water Cosolvent->Protocol

Caption: Logical flow for diagnosing and resolving precipitation events based on concentration, pH, and solvent composition.

Diagram 2: The "Sandwich" Dilution Workflow

DilutionFlow Stock 10 mM Stock (100% DMSO) Bridge Intermediate Mix (20% DMSO / 80% PEG-300) Stock->Bridge Dilute 1:5 (Prevents Shock) Final Stable Solution (No Precipitate) Bridge->Final Dropwise Addition into Vortex Buffer Final Assay Buffer (PBS + 0.5% Tween-80) Buffer->Final Bulk Solvent

Caption: Step-by-step dilution strategy using an intermediate co-solvent bridge to prevent hydrophobic aggregation.

References

  • PubChem. (2025).[1][2] 1-Phenyl-1H-imidazole-4-carboxamide (CID 13399966) - Physical Properties.[1] National Library of Medicine. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • EPA CompTox Dashboard. (2025). Imidazole-4-carboxamide Physicochemical Properties. US Environmental Protection Agency. [Link]

Sources

Purification techniques for 1-Phenyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Phenyl-1H-imidazole-4-carboxamide .

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Imidazole derivatives are notoriously challenging to purify due to their distinct electronic properties. This guide outlines the causality behind each chemical behavior, providing you with self-validating protocols to ensure high-yield, high-purity recovery during your drug development workflows.

Mechanistic Overview & Purification Logic

1-Phenyl-1H-imidazole-4-carboxamide is an amphoteric molecule. The basicity of the imidazole nitrogen (N3) makes it highly susceptible to electrophilic interactions and hydrogen bonding, while the carboxamide group introduces a rigid, polar hydrogen-bond donor/acceptor network. Furthermore, the presence of the phenyl ring promotes strong


 stacking. These competing physical properties mean that standard purification techniques often fail without specific solvent modifications.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / NaHCO3) Crude->LLE Quench & Wash OrgPhase Organic Phase (Target Compound) LLE->OrgPhase Partition AqPhase Aqueous Phase (Salts & Waste) LLE->AqPhase Discard Chrom Silica Chromatography (Hexane/EtOAc Gradient) OrgPhase->Chrom Dry & Concentrate Recryst Recrystallization (Hot Ethanol) Chrom->Recryst Pool Fractions Pure Pure 1-Phenyl-1H-imidazole -4-carboxamide Recryst->Pure Filter & Vacuum Dry

Workflow for the isolation and purification of 1-phenyl-1H-imidazole-4-carboxamide.

Section 1: Self-Validating Purification Protocols

Protocol A: Liquid-Liquid Extraction (LLE) & De-salting

Causality: The synthesis of imidazole carboxamides often leaves behind highly polar byproducts and unreacted amines. Because the target molecule is amphoteric, its partition coefficient is highly pH-dependent. Maintaining a slightly basic aqueous phase ensures the imidazole ring remains deprotonated, forcing the lipophilic phenyl-imidazole core into the organic layer.

  • Quench & Dilute: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Basic Wash: Wash the organic layer with saturated aqueous

    
     (3 × 5 volumes).
    
  • DMF Removal (If applicable): If the reaction was run in DMF, wash the organic layer with 5% aqueous LiCl (3 × 5 volumes). Mechanism: Lithium ions strongly coordinate with DMF, pulling it selectively into the aqueous phase.

  • Drying: Dry the organic phase over anhydrous

    
    .
    
  • In-Process Validation: Evaporate a 1 mL aliquot of the organic phase under a stream of nitrogen.

    • Pass: A solid or crystalline residue forms.

    • Fail: An oily residue forms, indicating residual DMF or water. Repeat the LiCl and brine washes.

Protocol B: Flash Column Chromatography

Causality: The unsubstituted nitrogen on the imidazole ring is a strong Lewis base that hydrogen-bonds aggressively with acidic silanol groups (Si-OH) on standard silica gel. This leads to severe streaking, low recovery, and competitive high reactivity on the column[1]. To outcompete this interaction, the mobile phase must be carefully modulated.

  • Column Preparation: Slurry-pack standard silica gel (230-400 mesh) using Hexane.

  • Sample Loading: Dry-load the crude material onto Celite or silica to prevent the compound from crashing out at the column head.

  • Gradient Elution: Run a gradient from 20% EtOAc in Hexane up to 100% EtOAc[2]. For stubborn impurities, switch to a DCM/MeOH gradient (up to 10% MeOH).

  • In-Process Validation: Spot fractions on a TLC plate and elute with 100% EtOAc.

    • Pass: The target compound elutes as a tight spot (

      
      ). Stain with 
      
      
      
      ; the imidazole ring oxidizes readily, appearing as a bright yellow spot on a purple background.
    • Fail: The spot streaks from the baseline. Correction: Add 1% Triethylamine (TEA) to your mobile phase to cap the silanol groups.

Protocol C: Recrystallization

Causality: Recrystallization relies on the differential solubility of the target versus impurities across a temperature gradient. Ethanol (EtOH) is the ideal solvent here because it disrupts the intermolecular hydrogen bonds of the carboxamide group at high temperatures (allowing dissolution) but fails to solvate the hydrophobic phenyl ring at low temperatures (driving crystallization).

  • Dissolution: Suspend the chromatographed solid in minimal boiling absolute Ethanol.

  • Clarification: If insoluble particulates remain, perform a hot filtration.

  • Crystallization: Allow the solution to cool to room temperature slowly over 2 hours to promote optimal crystal lattice formation, then transfer to an ice bath (4°C) for 1 hour.

  • In-Process Validation: Analyze the mother liquor via LC-MS.

    • Pass: Target compound concentration in the filtrate is <5%.

    • Fail: Target concentration >10%. Correction: Concentrate the mother liquor by 50% under reduced pressure to harvest a second crop of crystals.

Section 2: Quantitative Data & Solvent Systems

Use the following empirically validated solvent systems to troubleshoot your TLC and column chromatography workflows.

Solvent SystemVolume RatioApprox.

Mechanistic Application & Notes
Hexane / EtOAc 1:10.20Ideal for initial flushing of non-polar impurities (e.g., unreacted halobenzenes).
Hexane / EtOAc 0:1000.45Optimal for main product elution[2]. Use for the bulk of the flash gradient.
DCM / MeOH 95:50.40Alternative for resolving highly polar impurities.
DCM / MeOH / TEA 90:9:10.55Mandatory if severe streaking occurs. TEA neutralizes silica acidity[1].

Section 3: Troubleshooting & FAQs

Q: Why is my yield consistently low (<50%) after silica gel chromatography? A: Imidazole derivatives are prone to irreversible adsorption on standard acidic silica due to their basicity[1]. If your compound is trapped on the column, flush the column with a highly polar, basic wash (e.g., DCM/MeOH/NH₄OH 80:18:2). To prevent this in future runs, either pre-treat your silica with 1% TEA or switch to neutral alumina as your stationary phase.

Q: My product is "oiling out" instead of crystallizing during Protocol C. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Ethanol might be too strong of a solvent for your specific impurity profile. Switch to a binary solvent system with a steeper solubility curve, such as Ethyl Acetate / Heptane . Dissolve the compound in hot EtOAc, and add hot Heptane dropwise until the solution just becomes cloudy. Allow it to cool slowly.

Q: How can I remove residual aniline starting material from my crude mixture? A: Aniline is highly basic and will co-elute with your product on silica. Before chromatography, modify the LLE protocol (Protocol A). Wash the organic phase with a mild acid, such as 10% aqueous citric acid. This selectively protonates the aniline, driving it into the aqueous layer, while the less basic 1-phenyl-1H-imidazole-4-carboxamide remains largely in the organic phase.

References

  • Product Class 3: Imidazoles: Synthesis. Thieme-Connect.
  • Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. NIH.
  • WO2022245977A2 - Methods for the expansion of human granulocytemacrophage progenitors and applications thereof.

Sources

Technical Support Center: Recrystallization of Phenylimidazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recrystallization of high-purity phenylimidazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The structural motif of phenylimidazole carboxamides is a promising scaffold in the development of new therapeutics.[1] Achieving high purity is critical for downstream applications, and recrystallization remains a cornerstone technique for this purpose.

This center is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory settings.

Principles of Recrystallization for Phenylimidazole Carboxamides

Recrystallization is a purification technique based on differential solubility. An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor.[2] The success of this process hinges on selecting an appropriate solvent system and controlling the crystallization conditions.

Solvent Selection: The First and Most Critical Step

Choosing the right solvent is paramount for successful recrystallization. An ideal solvent should:

  • Dissolve the phenylimidazole carboxamide sparingly or not at all at room temperature but have high solubility at its boiling point.[2]

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

The polarity of both the solvent and the phenylimidazole carboxamide derivative is a key consideration, following the "like dissolves like" principle. Phenylimidazole carboxamides, with their aromatic rings, imidazole core, and carboxamide group, exhibit a range of polarities depending on their specific substitution patterns.

Frequently Asked Questions (FAQs)
Q1: What are good starting solvents for the recrystallization of phenylimidazole carboxamides?

For many phenylimidazole carboxamides, polar solvents are a good starting point due to the presence of the amide and imidazole functionalities.[3]

Recommended single solvents to screen include:

  • Ethanol

  • Methanol

  • Acetonitrile[3]

  • Acetone[3]

  • Ethyl acetate

For less polar derivatives, you might consider:

  • Toluene

  • Dichloromethane (use with caution due to potential reactivity and safety concerns)

It's important to note that the solubility of phenylimidazoles can be low in some organic solvents like chloroalkanes.[4] Therefore, experimental screening is crucial.

Q2: My compound is either too soluble or not soluble enough in all the single solvents I've tried. What should I do?

This is a common scenario where a binary solvent system (solvent pair) is highly effective.[5] This technique uses two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").

Commonly used binary solvent systems for compounds of intermediate polarity include:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Hexane

  • Ethyl acetate/Hexane

  • Dichloromethane/Hexane

The general procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: How do I confirm the purity and identity of my recrystallized product?

Several analytical techniques should be used to assess the purity and confirm the identity of your recrystallized phenylimidazole carboxamide:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the compound and for detecting any remaining solvent or impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Troubleshooting Guide

This section addresses specific issues that can arise during the recrystallization of phenylimidazole carboxamides.

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree.

Causality: The high concentration of the solute upon cooling can lead to a liquid-liquid phase separation before the solution reaches the temperature at which crystals would normally form.

Solutions:
  • Increase the Solvent Volume: The simplest solution is to reheat the mixture and add more of the "good" solvent to decrease the saturation level.[6]

  • Lower the Cooling Temperature Slowly: Allow the solution to cool at a much slower rate. This can be achieved by insulating the flask. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.[7]

  • Use a Different Solvent or Solvent System: Select a solvent with a lower boiling point.

  • Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod or adding a seed crystal just below the temperature at which oiling out occurs.

Issue 2: Poor or no crystal formation upon cooling.

This is a common problem that indicates the solution is not sufficiently saturated at lower temperatures.

Causality: Either too much solvent was used initially, or the chosen solvent is too effective at keeping the compound in solution even at low temperatures.[2]

Solutions:
  • Reduce Solvent Volume: Reheat the solution and gently boil off some of the solvent to increase the concentration of the compound.[2][6] Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus.[6] The microscopic scratches provide a nucleation site for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution.[6] This provides a template for further crystal growth.

    • Flash Freezing: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound. Re-introduce the rod into the solution to seed crystallization.[6]

  • Utilize an Anti-Solvent: If using a single solvent, you can carefully add a miscible "bad" solvent (anti-solvent) to the cooled solution to decrease the overall solubility of your compound.

Issue 3: Low recovery of the recrystallized product.

A low yield can be frustrating, especially when working with valuable materials.

Causality: This can be due to several factors, including using too much solvent, incomplete crystallization, or premature crystallization during a hot filtration step.

Solutions:
  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

  • Ensure Complete Cooling: Cool the flask in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.[2]

  • Second Crop of Crystals: Concentrate the mother liquor (the solution left after filtering the first batch of crystals) by boiling off some solvent and cooling again to obtain a second, though likely less pure, batch of crystals.

  • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use a pre-warmed funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.

Issue 4: The recrystallized product is not pure.

If the final product still contains significant impurities, the chosen recrystallization protocol may not be optimal.

Causality: Impurities may have similar solubility profiles to the desired compound, or the crystallization process may be happening too quickly, trapping impurities within the crystal lattice.[6]

Solutions:
  • Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity inclusion.[6] Ensure the solution cools slowly and undisturbed.

  • Re-crystallize: A second recrystallization can often significantly improve purity.

  • Change the Solvent System: Impurities with similar polarity to your product will have similar solubility. Switching to a solvent with a different polarity can alter the relative solubilities and improve separation.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb the desired product.

Data and Protocols

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Protic, highly polar. Good for forming hydrates.
Methanol6532.7Protic, polar. Often a good starting point.
Ethanol7824.5Protic, polar. A versatile and common choice.[3]
Acetonitrile8237.5Polar aprotic. Can give very good results for amides.[3]
Acetone5620.7Polar aprotic. Volatile and effective.[3]
Ethyl Acetate776.0Moderately polar.
Dichloromethane409.1Non-polar aprotic. Use in a well-ventilated fume hood.
Toluene1112.4Non-polar aprotic. Higher boiling point.
Hexane691.9Non-polar aprotic. Often used as an anti-solvent.
Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude phenylimidazole carboxamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (using a hot plate or steam bath) while stirring or swirling. Continue adding small portions of hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[2] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Binary Solvent (Two-Solvent) Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for washing.

Visualizing the Process

Diagram 1: Solvent Selection Logic

This diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude Phenylimidazole Carboxamide test_rt Test Solubility in Solvent at Room Temp start->test_rt soluble_rt Soluble at RT test_rt->soluble_rt Yes insoluble_rt Insoluble at RT test_rt->insoluble_rt No test_hot Test Solubility in Hot Solvent soluble_hot Soluble when Hot test_hot->soluble_hot Yes insoluble_hot Insoluble when Hot test_hot->insoluble_hot No bad_solvent Unsuitable Solvent (Reject) soluble_rt->bad_solvent insoluble_rt->test_hot good_solvent Good Single Solvent Candidate soluble_hot->good_solvent consider_binary Consider for Binary System insoluble_hot->consider_binary

Caption: Decision tree for selecting a recrystallization solvent.

Diagram 2: General Recrystallization Workflow

This diagram outlines the key steps in a typical recrystallization experiment.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Impurities? Yes C 3. Slow Cooling (Room Temperature) A->C Impurities? No B->C D 4. Ice Bath Cooling C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals F->G H Pure Phenylimidazole Carboxamide G->H

Caption: Standard workflow for purification by recrystallization.

References

  • Tianming Pharmaceutical. (2025, December 26).
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Sigma-Aldrich. 4-Phenylimidazole 97.
  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.
  • Neuland Labs. (2023, August 1).
  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • Ukrainczyk, M. (2020).
  • Prat, D. (2017). Solvent selection guides for pharmaceutical chemistry. Prime Scholars.
  • Chemical Bull.
  • Syrris. (2024, October 22).
  • BOC Sciences.
  • Lim, M., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • SOP: CRYSTALLIZ
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?
  • MIT OpenCourseWare. 8.
  • Domanska, U., & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Recrystalliz
  • Benchchem.
  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Daurio, D., et al. (2015, March 20). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Pharmaceutical Development and Technology.
  • Al-kasmi, B., et al. (2022, February 18). Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile. Molecules.
  • PW 01: recrystalliz
  • Aaronchem. 1-Phenyl-1H-imidazole-4-carboxamide.

Sources

Technical Support Center: Optimizing Imidazole-4-Carboxamide Cyclization & Side Product Minimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Imidazole-4-carboxamides (such as 5-aminoimidazole-4-carboxamide, or AICA) are foundational scaffolds in the development of purines, imidazotetrazines (e.g., temozolomide), and nucleoside analogs (e.g., bredinin)[1][2]. However, the cyclization of these highly functionalized precursors is notoriously sensitive. Competing reaction pathways frequently lead to yield-destroying side products, including hydrolyzed carboxylic acids, over-alkylated imidazolium salts, and Dimroth rearrangement isomers[3][4].

This guide provides researchers with mechanistic troubleshooting strategies, self-validating protocols, and quantitative data to achieve high-fidelity cyclization.

Workflow Visualization: Cyclization Pathways & Pitfalls

G Precursor Imidazole-4-carboxamide Precursor Target Cyclized Target (e.g., Purines) Precursor->Target Optimal Conditions Hydrolysis Carboxylic Acid (Hydrolysis) Precursor->Hydrolysis Aqueous/Acidic Alkylation Imidazolium Salt (Over-alkylation) Precursor->Alkylation Excess Electrophile Dimroth Ring-Opened Product (Dimroth) Target->Dimroth Strong Base

Reaction pathways of imidazole-4-carboxamide cyclization and side product formation.

Section 1: Troubleshooting Guide (Symptom-Cause-Solution)
Issue 1: Formation of Imidazole-4-Carboxylic Acid (Hydrolysis)
  • Symptom: LC-MS analysis reveals a mass shift of +1 Da (conversion of

    
     to 
    
    
    
    ) relative to the expected intermediate, accompanied by a highly polar TLC spot that remains at the baseline.
  • Causality: The carboxamide functional group is highly susceptible to hydrolysis under both acidic and basic aqueous conditions. Elevated temperatures during cyclization exacerbate this cleavage, converting the amide into a dead-end carboxylic acid[1][3].

  • Solution: Cyclization must be performed under strictly anhydrous conditions. If utilizing triethyl orthoformate for purine ring closure, employ anhydrous ethanol as the solvent to act as a water scavenger[2]. During aqueous workup, maintain the internal temperature at 0–5 °C and avoid prolonged exposure to extreme pH levels[3].

Issue 2: Over-Alkylation and Imidazolium Salt Formation
  • Symptom: Appearance of a highly water-soluble byproduct that partitions into the aqueous phase during extraction.

  • Causality: The endocyclic imidazole nitrogens (N1 and N3) are potent nucleophiles. During cyclizations involving alkylating agents, the lack of steric hindrance allows for over-reaction, yielding 1,3-dialkylimidazolium salts[3].

  • Solution: Strictly control the stoichiometry of the electrophile (1.05–1.1 equivalents maximum). To completely circumvent this, utilize a linear synthetic approach where the imidazole ring is built last, or employ transient protecting groups (e.g., N-benzyl) on the imidazole nitrogens prior to cyclization[2].

Issue 3: Dimroth Rearrangement and Ring-Opening
  • Symptom: Isolation of a product with the correct target mass but aberrant NMR shifts (e.g., altered coupling constants in the heterocyclic region).

  • Causality: In strongly basic environments, hydroxide anions can launch a nucleophilic attack at the C-4 atom of the newly formed pyrimidine or triazine ring. This triggers a Dimroth-type ring opening and subsequent rearrangement, yielding an isomeric side product[4].

  • Solution: Never use strong aqueous bases (such as

    
    ) to quench the reaction or neutralize the mixture. Instead, use mild buffering agents like saturated aqueous 
    
    
    
    to carefully adjust the pH to 6.0–7.0[2][4].
Section 2: Self-Validating Experimental Protocols
Protocol A: Anhydrous Orthoester Cyclization (Bredinin Analog Synthesis)

Objective: Cyclize a malonamide intermediate to a 5-hydroxyimidazole-4-carboxamide without inducing hydrolysis or N-alkylation[2].

  • Preparation: Dissolve the protected precursor (0.25 mmol) in anhydrous ethanol (8 mL) in a flame-dried flask under an argon atmosphere.

  • Reagent Addition: Add triethyl orthoformate (8 mL). Mechanistic Note: This reagent acts simultaneously as the one-carbon cyclization donor and an in situ water scavenger to prevent amide hydrolysis.

  • Catalysis & Validation: Add a catalytic amount of glacial acetic acid (0.1 mL).

    • Validation Check: Spot the mixture on pH paper; it should read slightly acidic (pH ~4-5). This specific acidity is required to activate the orthoester without hydrolyzing the carboxamide.

  • Cyclization: Heat the mixture at 90 °C for 1.5 hours. Monitor the disappearance of the starting material via HPLC (C18 column).

  • Isolation: Remove the solvent under reduced pressure. Purify the residue by preparative HPLC (water/acetonitrile gradient) to yield the pure carbocyclic analog[2].

Protocol B: Diazotization-Driven Cyclization (Temozolomide Synthesis)

Objective: Convert 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide to temozolomide while minimizing uncyclized diazonium salts[1][5].

  • Solvation: Suspend the precursor in an aqueous solution of glacial acetic acid and lithium chloride. Stir until dissolved.

  • Thermal Control: Cool the reaction vessel to strictly 0 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (

    
    ) in distilled water. Add this dropwise to the reaction mixture, ensuring the internal temperature never exceeds 5 °C.
    
    • Validation Check: Periodically test the reaction mixture with starch-potassium iodide paper. An immediate blue-black color confirms the presence of a slight, necessary excess of nitrous acid[1].

  • Ring Closure: Stir the reaction mass at 0–5 °C for 1 hour to complete diazotization, then allow it to warm to room temperature for 5 hours to drive the cyclization of the diazonium intermediate[1].

  • Quench & Recovery: Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize excess oxidizing agents. Isolate the precipitated temozolomide via vacuum filtration[1][5].

Section 3: Quantitative Data Summaries

Table 1: Side Product Profiling and Mitigation Strategies

Side Product TypeMass Shift (

Da)
Primary CausalityMitigation Strategy
Carboxylic Acid +1 Da (

)
Aqueous acidic/basic workupMaintain anhydrous conditions; use mild pH 6-7 buffering[2][3].
Imidazolium Salt +R (e.g., +14 for methyl)Excess electrophilic reagentsStrict stoichiometry (1.05 eq); use N-protecting groups[3].
Dimroth Isomer 0 Da (Isomer)Strong base attack at C-4Avoid

during workup; use

[4].
Regioisomer 0 Da (Isomer)Tautomerism of precursorEmploy N-protection prior to cyclization to lock tautomer[3].
Section 4: Frequently Asked Questions (FAQs)

Q1: Why does my cyclization yield a mixture of regioisomers? A1: The 1H-imidazole-4-carboxamide starting material exists in a state of tautomerism. Because the proton can reside on either nitrogen, electrophilic cyclization can occur at either site, yielding a mixture of 4-carboxamide and 5-carboxamide regioisomers. To prevent this, use N-protected precursors (e.g., N-benzyl) to lock the tautomeric form prior to the cyclization step[3].

Q2: How can I confirm if my product has undergone a Dimroth rearrangement? A2: 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR is highly effective for this. A Dimroth rearrangement typically swaps an exocyclic nitrogen with an endocyclic nitrogen. The HMBC correlations between the exocyclic


 protons and the adjacent heterocyclic ring carbons will shift significantly compared to the unrearranged target product[4].

Q3: Standard TLC is failing to resolve my AICA precursor from the baseline. How should I monitor the reaction? A3: Imidazole-4-carboxamides are highly polar and often streak or remain at the baseline in standard normal-phase silica TLC. Transition your reaction monitoring to LC-MS using a polar-embedded C18 column or HILIC (Hydrophilic Interaction Liquid Chromatography) to accurately track the consumption of the precursor and the formation of the cyclized product[2].

References
  • 1 - Benchchem 2.2 - PMC (NIH)

  • - NISCPR 4.3 - Benchchem 5.4 - ResearchGate

  • 5 - QuickCompany

Sources

Troubleshooting low purity in 1-Phenyl-1H-imidazole-4-carboxamide production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic process chemistry, I have designed this guide to address the chronic purity and yield issues encountered during the synthesis of 1-Phenyl-1H-imidazole-4-carboxamide (CAS: 2089300-98-9).

When synthesizing N-arylated imidazoles, researchers frequently battle inseparable regioisomers, heavy metal retention, and coupling reagent contamination. This guide deconstructs the mechanistic causality behind these impurities and provides self-validating protocols to ensure high-purity isolation.

Mechanistic Origins of Impurities

To troubleshoot low purity, we must first understand the two primary synthetic pathways and where their respective failure modes originate.

G cluster_ullmann Route A: Ullmann N-Arylation (Prone to Regioisomers) cluster_amidation Route B: Carboxylic Acid Amidation (Regiospecific) A1 1H-imidazole-4-carboxamide + Iodobenzene A2 CuI / Ligand / Base (Tautomeric Equilibrium) A1->A2 A3 Target: 1-Phenyl-1H-imidazole- 4-carboxamide A2->A3 N1 Arylation A4 Major Impurity: 1-Phenyl-1H- imidazole-5-carboxamide A2->A4 N3 Arylation B1 1-Phenyl-1H-imidazole- 4-carboxylic acid B2 CDI Activation + NH4Cl / DIPEA B1->B2 B3 Target: 1-Phenyl-1H-imidazole- 4-carboxamide B2->B3 Amidation B4 Minor Impurity: Unreacted Acid B2->B4 Hydrolysis

Fig 1. Mechanistic pathways and impurity origins in 1-Phenyl-1H-imidazole-4-carboxamide synthesis.

Troubleshooting Guide & FAQs

Q1: My Ullmann coupling yields a product with ~60% purity, contaminated by an inseparable isomer with the exact same mass. What is this impurity? A1: You are observing the formation of the regioisomer, 1-phenyl-1H-imidazole-5-carboxamide (CAS: 1098355-91-9)[1].

  • Causality: The starting material, 1H-imidazole-4-carboxamide, undergoes rapid tautomerism between its 4- and 5-substituted forms[2]. Under the basic conditions required for Ullmann coupling, deprotonation generates an ambidentate imidazolyl anion. Because both the N1 and N3 positions are nucleophilic, arylation occurs at both sites. While the steric bulk of the carboxamide group slightly favors the 4-isomer, the 5-isomer is always a significant byproduct.

  • Solution: If >99% purity is required without utilizing preparative reverse-phase HPLC, abandon the Ullmann route. Instead, utilize the amidation of 1-phenyl-1H-imidazole-4-carboxylic acid (Route B), where the N-phenyl regiochemistry is already permanently fixed.

Q2: I am using the amidation route (Route B) with EDC/HOBt, but I am seeing a large lipophilic impurity that co-elutes with my product. How do I resolve this? A2: The impurity is the urea byproduct of your coupling reagent (e.g., 1-[3-(dimethylamino)propyl]-3-ethylurea from EDC).

  • Causality: The electron-withdrawing nature of the imidazole ring reduces the nucleophilicity of the carboxylic acid. This leads to sluggish formation of the O-acylisourea intermediate, requiring prolonged reaction times that exacerbate side reactions and trap urea byproducts in the crude matrix.

  • Solution: Switch your activating agent to 1,1'-Carbonyldiimidazole (CDI). CDI forms a highly reactive imidazolide intermediate. The only byproducts generated are imidazole and CO₂, both of which are easily removed during a simple aqueous precipitation workup.

Q3: My product from the Ullmann route has a faint green/blue tint and fails heavy metal specification tests. How do I remove the residual catalyst? A3: Imidazoles are excellent bidentate ligands for transition metals[3]. Copper from the Ullmann catalyst system becomes tightly coordinated to the product and trapped within the crystal lattice.

  • Causality: Formation of a stable Cu(II)-imidazole coordination complex during the aqueous workup phase.

  • Solution: Do not rely on standard brine washes. Quench the organic phase with a 0.1 M aqueous solution of Disodium EDTA. EDTA possesses a significantly higher binding constant for copper than the imidazole product, effectively stripping the metal into the aqueous phase.

Self-Validating Experimental Protocols

Protocol A: Regiospecific Synthesis via CDI-Mediated Amidation (Recommended for High Purity)

This protocol avoids regioisomer formation entirely and utilizes a self-validating gas-evolution metric to ensure complete activation.

  • Activation: Suspend 1-phenyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M) under N₂. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.

    • Self-Validation Check: Observe the reaction. The solid acid will dissolve as CO₂ gas evolves. The activation is complete only when gas evolution entirely ceases (typically 1-2 hours).

    • In-Process Control (IPC): Remove a 10 µL aliquot, quench in 1 mL MeOH, and analyze via HPLC (254 nm). The starting acid peak must be <1% relative to the methyl ester (formed by the MeOH quench of the active imidazolide).

  • Amidation: Once activation is validated, add Ammonium Chloride (3.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 50°C for 4 hours.

  • Workup & Isolation: Cool the mixture to 0°C. Slowly add cold deionized water (3 volumes relative to DMF) dropwise to induce precipitation. Stir for 30 minutes, filter the white precipitate, and wash with cold water to remove residual imidazole and DMF. Dry under vacuum at 45°C.

Protocol B: Optimized Ullmann C-N Coupling (If starting from 1H-imidazole-4-carboxamide)

Use this protocol if you are constrained to the N-unsubstituted starting material. It includes a specific metal-scavenging step.

  • Reaction Setup: Charge a Schlenk flask with 1H-imidazole-4-carboxamide (1.0 eq), Iodobenzene (1.2 eq), CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA) (20 mol%), and K₃PO₄ (2.0 eq). Suspend in anhydrous DMSO (0.3 M).

  • Coupling: Degas via three freeze-pump-thaw cycles. Heat the mixture to 110°C for 18 hours.

    • IPC: Monitor by LC-MS. The reaction is complete when the mass of the starting material is consumed. Note: LC-MS will show a single mass peak for the product, but UV traces will show two closely eluting peaks (the 4- and 5-carboxamide isomers).

  • Metal Stripping: Cool to room temperature, dilute with Ethyl Acetate (5 volumes), and filter through a pad of Celite. Transfer the filtrate to a separatory funnel and wash twice with 0.1 M aqueous Disodium EDTA. The aqueous layer will turn bright blue, indicating successful copper removal.

  • Purification: Concentrate the organic layer. The crude material must be subjected to preparative reverse-phase HPLC to separate the 1-phenyl-1H-imidazole-4-carboxamide from the 5-carboxamide regioisomer.

Quantitative Data & Reaction Metrics

Table 1: Quantitative Comparison of Synthetic Routes for 1-Phenyl-1H-imidazole-4-carboxamide

MetricRoute A (Ullmann N-Arylation)Route B (CDI Amidation)
Regioselectivity (4- vs 5-isomer) ~ 60:40100:0 (Fixed)
Typical Crude Purity 55 - 65%> 95%
Major Contaminants 5-carboxamide isomer, Cu(II)Imidazole, Unreacted Acid
Purification Requirement Prep-HPLC (High solvent waste)Aqueous precipitation
Overall Yield (Isolated, >98% purity) 25 - 35%75 - 85%

References

  • Product Class 3: Imidazoles (Science of Synthesis) Source: thieme-connect.de URL:[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones Source: semanticscholar.org URL:[Link]

Sources

Stability of 1-Phenyl-1H-imidazole-4-carboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 1-Phenyl-1H-imidazole-4-carboxamide under acidic conditions Content type: Technical Support Center (Troubleshooting & FAQs)

Core Stability Profile

The stability of 1-Phenyl-1H-imidazole-4-carboxamide in acidic media is governed by two competing factors: the basicity of the imidazole ring and the hydrolytic susceptibility of the carboxamide group. Unlike simple aliphatic amides, this compound exhibits a complex pH-dependent behavior due to the electronic coupling between the aromatic imidazole core and the amide substituent.

Key Chemical Behaviors in Acid
  • Protonation (Immediate): Upon exposure to acidic conditions (pH < 4), the imidazole nitrogen at the N3 position undergoes protonation. The

    
     of the conjugate acid is estimated to be approximately 5.0–6.0 (lower than unsubstituted imidazole due to the electron-withdrawing N-phenyl group). This results in a cationic species 
    
    
    
    .
  • Amide Hydrolysis (Time/Temperature Dependent): While the protonated imidazole ring exerts an inductive electron-withdrawing effect ($ -I $ effect), which theoretically activates the carbonyl carbon towards nucleophilic attack by water, the positive charge also creates electrostatic repulsion against hydronium ions. Consequently, the compound is kinetically stable in dilute acids at room temperature but undergoes irreversible hydrolysis to 1-Phenyl-1H-imidazole-4-carboxylic acid upon heating or prolonged exposure to strong acids (e.g., 1M HCl).

  • Photostability: The conjugated N-phenyl-imidazole system renders the molecule sensitive to UV degradation, a process often accelerated in solution phase regardless of pH.

Troubleshooting Guide

Issue 1: "My compound disappeared or shows a new peak during HPLC analysis."

Diagnosis: Acid-Catalyzed Hydrolysis. Context: This often occurs when samples are dissolved in acidic mobile phases (e.g., 0.1% TFA) and left in an autosampler for >24 hours, or when forced degradation studies involve heating.

Step-by-Step Resolution:

  • Check Retention Time (RT): The hydrolysis product, 1-Phenyl-1H-imidazole-4-carboxylic acid, is more polar than the amide. Expect the new peak to elute earlier on a Reverse Phase (C18) column.

  • Verify Mass Shift: Perform LC-MS.

    • Parent (Amide):

      
       Da
      
    • Degradant (Acid):

      
       Da (Mass shift of +1 Da is often masked; look for the fragment loss of 
      
      
      
      vs
      
      
      ). Note: In negative mode, the acid will show distinct ionization.
  • Corrective Action:

    • Limit autosampler time to < 12 hours.

    • Switch to a buffered mobile phase (Ammonium Acetate, pH 4.5) if possible, or keep sample temperature at 4°C.

Issue 2: "The compound is not dissolving in 0.1M HCl."

Diagnosis: Kinetic Solubility vs. Thermodynamic Stability. Context: While protonation improves solubility compared to water, the N-phenyl group is hydrophobic.

Step-by-Step Resolution:

  • Sonication: Sonicate for 5–10 minutes. The solid crystal lattice may be robust.

  • Co-solvent: Predissolve in a minimal volume of DMSO (dimethyl sulfoxide) before adding the acidic buffer.

    • Warning: Do not heat the acidic solution to aid dissolution; this will initiate hydrolysis.

Issue 3: "I see a color change (yellowing) in the acidic solution."

Diagnosis: Photo-oxidation. Context: Imidazole derivatives are prone to forming radical species under light exposure, leading to complex oligomerization.

Step-by-Step Resolution:

  • Light Protection: Immediately wrap all vials in aluminum foil or use amber glassware.

  • Inert Atmosphere: Degas solvents with Nitrogen/Argon to remove dissolved oxygen, which acts as a radical propagator.

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic pathway of acid-catalyzed hydrolysis and the competing protonation event.

G cluster_legend Conditions Start 1-Phenyl-1H-imidazole- 4-carboxamide (Neutral) Protonated N3-Protonated Species (Cationic, Soluble) Start->Protonated H+ (Fast, Reversible) pH < 5 Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O / Heat (Rate Limiting) Product 1-Phenyl-1H-imidazole- 4-carboxylic acid (Hydrolysis Product) Intermediate->Product - NH3 Ammonia NH4+ Intermediate->Ammonia Stable at RT Stable at RT Unstable at >40°C Unstable at >40°C

Caption: Figure 1. Acid-mediated degradation pathway. The N3-protonation stabilizes the molecule at room temperature (RT), but heating provides the activation energy for water to attack the amide carbonyl, leading to irreversible hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use 1-Phenyl-1H-imidazole-4-carboxamide in a reaction with refluxing HCl? A: No. Refluxing in strong acid (e.g., 6M HCl, >80°C) is the standard method for synthesizing the carboxylic acid derivative from the amide. You will quantitatively convert your starting material into 1-Phenyl-1H-imidazole-4-carboxylic acid [1].

Q2: What is the recommended storage condition for stock solutions? A: Store stock solutions in DMSO at -20°C . Avoid storing in acidic aqueous buffers for more than 24 hours. If aqueous storage is necessary, ensure the pH is near neutral (pH 6–8) and the temperature is kept at 4°C [2].

Q3: Does the N-phenyl group affect stability compared to simple imidazole-4-carboxamide? A: Yes. The phenyl group is electron-withdrawing. This lowers the


 of the imidazole ring, making it harder to protonate than the alkyl analogs. However, once protonated, or in its neutral form, the electron withdrawal can slightly activate the amide carbonyl toward nucleophilic attack, potentially making it more labile than unsubstituted imidazole-4-carboxamide under vigorous conditions [3].

Experimental Data Summary

Table 1: Estimated Stability Profile in Aqueous Media

ConditionTimeframeStability StatusRecommended Action
0.1M HCl (RT) 24 HoursStable (>98% Recovery)Acceptable for short-term handling.
0.1M HCl (60°C) 4 HoursDegrading (~10-20% Hydrolysis)Avoid. Use lower temp or pH.
1.0M HCl (Reflux) 2 HoursUnstable (100% Conversion)Critical Failure (unless Acid is desired).
PBS (pH 7.4) 1 WeekStable Preferred for biological assays.
DMSO (Stock) 6 MonthsStable Store at -20°C, protected from light.

References

  • PubChem. (2025).[1][2] 1-Phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2.[1] National Library of Medicine. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Qi, J., et al. (2021).[3] Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Hygroscopic Challenges with Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Formulation Engineers From: Senior Application Scientist, Technical Services Division Subject: Comprehensive Guide to Managing Moisture Sensitivity in Imidazole Scaffolds

Introduction: The Hygroscopic Paradox of Imidazoles

Imidazole derivatives are ubiquitous in medicinal chemistry due to their amphoteric nature and ability to form hydrogen bonds—properties that make them excellent pharmacophores but notoriously difficult to handle in the solid state.

The core challenge lies in the imidazole ring's nitrogen atoms. The unprotonated N-3 nitrogen possesses a lone pair that acts as a strong hydrogen bond acceptor, while the N-1 proton (if present) acts as a donor. This "molecular velcro" avidly binds atmospheric water, leading to deliquescence, hydrolysis, and crystal form changes.

This guide provides field-proven protocols to stabilize these compounds across the drug development lifecycle, from the fume hood to the final formulation.

Part 1: Synthesis & Isolation (The "Wet" Lab Phase)

Q: My crude imidazole product turns into a gum or oil upon exposure to air. How do I isolate a handleable solid?

Diagnosis: This is a classic sign of rapid moisture absorption lowering the glass transition temperature (


) of the amorphous phase, causing a transition from solid to rubbery state.

Corrective Protocol: The "Double-Desiccation" Workup Do not rely solely on rotary evaporation, which often leaves residual water that initiates gumming.

  • Azeotropic Drying: Dissolve the crude gum in anhydrous 2-MeTHF (2-Methyltetrahydrofuran) or Toluene . These solvents form excellent azeotropes with water. Evaporate to dryness. Repeat 2x.

  • Anti-Solvent Crash: Redissolve in a minimum volume of dry DCM or Methanol. Add anhydrous Diisopropyl Ether (DIPE) or Heptane dropwise until cloudy.

  • Isolation: Filter under a blanket of dry Nitrogen (

    
    ).
    
  • Vacuum Drying: Dry in a vacuum oven at 40°C with a

    
     (Phosphorus Pentoxide) trap.
    
Q: My yield is inconsistent, and the NMR shows broad peaks despite high purity.

Diagnosis: Broad NMR peaks in imidazoles often indicate proton exchange with residual water or rapid tautomerization triggered by moisture.

Troubleshooting Steps:

  • Solvent Check: Ensure your deuterated solvent (e.g.,

    
    ) is from a fresh ampule. DMSO is extremely hygroscopic.
    
  • TFA Trick: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This protonates the imidazole ring, locking the tautomer and sharpening the signals, while also displacing water from the coordination sphere.

Part 2: Solid State Engineering (The Crystal Phase)

Q: The hydrochloride salt of my imidazole is extremely hygroscopic. Why?

Analysis: While HCl is a standard first-choice counter-ion, imidazole hydrochlorides are frequently more hygroscopic than the free base. The small chloride ion creates a high charge density lattice that readily accommodates water molecules to stabilize the crystal packing.

Q: Which counter-ions should I screen to reduce hygroscopicity?

Recommendation: Shift from small inorganic anions to large, lipophilic organic anions. Use the "Hydrophobic Shielding" strategy.

Table 1: Counter-ion Selection Matrix for Imidazoles

Counter-Ion ClassExamplesHygroscopicity RiskMechanism of Action
Inorganic (Small) Chloride, Bromide, SulfateHigh High lattice energy but high affinity for hydration shells.
Organic (Dicarboxylic) Fumarate, Succinate, MaleateModerate Cross-links imidazole units; H-bonding network competes with water.
Organic (Large/Aromatic) Benzoate, Salicylate, Naphthoate Low Aromatic rings provide steric bulk and hydrophobic shielding.
Sweeteners Saccharinate, CyclamateVery Low Large, planar hydrophobic regions repel bulk water.
Protocol: The Salt Screening Workflow

Use this decision logic to select the optimal solid form.

SaltScreening Start Start: Hygroscopic Free Base Solubility Check pKa & Solubility Start->Solubility Screen1 Screen 1: Lipophilic Acids (Benzoic, Salicylic, Saccharin) Solubility->Screen1 Crystallize Crystallize (Slow Evap/Cooling) Screen1->Crystallize Analysis Analyze: XRPD + DSC Crystallize->Analysis DVS Stress Test: DVS (0-90% RH) Analysis->DVS Decision Mass Change < 2%? DVS->Decision CoCrystal Strategy Switch: Co-Crystallization Decision->CoCrystal No Success Lead Candidate Selected Decision->Success Yes CoCrystal->Screen1 Retry with Co-formers

Figure 1: Decision tree for selecting non-hygroscopic salts or co-crystals.

Part 3: Formulation & Storage

Q: My tablets are losing hardness and swelling over time.

Diagnosis: Moisture uptake is causing plasticization of the amorphous regions within the tablet or hydrate formation which expands the crystal lattice.

Technical Solutions:

  • Excipient Switch: Replace microcrystalline cellulose (which holds water) with Mannitol or Anhydrous Lactose (non-hygroscopic fillers).

  • Moisture Scavengers: Incorporate Colloidal Silicon Dioxide (Aerosil 200) or Magnesium Aluminometasilicate (Neusilin) . These have a higher affinity for water than your API, effectively acting as an internal desiccant.

  • Coating: Apply a polymer coating with low water vapor transmission rate (WVTR), such as PVA-based Opadry amb II .

Part 4: Analytical Troubleshooting

Q: How do I distinguish between surface adsorption and bulk hydrate formation?

Method: Dynamic Vapor Sorption (DVS) is the gold standard.

  • Scenario A (Adsorption): The mass increases continuously with Relative Humidity (RH) but shows no hysteresis (the sorption and desorption curves overlap perfectly).

    • Meaning: Water is sticking to the surface. Reduce particle size or coat the material.

  • Scenario B (Hydrate Formation): The mass jumps suddenly at a specific RH (e.g., 40%) and remains stable until another jump. The desorption curve does not overlap (hysteresis), causing the water to be "trapped" until very low RH.

    • Meaning: You have formed a new crystal species. You must characterize this hydrate using XRD.

Visualization: Mechanism of Hygroscopicity

ImidazoleHygroscopicity Imidazole Imidazole Ring (Amphoteric) LonePair N-3 Lone Pair (H-Bond Acceptor) Imidazole->LonePair NHGroup N-1 Proton (H-Bond Donor) Imidazole->NHGroup Interaction H-Bond Network Formation LonePair->Interaction Attracts H of H2O NHGroup->Interaction Attracts O of H2O Water Atmospheric H2O Water->Interaction Consequences Consequences: 1. Deliquescence 2. Hydrolysis 3. Tautomer Shift Interaction->Consequences

Figure 2: Mechanistic pathway of moisture interaction with the imidazole pharmacophore.

References

  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Link

  • National Institutes of Health (PMC). (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Link

  • MDPI. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Link

  • BenchChem. (2025).[1][2] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Link

  • Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Link

Sources

Technical Support Center: Resolving Carboxamide Group Degradation in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the degradation of carboxamide groups in solution. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs): The Fundamentals of Carboxamide Instability

Q1: What is carboxamide degradation and why is it a concern?

A: The carboxamide group (or amide bond) is a cornerstone of many pharmaceutical compounds, including peptides and small molecules.[1] Its stability is critical for maintaining the drug's efficacy, safety, and shelf life.[1] Carboxamide degradation is the chemical breakdown of this functional group, most commonly through hydrolysis, which cleaves the carbon-nitrogen bond. This process can lead to a loss of therapeutic potency and the formation of potentially toxic impurities.[1]

Q2: What are the primary pathways for carboxamide degradation in solution?

A: Carboxamide groups are susceptible to three main degradation pathways in solution:

  • Hydrolysis: This is the most common degradation pathway, involving the reaction of the amide with water to yield a carboxylic acid and an amine.[1][2] It is highly dependent on pH and temperature.[2]

  • Oxidation: This pathway involves the loss of electrons from the molecule, often initiated by reactive oxygen species (free radicals, peroxides).[2][3] While generally less common than hydrolysis for simple amides, it can be significant for complex molecules or in the presence of oxidizing agents or certain excipients.

  • Photodegradation: Exposure to light, particularly UV and visible radiation, can provide the energy to trigger degradation reactions.[4] This is a major concern for light-sensitive compounds and can lead to complex degradation profiles.

Q3: How does pH influence the rate of carboxamide hydrolysis?

A: The rate of carboxamide hydrolysis is significantly influenced by pH. The reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed Hydrolysis: Under basic (alkaline) conditions, a hydroxide ion directly attacks the carbonyl carbon.[6] This process is often accelerated by heating.[6] There is typically a pH of maximum stability, often in the mid-pH range, where the rates of both acid and base catalysis are at a minimum.

Troubleshooting Guide 1: Hydrolytic Degradation

This section provides a systematic approach to diagnosing and resolving issues related to the hydrolytic degradation of carboxamide-containing compounds.

Symptom:

You observe a time-dependent decrease in the concentration of your parent compound, accompanied by the appearance of new peaks in your HPLC chromatogram, which correspond to the carboxylic acid and amine fragments.

Initial Diagnosis Workflow:

This workflow provides a structured approach to identifying and mitigating hydrolytic degradation.

troubleshooting_workflow start Degradation Observed (Loss of Parent Compound) check_ph Is the solution pH controlled with a buffer? start->check_ph ph_study Conduct a pH Stability Study (e.g., pH 3, 5, 7, 9) check_ph->ph_study No check_temp Is the solution exposed to elevated temperatures? check_ph->check_temp Yes adjust_ph Adjust formulation to pH of maximum stability ph_study->adjust_ph final_check Confirm stability with long-term studies adjust_ph->final_check reduce_temp Store and process at lower temperatures (e.g., 2-8°C or frozen) check_temp->reduce_temp Yes check_water Can water activity be reduced? check_temp->check_water No reduce_temp->final_check use_cosolvent Introduce a co-solvent (e.g., ethanol, propylene glycol) check_water->use_cosolvent Yes check_water->final_check No use_cosolvent->final_check

Caption: A decision-making workflow for troubleshooting carboxamide degradation.

Deep Dive into Solutions for Hydrolysis:

1. pH Control and Buffer Selection: The most effective strategy to combat hydrolysis is to maintain the solution at a pH where the carboxamide is most stable.[2] This is achieved using buffers.

  • Why it works: Buffers are aqueous systems that resist changes in pH upon the addition of small amounts of acid or base.[7] By maintaining a stable pH, you can minimize the rates of acid and base-catalyzed hydrolysis.

  • Actionable Steps:

    • Conduct a pH-rate profile study: Prepare your compound in a series of buffers across a wide pH range (e.g., pH 3 to 10).

    • Incubate the samples at a constant, often elevated, temperature to accelerate degradation.

    • Analyze samples at various time points using a stability-indicating HPLC method.

    • Plot the observed degradation rate constant against pH to identify the pH of maximum stability.

  • Recommended Buffer Systems: The choice of buffer is critical and should be based on the desired pH range and compatibility with your molecule.[8]

    • Citrate Buffers: Effective in the acidic to slightly acidic range (pH 3.0-6.2).[9]

    • Phosphate Buffers: One of the most common biological buffers, effective in the range of pH 5.8-8.0.[10]

    • Tris Buffers: Useful for slightly alkaline conditions (pH 7.2-9.0).[11]

Table 1: Common Buffer Systems for Pharmaceutical Formulations

Buffer SystemEffective pH RangeCommon Applications & Notes
Citrate3.0 - 6.2Widely used in parenteral and oral formulations. Can chelate metal ions.[12]
Acetate3.8 - 5.6Common in parenteral products. Volatile, so can be used in lyophilized formulations.[11]
Phosphate5.8 - 8.0Very common in biological and parenteral formulations. Can sometimes cause precipitation with divalent cations.[9]
Tris7.2 - 9.0Common in biologics manufacturing. Note that it contains a primary amine which could be reactive.[13]

2. Temperature Control: Hydrolytic reactions are accelerated by temperature.[2]

  • Why it works: According to the Arrhenius equation, a 10°C increase in temperature can increase the reaction rate by 2 to 4 times.

  • Actionable Steps:

    • Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C).

    • For long-term storage, consider freezing the solution at -20°C or -80°C.

    • Minimize the time samples spend at room temperature during experimental procedures.

3. Use of Co-solvents: Reducing the concentration of water in the formulation can slow down hydrolysis.

  • Why it works: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous solution.[14] By lowering the effective concentration of water, the rate of the hydrolytic reaction can be decreased.[14]

  • Actionable Steps:

    • Introduce co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) into your formulation.[15]

    • The optimal percentage of co-solvent must be determined experimentally, as it can also affect the solubility and stability of your compound in other ways.

Mechanisms of Hydrolysis:

Understanding the chemical mechanisms is key to predicting and mitigating degradation.

hydrolysis_mechanisms Carboxamide Hydrolysis Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis acid_amide Amide (R-CO-NHR') protonation Protonation of Carbonyl Oxygen acid_amide->protonation + H+ tetrahedral_acid Tetrahedral Intermediate protonation->tetrahedral_acid + H2O elimination_acid Elimination of Amine tetrahedral_acid->elimination_acid acid_products Carboxylic Acid + Protonated Amine (R-COOH + R'NH3+) elimination_acid->acid_products base_amide Amide (R-CO-NHR') nucleophilic_attack Nucleophilic Attack by OH- base_amide->nucleophilic_attack + OH- tetrahedral_base Tetrahedral Intermediate nucleophilic_attack->tetrahedral_base elimination_base Elimination of Amide Anion tetrahedral_base->elimination_base base_products Carboxylate + Amine (R-COO- + R'NH2) elimination_base->base_products + H2O

Caption: Key steps in acid- and base-catalyzed carboxamide hydrolysis.

Troubleshooting Guide 2: Oxidative Degradation

Oxidation can be a more subtle degradation pathway, often triggered by trace impurities, dissolved oxygen, or exposure to light.

Symptom:

You observe degradation of your compound even under controlled pH and temperature conditions. The degradation may be accelerated in the presence of air or certain metal ions.

Solutions for Oxidative Degradation:

1. Use of Antioxidants: Antioxidants are compounds that can prevent the oxidation of other molecules.[3]

  • Why it works: Antioxidants can act as reducing agents or free-radical scavengers, competitively reacting with oxidizing species to protect your compound of interest.[16]

  • Actionable Steps:

    • For Aqueous Systems: Use water-soluble antioxidants like ascorbic acid (Vitamin C) or sodium metabisulfite.[2]

    • For Lipid/Organic Systems: Use lipid-soluble antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (Vitamin E).[2][17]

    • The effective concentration is typically low (0.01-0.1%), but should be optimized for your specific system.[17]

Table 2: Selecting an Appropriate Antioxidant

AntioxidantSolubilityMechanismCommon Use Cases
Ascorbic AcidWater-solubleReducing AgentAqueous formulations, protection against dissolved oxygen.[2]
Sodium MetabisulfiteWater-solubleReducing AgentAqueous solutions, often used in injectable formulations.[2]
BHT / BHALipid-solubleFree-Radical ScavengerOil-based formulations, protecting against lipid peroxidation.[17]
α-Tocopherol (Vit E)Lipid-solubleFree-Radical ScavengerLipid-based drug delivery systems, creams, and ointments.[3]
EDTAWater-solubleChelating AgentBinds metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.[3]

2. Control of Headspace Oxygen: Removing oxygen from the storage container can significantly reduce oxidation.

  • Why it works: Many oxidation reactions require molecular oxygen. By removing it, you eliminate a key reactant.

  • Actionable Steps:

    • Purge the headspace of your vials with an inert gas like nitrogen or argon before sealing.

    • Use sealed containers with minimal headspace to reduce the amount of available oxygen.

Troubleshooting Guide 3: Photodegradation

Many complex organic molecules are sensitive to light, which can provide the activation energy for various degradation reactions.

Symptom:

You observe rapid degradation when samples are exposed to ambient or UV light, but they remain stable when kept in the dark.

Solutions for Photodegradation:

1. Light-Resistant Packaging: The simplest and most effective solution is to prevent light from reaching the sample.

  • Why it works: This physically blocks the photons that would otherwise initiate degradation.

  • Actionable Steps:

    • Store solutions in amber-colored glass vials or bottles, which are designed to block UV and short-wavelength visible light.[18]

    • For highly sensitive compounds, wrap containers in aluminum foil.

    • During manufacturing or experimental setup, use yellow lighting to minimize exposure to high-energy blue and UV light.

2. Formulation Strategies: Certain excipients can offer photoprotection.

  • Why it works: These agents can absorb UV radiation or quench excited state molecules before they can cause degradation.

  • Actionable Steps:

    • Incorporate UV-absorbing excipients into the formulation.

    • For some molecules, encapsulation in systems like cyclodextrins or lipid nanocarriers can provide a protective microenvironment.[1][18]

Experimental Protocols

These protocols provide a starting point for systematically investigating and resolving degradation issues.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the specificity of your analytical method.[19][20]

Objective: To intentionally degrade the drug substance to approximately 5-20% under various stress conditions to understand its degradation pathways.[19]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C. Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature. Sample at regular intervals. Neutralize samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Sample at regular intervals.

  • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 70°C. Sample at various time points.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[21] Keep a control sample wrapped in foil at the same temperature.

  • Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method capable of separating the parent drug from its degradation products.[22]

Objective: To develop an HPLC method that can accurately quantify the parent compound in the presence of all potential impurities and degradation products.

Starting Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a PDA or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid or Phosphoric Acid in Water (for pH control).

    • B: Acetonitrile or Methanol.

  • Elution: Start with a gradient elution (e.g., 5% to 95% B over 20 minutes) to ensure all components are eluted.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the parent compound. Use the PDA detector to check for peak purity.[23]

Interpreting the Chromatogram:

  • Specificity: Inject samples from your forced degradation study. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak and from each other.

  • Peak Purity: Use the PDA detector software to assess the spectral homogeneity across the parent peak in stressed samples. A "pure" peak will have a consistent spectrum, indicating no co-eluting impurities.[23]

  • Mass Balance: The total amount of drug detected (parent + degradants) should remain consistent over time, ideally between 98-102%. A significant loss in mass balance may suggest that some degradants are not being detected (e.g., they are volatile or do not have a chromophore).

References

  • Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. (2025). PMC. [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). PMC. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. (2024). Chromatography Online. [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. (n.d.). PMC. [Link]

  • Buffer systems for stabilizing pharmaceutical preparations. (n.d.).
  • An Overview of Antioxidants. (2008). U.S. Pharmacist. [Link]

  • pH Adjustment and Neutralization, the basics. (n.d.). Digital Analysis. [Link]

  • Improvement of Photostability in Formulation: A Review. (n.d.). SciSpace. [Link]

  • Buffers in Biologics Manufacturing. (2017). BioProcess International. [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). Malaria World. [Link]

  • Forced Degradation – A Review. (2022). Innovare Academic Sciences. [Link]

  • Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (2015). Arabian Journal of Chemistry. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. (2022). PMC. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2025). ResearchGate. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI. [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE. [Link]

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (2025). Ideal Cures. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA. [Link]

  • An Overview of Degradation Strategies for Amitriptyline. (2024). MDPI. [Link]

  • Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (n.d.). SciELO. [Link]

  • Agricultural phosphate-citrate buffer - for preventing insolubilisation and flocculation of fertiliser solns. (n.d.).
  • pH Handbook: A guide with helpful practical tips (PDF). (2023). Xylem Analytics. [Link]

  • Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024). Oxford Academic. [Link]

  • Quick Look: The Role of Functional Excipients. (2024). Tablets and Capsules Magazine. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA). [Link]

  • phosphate buffer solutions: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021). Gattefossé. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Buffering agents and Buffers. (n.d.). Interchim. [Link]

  • STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). PERSEE. [Link]

  • ADC Stabilizing Buffer. (n.d.). CellMosaic. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). MDPI. [Link]

Sources

Validation & Comparative

Analytical Differentiation of 1-Phenyl-1H-imidazole-4-carboxamide: A Comparative Guide to 1D vs. 2D NMR Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Phenyl-1H-imidazole-4-carboxamide (CAS:) is a highly valuable structural motif in medicinal chemistry, frequently utilized in the synthesis of deubiquitinating enzyme (DUB) inhibitors, such as USP30 inhibitors, and cannabinoid receptor modulators ().

During the synthesis of N-phenylated imidazoles, researchers face a notorious analytical bottleneck: differentiating the desired 4-carboxamide product from its 5-carboxamide regioisomer. This guide objectively compares the analytical performance of standard 1D


H NMR against advanced 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, providing a self-validating framework for definitive structural elucidation.
Section 1: The Mechanistic Challenge of Imidazole Regioisomers

Relying solely on 1D


H NMR to identify 1-Phenyl-1H-imidazole-4-carboxamide presents a significant analytical vulnerability.

Causality in Spectral Ambiguity: In an unsubstituted imidazole ring, rapid tautomerization renders the H-4 and H-5 protons chemically equivalent on the NMR timescale (). However, N-phenylation locks the tautomeric state, making the positions distinct. The electron-withdrawing nature of the carboxamide group at the C-4 position heavily deshields the adjacent H-5 proton. Simultaneously, the anisotropic effect of the N-phenyl ring at position 1 alters the local magnetic environment of H-5.

Consequently, the chemical shift of H-5 in the 4-isomer often overlaps with the chemical shift of H-4 in the 5-isomer. Because these shifts are highly sensitive to sample concentration, solvent temperature, and trace water, 1D


H NMR is prone to misinterpretation. To establish a self-validating system, researchers must transition from relying on absolute chemical shifts to mapping scalar coupling networks via 2D NMR.
Section 2: Comparative Analytical Performance: 1D H NMR vs. 2D HMBC

The table below objectively compares the diagnostic capabilities of 1D


H NMR and 2D HMBC for differentiating the 4-carboxamide isomer from the 5-carboxamide isomer.
Analytical TechniqueTarget Nuclei / CorrelationExpected Signal for 4-IsomerExpected Signal for 5-IsomerDiagnostic Confidence
1D

H NMR
(DMSO-

)
Imidazole C-HH-2 (singlet, ~8.3 ppm)H-5 (singlet, ~8.1 ppm)H-2 (singlet, ~8.1 ppm)H-4 (singlet, ~7.8 ppm)Low. Shifts overlap depending on concentration and solvent batch.
1D

H NMR
(DMSO-

)
Carboxamide NH

~7.2 ppm & ~7.4 ppm (br s)~7.3 ppm & ~7.5 ppm (br s)Low. Broad signals obscure subtle electronic differences.
2D HMBC (

H-

C)

to Carbonyl (C=O)
H-5 correlates to C=O (~163 ppm)H-4 correlates to C=O (~163 ppm)Moderate. Both isomers show a

correlation to the carbonyl carbon.
2D HMBC (

H-

C)

to N-Phenyl C-1'
H-5 correlates to Phenyl C-1'H-4 shows NO correlation to Phenyl C-1'Absolute. H-5 is 3 bonds from C-1'; H-4 is 4 bonds away (invisible in HMBC).

Performance Verdict: While 1D


H NMR provides rapid preliminary screening, 2D HMBC is the superior analytical "product." It leverages 

long-range coupling to transform ambiguous shift data into a definitive topological map. The presence or absence of the cross-peak between the imidazole ring proton and the N-phenyl C-1' carbon serves as an absolute, binary indicator of regioisomerism.
Section 3: Experimental Protocol for High-Fidelity NMR Acquisition

To ensure trustworthiness and reproducibility, the following methodology outlines a self-validating protocol for acquiring high-resolution NMR data for 1-Phenyl-1H-imidazole-4-carboxamide.

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-

    
     (100.0 atom % D).
    
  • Causality: The carboxamide NH

    
     protons undergo rapid chemical exchange in protic or trace-water environments (like standard CDCl
    
    
    
    ). DMSO-
    
    
    acts as a strong hydrogen-bond acceptor, locking the NH
    
    
    protons and reducing exchange rates to yield sharp signals. Furthermore, the high dielectric constant of DMSO-
    
    
    prevents molecular aggregation, ensuring the high signal-to-noise (S/N) ratio required for insensitive
    
    
    C detection in HMBC.

Step 2: Instrument Tuning and Calibration

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both

    
    H and 
    
    
    
    C channels. Lock the magnetic field to the DMSO-
    
    
    deuterium resonance and shim the magnet until the residual DMSO peak full-width at half-maximum (FWHM) is < 0.8 Hz.
  • Causality: HMBC relies on detecting

    
    C nuclei via polarization transfer from 
    
    
    
    H. Poor shimming or tuning will disproportionately degrade the
    
    
    cross-peaks, potentially causing the critical H-5 to Phenyl C-1' correlation to vanish into the noise floor.

Step 3: 1D


H NMR Acquisition 
  • Action: Acquire a standard 1D

    
    H spectrum using a 30° pulse angle (zg30), 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2 seconds.
    
  • Validation: Verify the integration ratio: 5 protons for the phenyl ring (multiplet, 7.4–7.8 ppm), 2 distinct singlets for the imidazole ring (H-2 and H-5), and 2 broad singlets for the NH

    
     group.
    

Step 4: 2D HMBC Acquisition

  • Action: Set up a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range coupling constants of
    
    
    = 8 Hz. Use a spectral width of 12 ppm for
    
    
    H and 220 ppm for
    
    
    C. Acquire 128 increments in the indirect (
    
    
    C) dimension with 16 scans per increment.
  • Validation: Process the data with a sine-squared window function. Look for the cross-peak intersecting the imidazole proton singlet (~8.1 ppm) and the N-phenyl C-1' carbon (~137 ppm). If this

    
     correlation is present, the 4-carboxamide structure is definitively confirmed.
    
Section 4: Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree for differentiating the regioisomers using the protocols described above.

NMR_Workflow Start Synthesized Compound (Isomeric Mixture?) Acquire1D Acquire 1D 1H NMR (DMSO-d6, 400 MHz) Start->Acquire1D CheckShifts Analyze Imidazole C-H Resonances Acquire1D->CheckShifts IsAmbiguous Are H-2/H-5 shifts definitively resolved? CheckShifts->IsAmbiguous Acquire2D Acquire 2D HMBC (Long-range C-H coupling) IsAmbiguous->Acquire2D No (Overlap/Ambiguity) Confirm4 Confirm 4-Carboxamide (H-5 to Phenyl C-1' ³J coupling) IsAmbiguous->Confirm4 Yes (Clear H-5 shift) Acquire2D->Confirm4 ³J(H-5, C-1') detected Confirm5 Confirm 5-Carboxamide (No H-4 to Phenyl C-1' coupling) Acquire2D->Confirm5 No ³J(H-4, C-1') detected

Workflow for resolving imidazole regioisomerism using 1D and 2D NMR techniques.

References
  • European Patent Office. "1-CYANO-PYRROLIDINE COMPOUNDS AS USP30 INHIBITORS" (EP 3842427 A1). Google Patents.

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 1-Phenyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. 1-Phenyl-1H-imidazole-4-carboxamide, a molecule of interest in drug discovery, presents a unique set of analytical challenges due to its chemical architecture. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and developing an optimal analytical method. We will delve into the rationale behind various chromatographic choices, present comparative data, and provide a detailed, field-tested protocol.

The Analytical Challenge: Understanding the Molecule

1-Phenyl-1H-imidazole-4-carboxamide possesses a combination of a polar imidazole ring, a non-polar phenyl group, and a carboxamide functional group. This amphiphilic nature can lead to poor peak shape and inadequate retention on traditional reversed-phase columns. The nitrogen-containing imidazole ring, with a pKa around 7, can interact with residual silanols on the silica support of the stationary phase, causing peak tailing. Furthermore, its polarity can result in insufficient retention under typical reversed-phase conditions.[1]

A Comparative Analysis of HPLC-Based Approaches

To address these challenges, several HPLC strategies can be employed. This section compares the most viable alternatives, providing a rationale for their application to 1-Phenyl-1H-imidazole-4-carboxamide.

Reversed-Phase HPLC (RP-HPLC) with Modified Mobile Phases

Standard C18 columns are the workhorse of HPLC, but their effectiveness for polar, basic compounds like our target analyte can be limited.[1][2] To overcome these limitations, mobile phase modifications are crucial.

  • pH Adjustment: Operating the mobile phase at a pH approximately two units above or below the pKa of the analyte can ensure it is in a single ionic form, leading to sharper, more symmetrical peaks.[1] For the imidazole ring, a mobile phase pH of around 9 would deprotonate the ring, while a pH of around 5 would ensure it is fully protonated.

  • Ion-Pairing Agents: The addition of ion-pairing reagents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), to the mobile phase can improve retention and peak shape. These agents form a neutral complex with the protonated analyte, increasing its hydrophobicity and interaction with the stationary phase.

  • Alternative Reversed-Phase Columns: Columns with embedded polar groups or end-capping technologies are designed to minimize secondary interactions with silanol groups and provide better retention for polar analytes. A C8 or C4 stationary phase could also be considered to reduce the hydrophobicity of the stationary phase.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[2][3][4] In HILIC, a polar stationary phase (such as bare silica or a diol-bonded phase) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[4] This creates a water-enriched layer on the surface of the stationary phase, and analyte retention is based on a partitioning mechanism between this layer and the bulk mobile phase.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically < 2 µm) and operating at much higher pressures.[5][6][7][8] This leads to:

  • Faster Analysis Times: Run times can be significantly reduced, often from 15-20 minutes to 3-10 minutes.[6][7]

  • Improved Resolution and Sensitivity: The smaller particles provide a greater surface area, resulting in sharper peaks, better separation, and increased sensitivity.[5][8][9]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage.[5][9]

While the initial investment for a UPLC system is higher, the long-term benefits in terms of throughput and cost-effectiveness can be substantial.[6][8]

Comparative Data Summary

The following table summarizes the expected performance of each technique for the analysis of 1-Phenyl-1H-imidazole-4-carboxamide, based on typical results for similar imidazole-containing compounds.

FeatureRP-HPLC (Standard C18)RP-HPLC (Modified)HILICUPLC
Retention Poor to ModerateGoodGood to ExcellentExcellent
Peak Shape Often TailingSymmetricalSymmetricalExcellent
Analysis Time 15-25 min10-20 min10-20 min2-8 min
Sensitivity ModerateGoodGoodHigh
Method Development ChallengingModerateModerateRequires specialized instrumentation

Recommended Experimental Protocol: A Self-Validating System

Based on a synthesis of the available literature and extensive experience with similar molecules, a robust RP-HPLC method utilizing a modern, polar-endcapped C18 column and a buffered mobile phase is recommended. This approach offers a balance of performance, accessibility, and reliability.

Step-by-Step Methodology
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 polar-endcapped column (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 1-Phenyl-1H-imidazole-4-carboxamide in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a working concentration of 10 µg/mL.

Causality Behind Experimental Choices
  • Polar-Endcapped C18 Column: This choice directly addresses the issue of secondary interactions between the basic imidazole nitrogen and residual silanols on the stationary phase, leading to improved peak symmetry.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid (0.1% formic acid) will protonate the imidazole ring, ensuring a single ionic species and promoting better peak shape. It is also compatible with mass spectrometry if this detection method is desired.

  • Gradient Elution: A gradient from a low to a high percentage of organic modifier (acetonitrile) allows for the effective elution of the analyte of interest while also cleaning the column of any more hydrophobic impurities, ensuring method robustness.

  • Column Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Visualizing the Workflow

The following diagrams illustrate the logical flow of method selection and the experimental workflow.

MethodSelection Analyte 1-Phenyl-1H-imidazole-4-carboxamide (Polar & Basic) Challenge Poor Retention & Peak Tailing on Standard RP-HPLC Analyte->Challenge RP_Modified Reversed-Phase HPLC (Modified Mobile Phase/Column) Challenge->RP_Modified Address Tailing & Retention HILIC Hydrophilic Interaction Liquid Chromatography Challenge->HILIC Alternative for High Polarity UPLC Ultra-Performance Liquid Chromatography Challenge->UPLC For High Throughput & Sensitivity Recommended Recommended Approach: Robust RP-HPLC Method RP_Modified->Recommended HILIC->Recommended Consider if RP fails UPLC->Recommended Upgrade for speed/sensitivity

Caption: Logical flow for selecting an appropriate HPLC method.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock in ACN/Water Working Dilute to 10 µg/mL in Initial Mobile Phase Stock->Working Inject Inject 10 µL Working->Inject Separate Gradient Elution on Polar-Endcapped C18 Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Step-by-step experimental workflow for the recommended method.

Conclusion and Future Perspectives

The successful analysis of 1-Phenyl-1H-imidazole-4-carboxamide by HPLC hinges on a rational approach to method development that directly addresses the molecule's inherent physicochemical properties. While a modified reversed-phase method provides a robust and accessible starting point, laboratories with high-throughput requirements should strongly consider the advantages offered by UPLC technology.[5][9] For particularly challenging separations involving highly polar related substances, HILIC remains a powerful tool in the analytical chemist's arsenal.[2][3][4] The principles and the detailed protocol outlined in this guide provide a solid foundation for achieving accurate, reliable, and reproducible results in the analysis of this and other similar imidazole-containing pharmaceutical compounds.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]

  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • ResearchGate. (2017, January 30). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? Retrieved from [Link]

  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

  • Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole. Retrieved from [Link]

  • Lamouroux, C., et al. (2011, May 20). How to separate ionic liquids: use of hydrophilic interaction liquid chromatography and mixed mode phases. Journal of Chromatography A. Retrieved from [Link]

  • Wiley Analytical Science. (2010, August 29). Hydrophilic Interaction Chromatography (HILIC). Retrieved from [Link]

Sources

Comparative Mass Spectrometry of Imidazole Carboxamides: From Prodrugs to Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of imidazole carboxamides Content Type: Publish Comparison Guide

Executive Summary

In drug development, particularly for alkylating agents like Temozolomide (TMZ) and Dacarbazine (DTIC), the imidazole carboxamide core is the pharmacophore responsible for cytotoxicity. However, its high polarity and potential for tautomerism present unique challenges in bioanalysis.

This guide objectively compares the mass spectrometric (MS) behavior of the prodrug forms (Tetrazinones/Triazenes) versus their active metabolites (Aminoimidazole carboxamides). Unlike standard product brochures, we focus on the mechanistic differentiation of these species, providing a self-validating workflow for distinguishing structural isomers (4-carboxamide vs. 5-carboxamide) in N-substituted derivatives.

Comparative Ionization Strategies

The choice of ionization source dictates the stability of the molecular ion and the extent of in-source fragmentation (ISF).

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Impact (EI)
Primary Application Gold Standard for PK/PD studies of TMZ and AICA.Alternative for non-polar precursors; less effective for AICA.Structural elucidation of synthetic intermediates (requires derivatization).
Ion Type Even-electron ions

Even-electron ions

Odd-electron radical cations

In-Source Fragmentation Low (soft ionization). Preserves labile triazene intermediates.Moderate to High. Thermal degradation of TMZ is common.Extensive. Molecular ion often absent.
Sensitivity High for polar carboxamides.Lower for polar metabolites.N/A (Gas phase only).

Expert Insight: For imidazole carboxamides, ESI in Positive Mode (+) is the requisite standard.[1] The basicity of the imidazole ring nitrogen (N3) and the exocyclic amine facilitates facile protonation. Avoid APCI for Temozolomide quantification, as the heated nebulizer causes premature ring opening of the tetrazinone core, leading to false-positive metabolite quantification.

Anatomy of Fragmentation: The Mechanistic Pathways

Understanding the fragmentation logic is critical for distinguishing the prodrug from the active metabolite.

Pathway A: The Prodrug (Temozolomide)

TMZ (


 195) does not follow a simple cleavage.[2] It undergoes a gas-phase retro-cyclization.
  • Transition:

    
    
    
  • Mechanism: Loss of methyl isocyanate (

    
    , 57 Da). The tetrazinone ring opens, expelling the bridging carbonyl and methyl-amine group.
    
  • Diagnostic Value: The presence of

    
     138 is the primary confirmation of the intact prodrug.
    
Pathway B: The Metabolite (AICA / AICAR)

5-aminoimidazole-4-carboxamide (AICA) forms the stable core after the alkylating diazonium species is released.

  • Precursor:

    
    
    
  • Primary Fragment:

    
     (Loss of 
    
    
    
    , -17 Da).
  • Mechanism: The "Ortho-Effect." The proximity of the C5-amino group and the C4-carboxamide carbonyl allows for intramolecular hydrogen bonding, facilitating the elimination of ammonia to form a stable isocyanate-like cation.

  • Secondary Fragment:

    
     (Loss of 
    
    
    
    , -27 Da from the
    
    
    110 ion).
Visualization of Pathways

The following diagram illustrates the divergent fragmentation pathways of the prodrug and metabolite, highlighting the convergence points.

FragmentationPathway TMZ Temozolomide (Prodrug) [M+H]+ m/z 195 Frag138 Diagnostic Fragment m/z 138 TMZ->Frag138 - CH3NCO (57 Da) (Tetrazinone Cleavage) AICA AICA (Metabolite) [M+H]+ m/z 127 TMZ->AICA Bio-Hydrolysis (Not in MS Source) Frag110 Isocyanate Cation m/z 110 AICA->Frag110 - NH3 (17 Da) (Amide Cleavage) Frag83 Ring Fragment m/z 83 Frag110->Frag83 - HCN (27 Da) (Ring Disintegration)

Figure 1: Divergent MS/MS pathways. TMZ fragments via ring opening (-57 Da), while AICA fragments via ammonia loss (-17 Da).

Structural Isomer Differentiation (4- vs 5-Carboxamide)

A common challenge in synthesizing imidazole derivatives is the formation of regioisomers. In unsubstituted imidazoles, the 4- and 5-positions are tautomerically equivalent. However, once N1 is substituted (as in nucleosides or alkylated drugs), the positions are fixed.

The "Ortho-Effect" Rule:

  • 5-amino-1-R-imidazole-4-carboxamide (Correct Isomer): The amino group (C5) and carboxamide (C4) are adjacent.

    • MS Signature: Dominant loss of

      
       (
      
      
      
      ). The amino proton H-bonds to the amide oxygen, assisting the leaving group.
  • 4-amino-1-R-imidazole-5-carboxamide (Incorrect Isomer):

    • MS Signature: Suppressed loss of

      
      . The geometry prevents the favorable 6-membered transition state required for facile ammonia elimination. Instead, you may see enhanced loss of 
      
      
      
      or non-specific ring fragmentation.
Experimental Protocol: Self-Validating ESI-MS/MS Workflow

This protocol ensures the differentiation of the labile prodrug from the stable metabolite.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (Buffers pH to prevent on-column hydrolysis).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow:

  • System Suitability (The "Caffeine Test"):

    • Before running imidazoles, inject Caffeine (

      
       195).
      
    • Validation: Ensure the ratio of

      
       195 
      
      
      
      138 (caffeine fragment) is stable. Note that Caffeine and TMZ share the same parent mass (195) but elute differently.
  • Source Tuning (Critical):

    • Set Desolvation Temp < 350°C. High temps degrade TMZ to AICA in the source (Artifactual Metabolite Generation).

    • Check: Infuse pure TMZ. If

      
       127 (AICA) is >5% of the parent peak, lower the Cone Voltage.
      
  • MRM Transition Setup:

    • TMZ:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • AICA:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Dacarbazine:

      
       (Loss of 
      
      
      
      ) and
      
      
      .

Workflow Sample Biological Sample (Plasma/Tissue) Extraction Cold Methanol Extraction (-20°C, pH 6.0) Sample->Extraction LC LC Separation HILIC or C18 (Buffered) Extraction->LC Source ESI Source (Low Temp <350°C) LC->Source MS1 Q1 Filter Select m/z 195 (TMZ) Select m/z 127 (AICA) Source->MS1 CID Collision Cell Argon Gas, 15-25 eV MS1->CID MS2 Q3 Detection 138 (TMZ Frag) 110 (AICA Frag) CID->MS2

Figure 2: Optimized LC-MS/MS workflow minimizing in-source degradation.

Data Presentation: Relative Abundance Comparison

The following table summarizes the expected ion intensities at optimized collision energies (CE), serving as a reference for method validation.

CompoundPrecursor (

)
Product Ion (

)
Neutral LossRel.[3] Abundance (Low CE - 10eV)Rel. Abundance (High CE - 30eV)Structural Inference
Temozolomide 19513857 (

)
100%40%Tetrazinone ring intact.
1375810%80%Radical cleavage (High energy).
AICA 12711017 (

)
100%20%Primary Amide present.
8344 (

)
5%100%Imidazole ring disintegration.
Dacarbazine 18316617 (

)
100%30%Carboxamide intact.
1344915%75%Complex rearrangement.
References
  • Quantification of Temozolomide in Nonhuman Primate Fluids by Isocratic Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B. [Link][4]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides Nucleotides Nucleic Acids. [Link]

  • Important Requirements for Desorption/Ionization Mass Spectrometric Measurements of Temozolomide-Induced Methylations. PMC. [Link]

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole. Journal of Mass Spectrometry. [Link]

Sources

Comparative Vibrational Profiling: 1-Phenyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the vibrational spectroscopy of 1-Phenyl-1H-imidazole-4-carboxamide , a critical scaffold in the development of PARP inhibitors and other heterocyclic pharmaceuticals.

Executive Summary & Application Context

1-Phenyl-1H-imidazole-4-carboxamide (CAS: 2089300-98-9) represents a specific class of N-arylated imidazoles used as intermediates in medicinal chemistry. In drug development, the primary analytical challenge is not merely identification, but regioisomeric discrimination . The synthesis of N-substituted imidazoles often yields a mixture of 1,4- and 1,5-isomers .

While NMR is the gold standard for structural elucidation, FT-IR (Fourier Transform Infrared Spectroscopy) is the preferred high-throughput method for routine Quality Control (QC) and solid-state form analysis. This guide compares the spectral performance of the 4-carboxamide isomer against its primary alternative (the 5-carboxamide regioisomer) and establishes a self-validating protocol for its identification.

Experimental Protocol: High-Resolution ATR-FTIR

To ensure reproducibility and minimize sample preparation artifacts (such as KBr moisture absorption), Attenuated Total Reflectance (ATR) is the recommended mode.

Methodology
  • Instrumentation: FT-IR Spectrometer (e.g., Bruker Tensor or equivalent) equipped with a Diamond or ZnSe ATR crystal.

  • Parameters:

    • Resolution: 2 cm⁻¹ (Critical for resolving Amide I/II bands).

    • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.

  • Sample Prep: Place ~2 mg of the solid analyte directly onto the crystal. Apply high pressure to ensure uniform contact (critical for solid amides to observe H-bonding features).

  • Background: Air background collected immediately prior to sampling.

Characteristic Peaks & Assignment Logic

The IR spectrum of 1-Phenyl-1H-imidazole-4-carboxamide is a composite of three distinct vibrational "fragments": the Carboxamide group, the Phenyl ring, and the Imidazole core.

Table 1: Diagnostic Peak Assignments (Solid State)
Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode Assignment
Amide A 3450 – 3150 Medium

Asymmetric & Symmetric stretches. Appears as a distinct doublet in crystalline forms.
Aromatic C-H 3150 – 3050 Weak

of Phenyl and Imidazole rings. The C2-H imidazole proton typically appears ~3120 cm⁻¹.
Amide I 1640 – 1680 Strong

Carbonyl stretch. Critical Diagnostic: Position is sensitive to H-bonding network.
Phenyl Ring 1590 – 1605 Medium

Aromatic ring breathing. Diagnostic for N-phenyl substitution.
Amide II 1580 – 1620 Strong

Scissoring/Bending. Often overlaps with phenyl ring modes.
Imidazole Ring 1480 – 1520 Medium

and

skeletal vibrations of the heterocyclic ring.
C-N Stretch 1400 – 1420 Medium

Amide-to-Ring bond stretch.
Phenyl OOP 740 – 760 Strong

Out-of-Plane bending. Diagnostic for mono-substituted benzene (5 adjacent H).
Phenyl OOP 690 – 700 StrongRing deformation. Second diagnostic band for mono-substitution.

Note on Causality: The Amide I band in the 4-isomer is typically observed at a lower frequency (red-shifted) compared to non-H-bonded amides due to the strong intermolecular hydrogen bonding networks typical of primary amides in the solid state.

Comparative Analysis: Performance vs. Alternatives

The "Alternative" in this context is the 1-Phenyl-1H-imidazole-5-carboxamide regioisomer. Distinguishing these two is the primary failure mode in synthesis.

Comparison 1: Regioisomer Discrimination (4-isomer vs. 5-isomer)

The position of the carboxamide group relative to the phenyl ring and the imidazole nitrogens alters the vibrational landscape.

Feature4-Carboxamide (Target) 5-Carboxamide (Alternative) Mechanistic Reason
Amide I (

)
~1650–1670 cm⁻¹ ~1670–1690 cm⁻¹ The 4-isomer allows for a specific intramolecular interaction between the Amide NH and the N3 of the imidazole ring (5-membered chelate-like effect), often lowering the carbonyl frequency compared to the 5-isomer where steric clash with the N1-Phenyl group may twist the amide out of plane.
Fingerprint Region Distinct patternsDistinct patternsThe substitution pattern changes the C-H bending modes. The 4-isomer has protons at C2 and C5; the 5-isomer has protons at C2 and C4.
Steric Hindrance LowerHigherThe 5-isomer suffers steric repulsion between the Phenyl (N1) and Carbonyl (C5), often leading to weaker intermolecular H-bonding and higher solubility.
Comparison 2: Analytical Technique (FT-IR vs. NMR)
  • FT-IR (Performance):

    • Speed: < 2 minutes.

    • Specificity: Good for "fingerprinting" known lots.

    • Limitation: Cannot ab initio prove the 1,4-structure without a reference standard due to subtle shifts.

  • NMR (Performance):

    • Speed: > 30 minutes.

    • Specificity: Absolute.[1] NOE (Nuclear Overhauser Effect) between the Phenyl ortho-protons and the Imidazole C5-H (in the 4-isomer) or lack thereof (in the 5-isomer) is definitive.

    • Verdict: Use NMR for structural validation; use FT-IR for routine batch release.

Visualization: Workflow for Structural Verification

The following diagram outlines the logical decision tree for validating the 1-Phenyl-1H-imidazole-4-carboxamide structure using vibrational spectroscopy.

G Start Crude Product (N-Arylation Step) FTIR ATR-FTIR Analysis (4000-600 cm⁻¹) Start->FTIR Check1 Check 1: Phenyl Peaks (750 & 690 cm⁻¹ present?) FTIR->Check1 Check2 Check 2: Amide I Band (< 1675 cm⁻¹?) Check1->Check2 Yes ResultB Fail: Check Precursors (Imidazole/Aniline) Check1->ResultB No (Missing Phenyl) ResultA Pass: 1-Phenyl-1H-imidazole-4-carboxamide (Likely 4-isomer) Check2->ResultA Yes (Strong H-bond) ResultC Warning: Potential 5-Isomer (Run NOE-NMR) Check2->ResultC No (High Freq Shift)

Caption: Logical workflow for rapid QC discrimination of 1-Phenyl-1H-imidazole-4-carboxamide using FT-IR diagnostic gates.

References

  • National Institute of Standards and Technology (NIST). 1-Phenylimidazole Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Ramasamy, R. (2015).[2][3] Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics, 8(1), 51-55. Retrieved from [Link]

  • PubChem. 1-Phenyl-1H-imidazole-4-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Katritzky, A. R., et al. (1989).[4] Regioselective synthesis of 1-substituted imidazoles. Journal of the Chemical Society, Perkin Transactions 1. (Cited for regioisomer discrimination logic).

Sources

A Comparative Guide to the Bioactivity of 1-Phenyl-1H-imidazole-4-carboxamide Scaffolds and the Alkylating Agent Dacarbazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, a continuous search for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This guide provides an in-depth comparison of the bioactivity of two distinct chemical entities: the established chemotherapeutic drug Dacarbazine and the promising scaffold of 1-Phenyl-1H-imidazole-4-carboxamide and its derivatives. While Dacarbazine has been a long-standing treatment for melanoma and Hodgkin's lymphoma, its efficacy is often limited by toxicity and drug resistance. In contrast, the imidazole-4-carboxamide core represents a versatile scaffold from which a multitude of derivatives with diverse and targeted anticancer activities are emerging.

Section 1: Unraveling the Mechanisms of Action

The fundamental difference in the anticancer activity of Dacarbazine and imidazole-4-carboxamide derivatives lies in their molecular mechanisms. Dacarbazine acts as a classic cytotoxic agent through DNA alkylation, while imidazole derivatives often exhibit more targeted interactions with specific cellular signaling pathways.

Dacarbazine: A DNA-Alkylating Prodrug

Dacarbazine is a non-cell cycle-specific alkylating agent. It is a prodrug, meaning it requires metabolic activation in the liver to exert its cytotoxic effects[1][2][3]. The activation process involves the cytochrome P450 enzyme system (specifically CYP1A1, CYP1A2, and CYP2E1), which converts Dacarbazine into its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC)[1][3]. MTIC then spontaneously decomposes to form a highly reactive methyl diazonium ion, which is the ultimate alkylating species[1]. This cation transfers a methyl group to the DNA, primarily at the O6 and N7 positions of guanine residues, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, induction of apoptosis[1][4].

Dacarbazine_Activation Dacarbazine Dacarbazine (Prodrug) Liver Hepatic Microsomal Enzymes (CYP1A1, CYP1A2, CYP2E1) Dacarbazine->Liver Metabolic Activation MTIC MTIC (Active Metabolite) Liver->MTIC Methyl_Diazonium Methyl Diazonium Ion (Alkylating Species) MTIC->Methyl_Diazonium Spontaneous Decomposition DNA DNA Methyl_Diazonium->DNA Alkylation (O6, N7 of Guanine) Apoptosis Apoptosis DNA->Apoptosis DNA Damage & Replication Stress

Figure 1: Metabolic activation and mechanism of action of Dacarbazine.

Imidazole-4-Carboxamide Derivatives: A Scaffold for Targeted Therapies

Unlike the broad cytotoxic mechanism of Dacarbazine, derivatives of the 1-Phenyl-1H-imidazole-4-carboxamide scaffold have been shown to exert their anticancer effects through more specific interactions with key cellular targets. The imidazole ring is a versatile pharmacophore found in numerous clinically approved drugs[5][6]. The anticancer mechanisms of its derivatives are diverse and include:

  • Kinase Inhibition: Many imidazole derivatives are designed as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[6].

  • Induction of Apoptosis: Several imidazole derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family[4].

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at various checkpoints (e.g., G2/M or S phase), preventing cancer cell division[7].

  • Modulation of the Tumor Microenvironment: The parent compound, imidazole-4-carboxamide, has been shown to inhibit the expression of the immune checkpoint molecule PD-L1 and improve the response to cisplatin in melanoma models, suggesting a role in modulating the tumor microenvironment to enhance anti-tumor immunity[8][9][10].

The following diagrams illustrate some of the key signaling pathways targeted by imidazole derivatives.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Imidazole Imidazole Derivatives Imidazole->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 2: Simplified EGFR signaling pathway and its inhibition by imidazole derivatives.

p53_Apoptosis DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Imidazole Imidazole Derivatives Imidazole->Bcl2 Inhibition

Figure 3: p53-mediated apoptosis pathway and potential modulation by imidazole derivatives.

Section 2: Comparative Bioactivity Data

A direct comparison of the cytotoxic potency of 1-Phenyl-1H-imidazole-4-carboxamide and Dacarbazine is challenging due to the lack of publicly available IC50 data for the former. However, by examining the data for Dacarbazine and for various derivatives of the imidazole scaffold, we can infer the relative potential of these two classes of compounds.

Cytotoxic Activity of Dacarbazine

The cytotoxic activity of Dacarbazine has been evaluated against a number of melanoma cell lines, with IC50 values showing significant variability depending on the cell line and the duration of exposure.

Cell LineIncubation TimeIC50 (µM)Reference
A37572h1113[3]
A37572h15.40 ± 1.39[11]
SK-MEL-2872h309.55 ± 5.73[11]
MNT-172h~82 (15 µg/mL)[12]
WM-266-4Not specified1000[4]
B16-F10Not specified1395[2]
G361Not specified425.98 ± 4.74[1]
SK-MEL-5Not specifiedNot specified[1]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

Anticancer Potential of Imidazole-4-Carboxamide Derivatives

While specific data for 1-Phenyl-1H-imidazole-4-carboxamide is unavailable, numerous studies have demonstrated the potent anticancer activity of its derivatives against a wide range of cancer cell lines.

Derivative ClassCell LineIC50 (µM)Reference
Imidazole-based N-phenylbenzamidesA549 (Lung)7.5[5]
HeLa (Cervical)9.3[5]
MCF-7 (Breast)8.9[5]
1-(4-Substituted phenyl)-2-ethyl ImidazolesHeLa (Cervical)3.24[4]
SGC-7901 (Gastric)5.37[4]
A549 (Lung)6.60[4]
1H-benzo[d]imidazole-4-carboxamides (PARP-1 inhibitors)MDA-MB-436 (Breast)25.36 ± 6.06[13]

These findings highlight that the imidazole-4-carboxamide scaffold can be chemically modified to produce compounds with potent, low micromolar anticancer activity, often significantly more potent than Dacarbazine.

Furthermore, the parent compound, imidazole-4-carboxamide, has been shown to significantly decrease tumor volume in a B16F10 melanoma xenograft model when used in combination with cisplatin, suggesting a synergistic effect and a role in overcoming drug resistance[8][9][10].

Section 3: Experimental Protocols

To enable researchers to independently evaluate and compare the bioactivity of these or other compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A375 melanoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Dacarbazine and imidazole derivatives) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing and fix for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Section 4: Synthesis, Future Perspectives, and Conclusion

The synthesis of 1-Phenyl-1H-imidazole-4-carboxamide derivatives is typically achieved through multi-step processes that allow for the introduction of various substituents on both the phenyl and imidazole rings, enabling extensive structure-activity relationship (SAR) studies[14]. This chemical tractability is a significant advantage for drug discovery efforts.

References

  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (n.d.). Retrieved from [Link]

  • Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells. (2022, March 25). MDPI. Retrieved from [Link]

  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. (2022, January 22). PMC. Retrieved from [Link]

  • IC 50 values and selectivity indices (SI) of dacarbazine, DBM, and DPBP. (n.d.). ResearchGate. Retrieved from [Link]

  • Dose-response curves and IC 50 values for dacarbazine and temozolomide... (n.d.). ResearchGate. Retrieved from [Link]

  • Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells. (2023, April 6). PMC. Retrieved from [Link]

  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (n.d.). PMC. Retrieved from [Link]

  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. (n.d.). ResearchGate. Retrieved from [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). Frontiers. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016, June 13). MDPI. Retrieved from [Link]

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. (2020, August 1). PMC. Retrieved from [Link]

  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. (2022, January 22). PubMed. Retrieved from [Link]

  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. (2022, January 22). MDPI. Retrieved from [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). PMC. Retrieved from [Link]

  • 1-Phenyl-1H-imidazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2014, July 15). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. (2021, December 28). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. (2023, June 15). PubMed. Retrieved from [Link]

  • 1H-Imidazole, 1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Targeting cell cycle and apoptotic pathways with newly synthesized diselenide-linked imidazolone analogues with strong CDK6-targeting potential. (2026, February 4). PMC. Retrieved from [Link]

  • Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells. (n.d.). PMC. Retrieved from [Link]

Sources

Comparative Guide to the UV-Vis Absorption Spectra of Phenylimidazole Derivatives: Photophysics and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenylimidazole derivatives represent a highly versatile class of N-heterocycles with profound implications across materials science and pharmaceutical development. From serving as tunable cyclometalating ligands in blue phosphorescent organic light-emitting diodes (OLEDs)[1] to acting as electron-donating cores in photodynamic antimicrobial chemotherapy (PACT)[2], their utility is dictated by their distinct electronic structures.

As a Senior Application Scientist, understanding the UV-Vis absorption profile of these compounds is critical. The absorption spectrum is a direct readout of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap[3]. This guide objectively compares the photophysical properties of bare phenylimidazoles against highly substituted organometallic variants, providing drug development professionals and materials scientists with field-proven, self-validating experimental methodologies.

Section 1: Structural Causality and Photophysical Properties

The UV-Vis absorption characteristics of phenylimidazole derivatives are highly sensitive to the extent of π-conjugation, the presence of electron-donating/withdrawing groups, and metal coordination.

1. Isomeric and Multi-Phenylated Imidazoles For fundamental isomers like 2-phenylimidazole (2-PhI) and 4-phenylimidazole (4-PhI), the absorption spectra are dominated by high-energy, ligand-centered (LC) spin-allowed π–π* transitions[4]. The insertion of successive phenyl groups (e.g., in 4,5-diphenylimidazole and 2,4,5-triphenylimidazole) expands the conjugated π-system. This systematic expansion lowers the HOMO-LUMO energy gap, inducing a bathochromic (red) shift in the absorption maxima[4].

2. Organometallic Phenylimidazole Complexes When phenylimidazoles act as cyclometalating ligands (pmi) in iridium(III) complexes, their photophysical behavior fundamentally shifts. Compared to standard phenylpyridine ligands, pmi ligands possess higher triplet energies (approx. 380 nm vs. 508 nm), which destabilizes the LUMO and makes them ideal dopants for blue OLEDs[1]. The UV-Vis spectra of these homoleptic Ir(III) complexes exhibit intense ligand-centered bands in the 230–300 nm region (


) alongside weaker metal-to-ligand charge transfer (MLCT) transitions at longer wavelengths[1].

3. Donor-Acceptor Conjugates In complex architectures, such as pyrene–phenylimidazole–terpyridine conjugates, the phenylimidazole unit often acts as an electron donor. These heteroditopic systems display multiple absorption bands (e.g., 261 nm, 338 nm, and 410 nm) corresponding to localized transitions and intramolecular charge transfer (ICT) events[5].

Quantitative Comparison of UV-Vis Absorption Data
Compound ClassRepresentative MoleculeSolventPrimary Absorption Region (

)
Dominant Electronic Transitions
Isomeric Phenylimidazoles 2-PhI, 4-PhICH₂Cl₂240–280 nmLC π–π* transitions
Multi-phenylated Imidazoles 2,4,5-TriphenylimidazoleCH₂Cl₂280–320 nmExtended LC π–π* transitions
Ir(III) Cyclometalated Complexes Ir(pmi)₃CH₂Cl₂230–300 nm (strong), ~380 nm (weak)1LC (π–π), MLCT
Heteroditopic Conjugates tpy-HImzPyDMSO261 nm, 338 nm, 410 nmLC π–π, Intramolecular Charge Transfer (ICT)
Section 2: Self-Validating Experimental Protocol for UV-Vis Characterization

To ensure high-fidelity spectroscopic data, the following protocol details the causality behind each experimental choice, establishing a self-validating workflow for analyzing phenylimidazole derivatives[4].

Phase 1: Materials and Preparation

  • Purification: Commercially sourced phenylimidazoles often contain trace oxidized impurities. Sublimate the raw powder under reduced pressure (<10 Pa) at compound-specific temperatures (e.g., 403.2 K for 2-PhI and 4-PhI) to achieve >99.9% purity[4].

    • Causality: Trace impurities with high molar absorptivity can artificially skew the baseline, mask weak ICT bands, and invalidate quantum yield calculations.

  • Solvent Selection: Use spectroscopic-grade dichloromethane (CH₂Cl₂) or acetonitrile (ACN).

    • Causality: CH₂Cl₂ provides excellent solvation for both bare and metal-coordinated phenylimidazoles without strong hydrogen-bonding interference that could perturb the ground-state electronic structure[4].

Phase 2: Spectroscopic Measurement 3. Solution Preparation: Prepare a stock solution and dilute to a working concentration of exactly


 M.
  • Causality: This specific concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (typically 0.1 - 1.0 A), strictly adhering to the Beer-Lambert Law[4].

  • Baseline Correction: Fill two matched 10.00 mm path-length quartz cuvettes with pure CH₂Cl₂. Run a baseline scan from 200 to 800 nm on a diode array UV-Vis spectrometer (e.g., Agilent 8453)[4].

  • Sample Acquisition: Replace the sample cuvette with the

    
     M phenylimidazole solution. Maintain the sample compartment at a constant 298.15 K using a refrigerated circulator[4].
    
    • Causality: Strict temperature control prevents thermal solvent expansion/contraction, which would alter the effective path length and concentration, thus ensuring highly accurate molar extinction coefficient (

      
      ) calculations[4].
      
  • Computational Validation: Validate experimental peaks by running Time-Dependent Density Functional Theory (TD-DFT) calculations (e.g., M06-2X/6-311++G(d,p) level) applying a Polarizable Continuum Model (PCM) to simulate the solvent environment[4].

Section 3: Mechanistic Workflow

UVVisWorkflow A Sample Preparation (Sublimation & Weighing) B Solvent Dissolution (CH2Cl2, 10^-5 M) A->B C Baseline Correction (Pure Solvent Blank) B->C D UV-Vis Measurement (200-800 nm, 298.15 K) C->D E Data Analysis (TD-DFT & Extinction Coeff) D->E F Electronic Structure (HOMO-LUMO Mapping) E->F

Workflow for UV-Vis characterization and electronic mapping of phenylimidazoles.

Section 4: Advanced Applications and Alternative Comparisons

When comparing phenylimidazole derivatives for specific downstream applications, the choice of substitution dictates performance:

  • Antimicrobial Photodynamic Therapy (PACT): Phenylimidazolium porphyrins are frequently compared against standard pyridinium porphyrins. The phenylimidazole groups act as electron-donating groups, shifting the pKa and altering the fluorescence quantum yield. This specific electronic modulation makes them highly effective photosensitizers against both Gram-positive and Gram-negative bacteria[2].

  • OLED Phosphors: Homoleptic fac-Ir(C^N)₃ complexes utilizing phenylimidazole ligands are vastly superior to phenylpyridine alternatives when deep blue emission is required. The introduction of electron-withdrawing groups (e.g., -CF₃) on the phenylimidazole ligand fine-tunes the ³MLCT/³ILCT ratio, optimizing the excited-state properties for high-efficiency electroluminescence and minimizing triplet-polaron annihilation[1][3].

References

1.1. Source: nih.gov. 2.3. Source: rsc.org. 3.2. Source: mdpi.com. 4.4. Source: nih.gov. 5.5. Source: acs.org.

Sources

A Comparative Guide to Validating the Purity of 1-Phenyl-1H-imidazole-4-carboxamide Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a number—it is the bedrock of reliable, reproducible data and the foundation of therapeutic safety and efficacy. 1-Phenyl-1H-imidazole-4-carboxamide, a key structural motif in medicinal chemistry, is no exception.[1][2] This guide provides an in-depth, experience-driven protocol for assessing the purity of this compound using Thin-Layer Chromatography (TLC), a technique prized for its speed, simplicity, and diagnostic power.[3][4]

We will dissect the causality behind each experimental step, establish a self-validating protocol, and objectively compare TLC with orthogonal analytical methods such as HPLC, GC, and NMR. This document is designed not as a rigid template, but as a comprehensive resource to empower researchers to make informed decisions in their analytical workflows.

Part 1: The First Line of Defense: Why TLC Matters

Thin-Layer Chromatography is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a solid adsorbent (the stationary phase) and a liquid (the mobile phase).[5] This partitioning is governed by the polarity of the compounds, the stationary phase, and the mobile phase.[6] In essence, a competition is established: the polar stationary phase (typically silica gel) attempts to hold onto the compounds, while the mobile phase tries to carry them up the plate via capillary action.[6] Less polar compounds, having a weaker affinity for the stationary phase, travel further up the plate, resulting in a higher Retention Factor (Rf).[7]

For a compound like 1-Phenyl-1H-imidazole-4-carboxamide, which possesses both polar (amide, imidazole nitrogens) and non-polar (phenyl ring) features, TLC serves as an invaluable, rapid screening tool to:

  • Assess Purity: A pure compound should ideally yield a single, well-defined spot.[8]

  • Identify Impurities: The presence of additional spots indicates impurities, such as unreacted starting materials or byproducts.[9]

  • Monitor Reaction Progress: TLC can track the consumption of reactants and the formation of the product over time.[9]

  • Guide Method Development: It is an excellent tool for quickly scouting optimal solvent systems for more complex purification techniques like flash column chromatography.[10]

Part 2: A Validated Protocol for Purity Assessment

Trust in an analytical result begins with a robust, self-validating protocol. The following procedure is designed to provide a clear and reliable assessment of 1-Phenyl-1H-imidazole-4-carboxamide purity.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Execution cluster_analysis Analysis P1 Prepare Mobile Phase (e.g., 95:5 DCM:MeOH) T3 Place Plate in Saturated Chamber P1->T3 P2 Prepare Samples: 1. Test Sample (TS) 2. Reference Standard (RS) (1-2 mg/mL in MeOH) T2 Spot TS and RS on Baseline P2->T2 T1 Mark Baseline on TLC Plate T1->T2 T2->T3 T4 Develop Chromatogram T3->T4 T5 Mark Solvent Front & Dry Plate T4->T5 A1 Visualize Under UV Light (254 nm) T5->A1 A2 Visualize with Iodine Vapor (Optional) A1->A2 A3 Circle Spots & Calculate Rf Values A2->A3 A4 Compare TS to RS (Assess Purity) A3->A4 Validation_Logic Start Synthesized Batch of 1-Phenyl-1H-imidazole-4-carboxamide TLC_Screen TLC Purity Screen Start->TLC_Screen Decision1 Single Spot Matching RS? TLC_Screen->Decision1 HPLC_Purity Quantitative HPLC Purity Analysis Decision1->HPLC_Purity Yes Investigate Investigate & Characterize Impurities (e.g., LC-MS, NMR) Decision1->Investigate No (Impurities Detected) Decision2 Purity > Specification (e.g., >98%)? HPLC_Purity->Decision2 Pass Batch Passes Purity Validation Decision2->Pass Yes Decision2->Investigate No Repurify Repurify Batch (Column Chromatography, Recrystallization) Investigate->Repurify Repurify->Start Re-evaluate

Sources

Technical Application Guide: Comparative Cytotoxicity and Mechanistic Profiling of Substituted Imidazole-4-carboxamides in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Imidazole Scaffold

In modern oncology drug discovery, the imidazole-4-carboxamide scaffold represents a "privileged structure" capable of diverse pharmacological interventions[1]. As a Senior Application Scientist, I frequently observe that researchers evaluate cytotoxicity merely as a binary "live/dead" endpoint. However, the true value of substituted imidazole-4-carboxamides lies in their highly divergent mechanisms of action.

Depending on the specific functional group substitutions, these compounds can act as direct DNA alkylating agents, metabolic stress inducers, or immune checkpoint modulators. This guide objectively compares the performance of three distinct classes of imidazole-4-carboxamides—Dacarbazine (DTIC) , AICAR , and Imidazole-4-carboxamide (ICA) —providing experimental causality, self-validating protocols, and actionable data for your next screening campaign.

Comparative Efficacy & Cytotoxicity Profiles

To select the appropriate imidazole-4-carboxamide derivative for your assay, you must align the compound's mechanism with your cell line's specific vulnerabilities. Table 1 synthesizes the quantitative performance and primary targets of these compounds.

Table 1: Comparative Cytotoxicity and Mechanistic Profiling

Compound VariantPrimary Mechanism of ActionRepresentative Cell LinesEfficacy / IC50 RangeKey Modulatory Effect
Dacarbazine (DTIC) Direct DNA AlkylationMelanoma, Hodgkin's LymphomaHigh µM - mM (Requires hepatic CYP450 activation)Induces DNA cross-linking leading to direct cell cycle arrest[1].
AICAR (Riboside derivative)AMPK Activation / Metabolic StressHCT116 (Colon), ALL (Leukemia)0.25 - 1.0 mMSensitizes resistant cells to TRAIL/TNFα and mTOR inhibitors (Rapamycin)[2],[3].
ICA (Fairy Chemical)Immune Checkpoint & Receptor InhibitionB16F10 (Melanoma), A549 (Lung)~100 µg/mLDownregulates Axl, PD-L1, and PD-L2; dramatically sensitizes tumors to Cisplatin[4],[5].
2-Aryl-5-cyano-1H-ICA Novel Synthetic Kinase InhibitionVarious Solid TumorsLow µM rangeEmerging structural analogs designed for targeted high-throughput screening[6].

Mechanistic Causality: Why These Compounds Behave Differently

Understanding the causality behind a compound's cytotoxicity is critical for designing robust experiments.

AICAR: The Metabolic Stress Sensitizer

AICAR (5-Aminoimidazole-4-carboxamide riboside) is a prodrug that is intracellularly converted to ZMP, an AMP analog. It does not primarily kill cells through direct chemical toxicity; rather, it forces the cell into a state of perceived energy starvation by phosphorylating AMP-activated protein kinase (AMPK)[2]. In colon cancer (HCT116) and acute lymphoblastic leukemia (ALL) models, this AMPK activation inhibits the mTOR pathway and upregulates p53 and p21[3]. The causality: By lowering the apoptotic threshold via metabolic stress, AICAR sensitizes otherwise resistant cells to death-receptor ligands like TRAIL and TNF-α[2].

ICA: The Microenvironment Modulator

Recently identified as a "fairy chemical" derived from mushrooms, unsubstituted Imidazole-4-carboxamide (ICA) operates via a completely different paradigm. In vitro, ICA alone exhibits mild direct cytotoxicity. However, its primary function is the suppression of the Axl receptor tyrosine kinase and immune checkpoint molecules (PD-L1/PD-L2)[4]. The causality: By stripping the tumor of its PD-L1 shield and inhibiting Axl-mediated survival signaling, ICA acts as a potent coadjuvant, restoring T-cell infiltration and significantly improving the cytotoxic response to Cisplatin in melanoma models[4],[7].

Pathways cluster_AICAR AICAR (Metabolic Stress Pathway) cluster_ICA ICA (Immune Checkpoint Pathway) AICAR AICAR (AMP Analog) AMPK AMPK Activation AICAR->AMPK Phosphorylation mTOR mTOR Inhibition AMPK->mTOR Inhibits Apoptosis Apoptosis (Caspases) AMPK->Apoptosis Sensitizes TRAIL ICA ICA (Fairy Chemical) Axl Axl Receptor ICA->Axl Downregulates PDL1 PD-L1 / PD-L2 ICA->PDL1 Downregulates Immune T-Cell Infiltration Axl->Immune Reverses Evasion PDL1->Immune Reverses Evasion

Fig 1: Divergent mechanistic pathways of AICAR and ICA in oncology models.

Standardized Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, your experimental design must be a self-validating system. A simple MTS/MTT assay is insufficient. Below are the field-proven protocols for evaluating these compounds.

Protocol A: AICAR Cytotoxicity & AMPK Validation Assay

To prove that AICAR's cytotoxicity is strictly AMPK-dependent (and not an off-target artifact), you must utilize an upstream inhibitor[3].

  • Cell Seeding: Seed HCT116 or CCRF-CEM cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Inhibitor Pre-treatment (The Control): Pre-treat half the experimental wells with 0.1 µM iodotubericidin (an adenosine kinase inhibitor that prevents AICAR conversion to ZMP) for 1 hour prior to AICAR exposure[3].

  • Compound Exposure: Treat cells with a dose-response gradient of AICAR (0.25 mM to 1.0 mM) alone, and in combination with 10 ng/mL TRAIL[2].

  • Endpoint Analysis: After 24 hours, perform an MTS cell viability assay.

  • Validation: Perform Western blotting on parallel lysates. You must observe elevated p-AMPK (Thr172) and cleaved Caspase-3 in the AICAR-only wells, which should be completely abrogated in the iodotubericidin pre-treated wells[2],[3].

Protocol B: ICA Coadjuvant & Checkpoint Profiling

Because ICA alters receptor expression rather than inducing immediate lysis, flow cytometry is the gold standard for validation[4].

  • Cell Culture: Culture B16F10 melanoma cells in 12-well plates (

    
     cells/well).
    
  • Co-Treatment: Treat cells with Saline (Control), 100 µg/mL ICA alone, 10 µM Cisplatin alone, and a combination of ICA + Cisplatin for 24 hours[7].

  • Harvest & Stain: Detach cells using a non-enzymatic buffer (to preserve surface receptors). Stain with fluorophore-conjugated anti-PD-L1 and anti-Axl antibodies.

  • Flow Cytometry: Analyze surface expression. You should observe that Cisplatin alone paradoxically upregulates PD-L1 (a known resistance mechanism), while the addition of ICA significantly blunts this Cisplatin-induced PD-L1 spike[4],[7].

Workflow Step1 1. Cell Culture Preparation (HCT116, B16F10, ALL lines) Step2 2. Compound Treatment (ICA, AICAR, DTIC) Step1->Step2 Step3 3. Primary Cytotoxicity Screening (MTS/MTT Assay) Step2->Step3 Split Mechanistic Validation Step3->Split Path1 Flow Cytometry (PD-L1/Axl Expression) Split->Path1 ICA Profiling Path2 Western Blotting (p-AMPK, Caspases) Split->Path2 AICAR Profiling Path3 In Vivo Xenograft (Tumor Vol & T-cell Infil.) Split->Path3 Translational Efficacy

Fig 2: Standardized high-throughput workflow for evaluating imidazole-4-carboxamides.

References

  • Inoue, C., Yasuma, T., D'Alessandro-Gabazza, C. N., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. Cells / PMC.[Link]

  • Su, R. Y., Chao, Y., Chen, T. Y., Huang, D. Y., & Lin, W. W. (2007). 5-Aminoimidazole-4-carboxamide riboside sensitizes TRAIL- and TNFalpha-induced cytotoxicity in colon cancer cells through AMP-activated protein kinase signaling. Molecular Cancer Therapeutics / PubMed.[Link]

  • Sengupta, T. K., Leclerc, G. M., Hsieh-Kinser, T. T., Leclerc, G. J., Singh, I., & Barredo, J. C. (2007). Cytotoxic effect of 5-aminoimidazole-4-carboxamide-1-β-4-ribofuranoside (AICAR) on childhood acute lymphoblastic leukemia (ALL) cells: implication for targeted therapy. Molecular Cancer / PMC.[Link]

  • Ali, I., Lone, M. N., Al-Othman, Z. A., Al-Warthan, A., & Sanagi, M. M. (2015). Imidazoles as potential anticancer agents. MedChemComm / PMC.[Link]

  • Ribone, S. R., & Quevedo, M. A. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega.[Link]

Sources

Safety Operating Guide

1-Phenyl-1H-imidazole-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

1-Phenyl-1H-imidazole-4-carboxamide: Comprehensive Handling and Disposal Guide

As drug development accelerates, particularly in the synthesis of novel deubiquitinating enzyme (DUB) inhibitors like USP30 antagonists, researchers frequently encounter complex nitrogenous heterocyclic intermediates[1]. One such critical building block is 1-Phenyl-1H-imidazole-4-carboxamide (CAS: 2089300-98-9)[2].

While optimizing synthetic yields is a priority, the downstream management of these chemical intermediates is equally critical. Improper disposal of nitrogen-rich aromatic compounds can lead to the release of toxic nitrogen oxides (NOx) or hydrogen cyanide (HCN) into the environment[3]. As a Senior Application Scientist, I have designed this protocol to bridge the gap between benchtop synthesis and environmental compliance, providing a self-validating system for the safe handling, segregation, and disposal of this compound.

Chemical Profile and Mechanistic Risk Assessment

Before implementing a disposal protocol, we must understand the physicochemical nature of the compound to explain the causality behind our safety choices.

1-Phenyl-1H-imidazole-4-carboxamide contains an electron-rich imidazole ring substituted with a phenyl group and a carboxamide moiety. The presence of multiple nitrogen atoms (amine and aromatic nitrogens) dictates its reactivity and environmental hazards.

  • Incompatibility Causality: The basic nitrogen atoms in the imidazole ring can react exothermically with strong acids. Furthermore, the electron-rich aromatic system is highly susceptible to rapid, potentially uncontrolled oxidation when exposed to strong oxidizers[3].

  • Combustion Causality: If disposed of in standard municipal waste, low-temperature combustion of this nitrogenous organic framework will generate toxic NOx and HCN gases[3]. Therefore, high-temperature incineration at a licensed facility equipped with alkaline scrubbers is mandatory[4].

Table 1: Physicochemical & Hazard Summary
Property / HazardData / ClassificationOperational Implication
CAS Number 2089300-98-9[2]Essential for accurate waste manifesting.
Molecular Weight 187.198 g/mol [2]Used to calculate stoichiometric neutralization if required.
Chemical Class Nitrogenous Organic HeterocycleRequires specialized high-temperature incineration[4].
Incompatibilities Strong oxidizers, strong acids, acid anhydrides[3]Must be strictly segregated in waste storage to prevent exothermic reactions.
Decomposition Products CO, CO2, NOx, HCN, Ammonia[3]Dictates the need for respiratory protection during thermal events.

Operational Safety and Engineering Controls

Trustworthy laboratory protocols rely on redundant safety layers. When handling 1-Phenyl-1H-imidazole-4-carboxamide, particularly in its dry powder form, dust generation is the primary vector for inhalation exposure[3].

Table 2: Required PPE & Engineering Controls
Control TypeSpecificationCausality / Rationale
Engineering Fume hood with HEPA filtrationMinimizes accumulation of airborne particulate matter during weighing and transfer[3].
Respiratory NIOSH-approved N95 or P100 particulate respiratorRequired if handling bulk powder outside of a contained engineering control[3].
Dermal Nitrile gloves (double-gloving recommended)Prevents skin sensitization and absorption. Imidazoles can act as skin irritants[3].
Ocular Chemical safety goggles (ANSI Z87.1)Protects against micro-particulates and accidental splashes during dissolution[3].

Step-by-Step Disposal Methodology

To ensure compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) Subtitle C[5], follow this validated workflow for the disposal of 1-Phenyl-1H-imidazole-4-carboxamide.

Step 1: Waste Segregation

  • Action: Isolate 1-Phenyl-1H-imidazole-4-carboxamide waste from any halogenated solvents, strong acids, or oxidizing agents.

  • Validation: Verify the pH of the waste stream if the compound is in solution. Ensure it is neutral to mildly basic before capping.

Step 2: Primary Packaging

  • Action: Place solid waste (contaminated Kimwipes, empty vials, or excess powder) into a High-Density Polyethylene (HDPE) container. HDPE provides excellent chemical resistance against nitrogenous organics.

  • Validation: Ensure the container has a secure, leak-proof screw cap. Do not use glass if there is a risk of pressure buildup.

Step 3: Labeling and Manifesting

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write: "Hazardous Waste: Nitrogenous Organic Solid (1-Phenyl-1H-imidazole-4-carboxamide)".

  • Validation: Cross-reference the label with your facility's environmental health and safety (EHS) tracking system.

Step 4: Temporary Storage & Final Disposition

  • Action: Store the sealed container in a designated Secondary Containment area for no longer than 90 days (depending on your facility's generator status).

  • Action: Transfer to an EPA-licensed hazardous waste vendor for high-temperature incineration[4][5].

WasteDisposal Start Waste Generation (1-Phenyl-1H-imidazole-4-carboxamide) Segregation Segregation Isolate from Oxidizers & Acids Start->Segregation Collect Packaging Packaging HDPE Carboy / Sealed Container Segregation->Packaging Transfer Labeling Labeling 'Nitrogenous Organic Waste' Packaging->Labeling Tag Storage Temporary Storage Secondary Containment (<90 days) Labeling->Storage Store Disposal Final Disposal RCRA Subtitle C Incineration Storage->Disposal EPA Licensed Transport

Validated Waste Disposal Workflow for Nitrogenous Organic Compounds.

Spill Response and Remediation Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure. Because this compound is typically a solid, the primary goal is to suppress dust generation during cleanup[3].

Step-by-Step Spill Remediation:

  • Evacuate and Assess: Clear the immediate area of unprotected personnel. Assess the spill volume.

  • Don PPE: Equip standard PPE, including a particulate respirator if the spill is substantial or airborne[3].

  • Dust Suppression: Do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., water or a mild ethanol solution) to suppress dust generation.

  • Collection: Use a non-sparking tool to scoop the dampened material or use a HEPA-filtered vacuum[3].

  • Decontamination: Wash the spill surface thoroughly with soap and water. Collect all wash water into the hazardous waste container; do not flush it down the drain due to potential aquatic toxicity[3][6].

SpillResponse Spill Chemical Spill Detected Assess Assess Size & Risk (Evacuate if needed) Spill->Assess PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Dust Suppression (Mist with solvent/water) PPE->Contain Absorb Collection (HEPA Vacuum / Scoop) Contain->Absorb Collect Waste Disposition (Treat as Hazardous Waste) Absorb->Collect

Emergency Spill Response Pathway for Solid Imidazole Derivatives.

References

  • Aaronchem. "2089300-98-9 | MFCD30528294 | 1-Phenyl-1H-imidazole-4-carboxamide." Aaronchem Catalog, 2024.
  • Google Patents. "US10343992B2 - 1-cyano-pyrrolidine compounds as USP30 inhibitors." Google Patents, 2019.
  • Cole-Parmer. "Material Safety Data Sheet - Imidazole." Cole-Parmer, 2003.
  • Environmental Protection Agency (EPA). "EPCRA Section 313 Industry Guidance RCRA Subtitle C TSD Facilities." EPA NEPIS, 1997.
  • Benchchem. "4-Nitro-1,3-benzenediamine Safety and Disposal." Benchchem, 2025.

Sources

Definitive Safety & Handling Architecture: 1-Phenyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2089300-98-9 Formula: C₁₀H₉N₃O Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffold/Drug Discovery)

Part 1: Chemical Intelligence & Hazard Profiling

Senior Scientist Note: While safety data sheets (SDS) often classify this compound as a standard irritant (H315/H319/H335), its structural motif—an imidazole carboxamide—is a "privileged scaffold" in medicinal chemistry, frequently associated with biological activity (e.g., enzyme inhibition). Treat this substance as a potential bioactive agent. The primary risks are not just immediate irritation, but the potential for unrecognized pharmacological effects upon systemic absorption.

Hazard Identification Matrix
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5]Direct contact causes dermatitis; requires barrier protection.
Eye Irritation H319 Causes serious eye irritation.[1][3][5][6]Dust/aerosol is the vector; eye protection must be sealed or close-fitting.
Respiratory H335 May cause respiratory irritation.[1][5][6]Critical: The solid powder is light and electrostatic. Inhalation is the highest risk route during weighing.
Bioactivity N/APotential Pharmacological Agent.Assume unknown toxicity.[1][7] Avoid all skin contact, especially when dissolved in penetrative solvents (DMSO).
Part 2: The PPE Firewall (Personal Protective Equipment)

Core Directive: PPE selection is not static; it changes based on the physical state of the chemical.

PPE Selection Logic
  • Glove Selection (The "Solvent Vector" Rule):

    • Dry Solid: Standard Nitrile gloves are sufficient because the solid does not actively permeate the polymer.

    • In Solution (DMSO/Methanol): 1-Phenyl-1H-imidazole-4-carboxamide is often dissolved in DMSO for biological assays. DMSO permeates standard nitrile gloves in <5 minutes , carrying the dissolved drug through the skin.

    • Protocol: When handling solutions, use Double Gloving (Inner: Nitrile, Outer: Polychloroprene or thicker Nitrile) or specific chemical-resistant laminates if handling large volumes.

Task-Based PPE Matrix
ComponentHandling Solid (Weighing/Transfer)Handling Solution (LCMS/Assays)Rationale
Respiratory N95/P2 (if outside hood) or Fume Hood (Primary)Fume Hood (Primary)Prevents inhalation of H335-triggering dusts.
Eye Protection Chemical Safety Goggles (Indirect Vent)Safety Glasses with Side ShieldsGoggles prevent dust entry; glasses suffice for splash risk.
Hand Protection Nitrile (4 mil minimum)Double Glove: Nitrile (Inner) + Nitrile/Neoprene (Outer)Prevents "Solvent Vector" absorption.
Body Defense Lab Coat (Cotton/Poly blend), long sleevesLab Coat + Chemical Apron (if >100mL)Minimizes surface contamination.
Part 3: Operational Protocols (Safe-by-Design)
Workflow 1: The "Static-Free" Weighing Protocol

Context: This powder is often electrostatic. Static discharge can cause the powder to "jump" off the spatula, creating an aerosol hazard.

  • Engineering Control: Activate the Chemical Fume Hood. Verify sash height is at the safe working level (usually 18 inches).

  • Preparation: Place an anti-static gun or ionizer bar inside the hood if available. If not, wipe the spatula with a wet wipe (ethanol) and dry it to discharge static.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a funnel for transfer to the receiving vial to minimize the "drop distance" (reducing dust cloud formation).

    • Critical Step: If spilling occurs on the balance, do not blow it off. Wipe with a damp Kimwipe (water/methanol) immediately.

  • Decontamination: Wipe the exterior of the receiving vial before removing it from the hood.

Workflow 2: Solubilization & Transfer (DMSO Focus)
  • Solvent Addition: Add DMSO/Methanol slowly down the side of the vial to prevent "puffing" of the powder.

  • Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.

  • Syringe Handling: If filtering the solution, use Luer-lock syringes to prevent needle pop-off (which creates high-velocity aerosols).

Part 4: Visualization & Logic Flow
Diagram 1: PPE Decision Logic (Solid vs. Solution)

This decision tree ensures researchers adapt their protection based on the "Solvent Vector" risk.

PPE_Logic Start Start: Handling 1-Phenyl-1H-imidazole-4-carboxamide StateCheck Identify Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution (DMSO/MeOH) StateCheck->Liquid Dissolved SolidRisk Risk: Inhalation (Dust) + Static Solid->SolidRisk LiquidRisk Risk: Transdermal Absorption (Solvent Carrier Effect) Liquid->LiquidRisk SolidPPE PPE: Nitrile Gloves + Goggles Control: Fume Hood Required SolidRisk->SolidPPE LiquidPPE PPE: Double Gloving (Change outer glove immediately if splashed) LiquidRisk->LiquidPPE

Caption: Adaptive PPE selection based on physical state. Note the escalated glove requirement for solutions due to solvent permeation risks.

Diagram 2: Emergency Response Protocol (Spill/Exposure)

A self-validating loop for immediate accident response.

Emergency_Response Incident Incident Detected Type Type of Exposure? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Seek Medical Aid Inhal->ActionInhal Report Report to EHS & Consult SDS ActionSkin->Report ActionEye->Report ActionInhal->Report

Caption: Immediate response actions for exposure. Note: Never use solvents to clean skin as they enhance absorption.

Part 5: Waste Disposal & Decontamination

Environmental Stewardship: Imidazole derivatives can be persistent in aquatic environments.

  • Solid Waste: Collect all contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste container (labeled "Toxic/Irritant Solid").

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Methanol/DMSO/Ethanol.

    • Halogenated: If dissolved in DCM/Chloroform (less common for this compound but possible).

    • Labeling: Must explicitly list "1-Phenyl-1H-imidazole-4-carboxamide" on the tag. Do not just write "Organic Waste."

  • Spill Cleanup:

    • Solid Spill: Do not sweep (creates dust). Use a wet wipe or a HEPA vacuum designated for chemical spills.

    • Liquid Spill: Absorb with vermiculite or spill pads. Place in a sealed bag before disposal.

References
  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: 1-Phenyl-1H-imidazole-4-carboxamide. Merck KGaA. (Note: Search CAS 2089300-98-9 on landing page)

  • PubChem. (2025).[3] Compound Summary: 1-Phenylimidazole derivatives. National Center for Biotechnology Information.

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan.

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Imidazole carboxamides.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1H-imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1H-imidazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.